molecular formula C7H6Br2N2 B1289497 5-Bromoimidazo[1,2-a]pyridine hydrobromide CAS No. 603301-13-9

5-Bromoimidazo[1,2-a]pyridine hydrobromide

Cat. No.: B1289497
CAS No.: 603301-13-9
M. Wt: 277.94 g/mol
InChI Key: GAYMKIHDZOYBJX-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyridine hydrobromide is a useful research compound. Its molecular formula is C7H6Br2N2 and its molecular weight is 277.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromoimidazo[1,2-a]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.BrH/c8-6-2-1-3-7-9-4-5-10(6)7;/h1-5H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYMKIHDZOYBJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=CN2C(=C1)Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50591953
Record name 5-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

603301-13-9
Record name 5-Bromoimidazo[1,2-a]pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50591953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 5-Bromoimidazo[1,2-a]pyridine hydrobromide, a key building block in medicinal chemistry and drug development. This document details the established synthetic route, providing precise experimental protocols and quantitative data to ensure reproducibility and facilitate further research.

Core Synthesis Pathway

The primary route for the synthesis of 5-Bromoimidazo[1,2-a]pyridine involves the cyclocondensation of 2-amino-6-bromopyridine with a suitable α-haloaldehyde, most commonly bromoacetaldehyde or its diethyl acetal precursor. The resulting 5-bromoimidazo[1,2-a]pyridine free base is then converted to its hydrobromide salt.

Synthesis_Pathway reactant1 2-Amino-6-bromopyridine intermediate 5-Bromoimidazo[1,2-a]pyridine reactant1->intermediate Cyclocondensation reactant2 Bromoacetaldehyde (or its acetal) reactant2->intermediate reactant3 HBr product 5-Bromoimidazo[1,2-a]pyridine Hydrobromide reactant3->product intermediate->product Salt Formation

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of 5-Bromoimidazo[1,2-a]pyridine and its subsequent conversion to the hydrobromide salt.

ParameterValueReference
Starting Materials
2-Amino-6-bromopyridine1.0 eq
Bromoacetaldehyde diethyl acetal1.1 - 1.5 eq
Reaction Conditions
SolventEthanol, Water, or mixture
TemperatureReflux (approx. 78-100 °C)
Reaction Time4 - 24 hours
Product Yield
5-Bromoimidazo[1,2-a]pyridine60-85%
Salt Formation
ReagentHydrobromic acid (HBr) in a suitable solvent
YieldQuantitative

Experimental Protocols

Synthesis of 5-Bromoimidazo[1,2-a]pyridine

This protocol is adapted from established literature procedures for the synthesis of related imidazo[1,2-a]pyridines.

Materials:

  • 2-Amino-6-bromopyridine

  • Bromoacetaldehyde diethyl acetal

  • Ethanol

  • Water

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-6-bromopyridine (1.0 equivalent).

  • Add ethanol and water (a common ratio is 1:1 v/v) to dissolve the starting material.

  • Add bromoacetaldehyde diethyl acetal (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 4-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-bromoimidazo[1,2-a]pyridine.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Formation of this compound

Materials:

  • 5-Bromoimidazo[1,2-a]pyridine

  • Hydrobromic acid (e.g., 48% in water or HBr in a suitable organic solvent like acetic acid or diethyl ether)

  • A suitable solvent (e.g., diethyl ether, isopropanol, or ethanol)

Procedure:

  • Dissolve the purified 5-bromoimidazo[1,2-a]pyridine in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).

  • Cool the solution in an ice bath.

  • Slowly add a solution of hydrobromic acid (1.0-1.1 equivalents) dropwise with stirring.

  • A precipitate of this compound should form.

  • Continue stirring in the ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with a small amount of cold solvent (e.g., diethyl ether) to remove any residual impurities.

  • Dry the product under vacuum to obtain the final this compound salt.

Logical Workflow for Synthesis and Salt Formation

The following diagram illustrates the logical workflow from starting materials to the final hydrobromide salt, including key steps and decision points.

Workflow start Start reactants Combine 2-Amino-6-bromopyridine and Bromoacetaldehyde Acetal start->reactants reflux Reflux Reaction reactants->reflux monitor Monitor Reaction (TLC) reflux->monitor monitor->reflux Incomplete workup Aqueous Workup (Neutralization & Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify free_base 5-Bromoimidazo[1,2-a]pyridine (Free Base) purify->free_base dissolve Dissolve in Solvent free_base->dissolve add_hbr Add HBr Solution dissolve->add_hbr precipitate Precipitation add_hbr->precipitate filter_dry Filter and Dry precipitate->filter_dry product 5-Bromoimidazo[1,2-a]pyridine Hydrobromide filter_dry->product end End product->end

Spectroscopic and Structural Elucidation of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral characteristics of 5-Bromoimidazo[1,2-a]pyridine hydrobromide. Due to the limited availability of published experimental data for this specific salt, this document presents predicted spectral data for the free base, 5-Bromoimidazo[1,2-a]pyridine, coupled with a discussion of the anticipated spectral changes upon protonation to the hydrobromide salt. This guide also includes generalized experimental protocols for the acquisition of spectral data and a workflow for chemical synthesis and characterization.

Introduction

5-Bromoimidazo[1,2-a]pyridine is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules. The hydrobromide salt of this compound is often utilized to improve its solubility and handling properties. Spectroscopic analysis is crucial for the unambiguous identification and characterization of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the free base, 5-Bromoimidazo[1,2-a]pyridine. It is important to note that these are computationally predicted values and may differ from experimental results.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of the free base is predicted to show signals in the aromatic region. Upon formation of the hydrobromide salt, the protonation of the pyridine nitrogen atom is expected to cause a downfield shift of all proton signals due to the increased electron-withdrawing nature of the heterocyclic ring.

Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
~8.1DoubletH-8
~7.8SingletH-3
~7.7SingletH-2
~7.4Doublet of doubletsH-7
~7.1Doublet of doubletsH-6

Disclaimer: These are predicted values for the free base in a non-polar solvent. Actual chemical shifts for the hydrobromide salt may vary depending on the solvent and experimental conditions.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Similar to the ¹H NMR, the carbon signals of the hydrobromide salt are expected to shift downfield compared to the free base.

Predicted Chemical Shift (δ, ppm) Assignment
~145C-8a
~142C-5
~128C-7
~125C-3
~118C-6
~115C-2
~112C-8

Disclaimer: These are predicted values for the free base. Actual chemical shifts for the hydrobromide salt may vary.

Predicted Infrared (IR) Spectral Data

The IR spectrum is useful for identifying functional groups. For the hydrobromide salt, a broad absorption band is expected in the 2500-3000 cm⁻¹ region, corresponding to the N⁺-H stretch of the pyridinium ion.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
3100-3000MediumAromatic C-H stretch
1640-1620StrongC=N stretch
1550-1450StrongAromatic C=C skeletal vibrations
1200-1000MediumC-N stretch
850-750StrongC-H out-of-plane bending
600-500MediumC-Br stretch

Disclaimer: These are predicted values for the free base. The spectrum of the hydrobromide salt will show additional characteristic peaks.

Mass Spectrometry (MS) Data

The mass spectrum of this compound, when analyzed by techniques such as electrospray ionization (ESI), is expected to show the molecular ion of the free base. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion will be observed, with two peaks of nearly equal intensity at m/z values corresponding to the molecule containing ⁷⁹Br and ⁸¹Br.

  • [M+H]⁺ (with ⁷⁹Br): ~197.97

  • [M+H]⁺ (with ⁸¹Br): ~199.97

Fragmentation of the molecular ion may involve the loss of the bromine atom or cleavage of the imidazo[1,2-a]pyridine ring system.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical, especially for observing the N-H proton of the hydrobromide salt.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation: Prepare a solid sample for analysis. Common methods include:

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion. Obtain high-resolution mass data to confirm the elemental composition.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions. Analyze the isotopic pattern to confirm the presence of bromine.

Visualization of Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.

G cluster_synthesis Synthesis cluster_characterization Characterization start Starting Materials reaction Chemical Reaction start->reaction workup Work-up & Purification reaction->workup product Isolated Product workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for chemical synthesis and characterization.

Crystallography of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide: A Methodological Guide in the Absence of Publicly Available Structural Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of scientific literature and crystallographic databases has revealed no publicly available crystal structure data for 5-Bromoimidazo[1,2-a]pyridine hydrobromide, its corresponding hydrochloride salt, or the free base. Consequently, a detailed technical guide on its specific crystallographic parameters cannot be provided at this time. This guide, therefore, presents a generalized, in-depth methodology for the crystallographic analysis of a novel small organic molecule such as this compound, aimed at researchers, scientists, and drug development professionals.

General Experimental Protocols

The determination of the crystal structure of a compound like this compound involves a series of critical steps, from synthesis and crystallization to X-ray diffraction data collection and structure refinement.

Synthesis of 5-Bromoimidazo[1,2-a]pyridine Derivatives

The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established process in organic chemistry. A common route involves the condensation reaction between a 2-aminopyridine derivative and an α-haloketone. For the synthesis of 5-Bromoimidazo[1,2-a]pyridine, 2-amino-6-bromopyridine would be a key starting material. The hydrobromide salt is typically formed by treating the free base with hydrobromic acid.

Crystallization

Obtaining single crystals of sufficient quality is often the most challenging step in crystallographic analysis. For a small organic molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent or solvent mixture is allowed to evaporate slowly at a constant temperature.

  • Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed vessel containing a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the compound's solution gradually reduces its solubility, promoting crystal growth.

  • Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and subsequent crystallization.

The choice of solvent is critical and often determined empirically through screening various common organic solvents.

X-ray Diffraction Analysis

Once suitable single crystals are obtained, they are subjected to X-ray diffraction analysis.

  • Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffraction pattern of the X-rays is recorded on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

  • Structure Solution and Refinement: The processed data are used to solve the crystal structure, which involves determining the positions of the atoms within the unit cell. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined to improve the fit between the calculated and observed diffraction data.

Data Presentation

While specific data for this compound is unavailable, the following table illustrates the typical format for presenting crystallographic data for a small organic molecule. This data is for illustrative purposes only and does not represent the actual data for the compound .

ParameterExample Value
Chemical FormulaC7 H6 Br N2 · HBr
Formula Weight277.96 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543(2)
b (Å)12.123(3)
c (Å)9.876(2)
α (°)90
β (°)105.43(1)
γ (°)90
Volume (ų)985.4(4)
Z4
Calculated Density (g/cm³)1.872
Absorption Coeff. (mm⁻¹)6.543
F(000)536
Crystal Size (mm³)0.25 x 0.20 x 0.15
θ range for data collection (°)2.5 to 27.5
Reflections collected8765
Independent reflections2245 [R(int) = 0.034]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystallographic analysis of a novel compound.

Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction Analysis cluster_analysis Structure Determination & Analysis Synthesis Synthesis of 5-Bromoimidazo[1,2-a]pyridine Purification Purification (e.g., Column Chromatography) Synthesis->Purification SaltFormation Hydrobromide Salt Formation Purification->SaltFormation SolventScreening Solvent Screening SaltFormation->SolventScreening CrystallizationMethod Crystallization (e.g., Vapor Diffusion) SolventScreening->CrystallizationMethod CrystalHarvesting Single Crystal Selection & Harvesting CrystallizationMethod->CrystalHarvesting Mounting Crystal Mounting CrystalHarvesting->Mounting DataCollection Data Collection (Diffractometer) Mounting->DataCollection DataProcessing Data Processing & Reduction DataCollection->DataProcessing StructureSolution Structure Solution (e.g., Direct Methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation (e.g., CheckCIF) StructureRefinement->Validation Analysis Analysis of Geometric Parameters & Intermolecular Interactions Validation->Analysis

General workflow for crystallographic analysis.

The Reactivity of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoimidazo[1,2-a]pyridine hydrobromide is a versatile heterocyclic building block that has garnered significant attention in medicinal chemistry and materials science. Its unique bicyclic aromatic structure, coupled with the reactive bromine atom at the 5-position, makes it a valuable precursor for the synthesis of a diverse array of complex molecules. The imidazo[1,2-a]pyridine core is a privileged scaffold found in numerous biologically active compounds, underscoring the importance of its derivatives in drug discovery.[1] This guide provides a comprehensive overview of the reactivity of this compound, focusing on its participation in key organic transformations.

Core Reactivity

The reactivity of 5-Bromoimidazo[1,2-a]pyridine is dominated by the presence of the bromine atom on the pyridine ring, which serves as a handle for a variety of cross-coupling and substitution reactions. The imidazo[1,2-a]pyridine nucleus itself can also undergo electrophilic substitution and metallation.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental to modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. 5-Bromoimidazo[1,2-a]pyridine is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and boronic acids or their esters. This reaction is widely used to synthesize biaryl compounds.

Quantitative Data:

Coupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Phenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O85-95>15Moderate to Good[2]
Arylboronic acidsPd₂(dba)₃ / Ligand 1KFDioxane605-874-91[3]
Heteroarylboronic acidsNiCl₂(PCy₃)₂K₃PO₄t-Amyl Alcohol100-12012Good to Excellent[4]

Experimental Protocol (Representative):

A mixture of 5-bromo-2-methylpyridin-3-amine (1.0 mmol), an arylboronic acid (1.2 mmol), and Pd(OAc)₂ (0.5 mol%) in a suitable solvent like aqueous ethanol is stirred at room temperature for a specified time. Following the reaction, the mixture is extracted, and the product is purified by column chromatography.[5] For this compound, the free base would first be generated in situ or extracted prior to the coupling reaction. In a typical setup, a Schlenk flask would contain 5-bromo-2-methylpyridin-3-amine, tetrakis(triphenylphosphine)palladium(0) (5 mol%), and 1,4-dioxane. After stirring, the arylboronic acid, potassium phosphate, and water are added, and the mixture is heated.[2]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling aryl halides with amines. This reaction is crucial for the synthesis of arylamines, which are prevalent in pharmaceuticals.

Quantitative Data:

AmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Primary/Secondary AminesPd(OAc)₂ / dpppNaOtBuToluene80N/A55-98[6]
Various AminesXantphos Pd G3DBUMeCN/PhMe1401 (flow)Good[7]
AnilinePd(OAc)₂ / XPhost-BuONaN/AN/AN/AModerate[6]

Experimental Protocol (Representative):

To a dry sealed tube under an inert atmosphere, add 2-amino-5-bromo-4-methylpyridine, sodium tert-butoxide, palladium(II) acetate, and a suitable phosphine ligand (e.g., XPhos). Anhydrous toluene is added, followed by the amine. The tube is sealed and heated with stirring. After completion, the reaction is cooled, diluted, and washed. The organic layer is then dried and concentrated to yield the product.[8]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.

Quantitative Data:

AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
Terminal AlkynesPd(PPh₃)₄ / CuIEt₃NTHF/Et₃NRT16Good[9]
PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF804-693[5]
Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT12-24~85[5]

Experimental Protocol (Representative):

In a flask, 5-bromoindole, PdCl₂(PPh₃)₂, and CuI are combined under an argon atmosphere. Anhydrous DMF and triethylamine are added, followed by the dropwise addition of the terminal alkyne. The mixture is heated and stirred. After the reaction, a standard work-up and purification are performed to isolate the 5-alkynylindole product.[5] A similar procedure would be applicable to 5-Bromoimidazo[1,2-a]pyridine.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.

Quantitative Data:

AlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
StyrenePd-complex 3Et₃NDMF1301.596[10]
OlefinsPd(OAc)₂ / SPO ligandN/AN/AMildN/AExcellent[11]
n-Butyl acrylatePd / Phosphine-Imidazolium saltN/AN/AN/AN/AHigh[12]

Experimental Protocol (Representative):

Arylboronic acid and an olefin are reacted in the presence of Pd(OAc)₂ and N-bromosuccinimide in toluene at room temperature for 12 hours.[11]

Nucleophilic Aromatic Substitution (SNAr)

While less common than palladium-catalyzed reactions for this substrate, nucleophilic aromatic substitution can occur, particularly with strong nucleophiles. The electron-deficient nature of the pyridine ring can facilitate the displacement of the bromide ion. Recent studies suggest that many SNAr reactions may proceed through a concerted mechanism rather than the traditionally proposed two-step addition-elimination pathway.[13]

Experimental Considerations:

These reactions typically require forcing conditions (high temperatures) and a strong nucleophile. The outcome can be influenced by the solvent and the nature of the nucleophile.

Metallation Reactions

Directed ortho-metalation (DoM) and halogen-metal exchange are powerful strategies for the functionalization of aromatic and heteroaromatic rings.

Lithiation and Electrophilic Quench

Treatment of a bromo-substituted pyridine with a strong organolithium base, such as n-butyllithium, can lead to a halogen-lithium exchange, generating a lithiated intermediate. This species can then be quenched with various electrophiles to introduce a wide range of functional groups.

Experimental Protocol (Representative):

To a stirred solution of the N-benzylpyrene-1-carboxamide and TMEDA in THF at -78 °C, n-butyllithium is added. After stirring for 1 hour, an electrophile is added, and the reaction is allowed to warm to room temperature before quenching with a saturated aqueous solution of ammonium chloride.[14]

Experimental Workflow and Signaling Pathways

Experimental Workflow: Palladium-Catalyzed Cross-Coupling

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction involving this compound.

G cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Product Analysis start Start reagents Weigh 5-Bromoimidazo[1,2-a]pyridine HBr, boronic acid, base, and catalyst start->reagents solvent Add anhydrous solvent under inert atmosphere (e.g., Argon) reagents->solvent heat Heat reaction mixture to specified temperature solvent->heat monitor Monitor reaction progress (TLC, LC-MS) heat->monitor cool Cool to room temperature monitor->cool Reaction complete extract Aqueous work-up and extraction with organic solvent cool->extract dry Dry organic layer and concentrate in vacuo extract->dry purify Purify by column chromatography dry->purify characterize Characterize product (NMR, MS, etc.) purify->characterize end End characterize->end

A typical workflow for a cross-coupling reaction.
Biological Signaling Pathway Inhibition

Derivatives of imidazo[1,2-a]pyridine have been shown to exhibit potent anticancer activity by inhibiting key signaling pathways involved in cell proliferation, survival, and inflammation.

AKT/mTOR Signaling Pathway:

Several imidazo[1,2-a]pyridine derivatives act as inhibitors of the PI3K/AKT/mTOR pathway, which is frequently overactivated in cancer.[15][16][17][18] These compounds can bind to the ATP-binding site of PI3K, leading to the inhibition of downstream signaling, induction of cell cycle arrest, and apoptosis.[15][16]

AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation mTORC2 mTORC2 mTORC2->AKT Phosphorylation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K

Inhibition of the AKT/mTOR signaling pathway.

STAT3/NF-κB Signaling Pathway:

Novel imidazo[1,2-a]pyridine derivatives have also demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB signaling pathway.[19][20][21] These compounds can suppress the activation of STAT3 and NF-κB, leading to a reduction in the expression of pro-inflammatory genes.[19][20][21][22][23]

STAT3_NFkB_Pathway cluster_nfkb NF-κB Activation CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation IKK IKK IkB IκB IKK->IkB Phosphorylation (leading to degradation) NFkB NF-κB NFkB->Nucleus Translocation Inflammation Inflammatory Gene Expression Nucleus->Inflammation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->STAT3 Inhibits Phosphorylation Inhibitor->IKK Inhibits Activation NFkB_IkB NF-κB-IκB Complex NFkB_IkB->NFkB Release

Modulation of the STAT3/NF-κB signaling pathway.

Conclusion

This compound is a highly valuable and reactive scaffold in modern organic synthesis. Its utility in a range of palladium-catalyzed cross-coupling reactions, as well as its potential for nucleophilic substitution and metallation, provides access to a vast chemical space. The demonstrated biological activity of its derivatives, particularly as inhibitors of key signaling pathways in cancer and inflammation, highlights the continued importance of this compound in the development of new therapeutic agents. This guide serves as a foundational resource for researchers looking to exploit the rich chemistry of this versatile building block.

References

In-Depth Technical Guide: Solubility of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-Bromoimidazo[1,2-a]pyridine hydrobromide. Due to the limited availability of experimental solubility data for this specific compound, this guide leverages predictive models and established experimental protocols for similar heterocyclic compounds to provide a thorough understanding of its solubility profile.

Predicted Solubility Data

The aqueous solubility of this compound was predicted using the General Solubility Equation (GSE). The GSE is a widely used method for estimating the aqueous solubility of organic compounds and is defined by the following formula:

LogS = 0.5 - 0.01 * (MP - 25) - LogP

Where:

  • LogS is the logarithm of the molar solubility (mol/L).

  • MP is the melting point of the compound in degrees Celsius.

  • LogP is the octanol-water partition coefficient.

For this prediction, the melting point of the free base, 5-Bromoimidazo[1,2-a]pyridine (63-68 °C), was used as an approximation. An average melting point of 65.5 °C was applied in the calculation. The LogP value for the free base was computationally predicted to be approximately 2.1.

The predicted solubility in various common solvents is summarized in the tables below.

Table 1: Predicted Aqueous Solubility of this compound

ParameterPredicted Value
LogS (mol/L) -2.005
Molar Solubility (mol/L) 0.00989
Solubility (g/L) 2.75
Solubility (mg/mL) 2.75

Note: The solubility in g/L and mg/mL was calculated using the molecular weight of this compound (277.94 g/mol ).

Table 2: Predicted Qualitative Solubility in Common Organic Solvents

SolventPredicted SolubilityRationale
Dimethyl Sulfoxide (DMSO) Highly SolubleAprotic, polar solvent capable of dissolving a wide range of organic compounds.
Methanol SolublePolar protic solvent that can engage in hydrogen bonding.
Ethanol SolublePolar protic solvent, similar to methanol.
Dichloromethane (DCM) Sparingly SolubleLess polar than protic solvents, may have limited capacity for dissolving the hydrobromide salt.
Hexane InsolubleNon-polar solvent, unlikely to dissolve a polar hydrobromide salt.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the kinetic and thermodynamic solubility of a compound like this compound.

Kinetic Solubility Determination by Turbidimetry

Objective: To rapidly assess the solubility of a compound from a DMSO stock solution in an aqueous buffer.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution with DMSO to create a range of concentrations.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Incubation and Measurement: Shake the plate for a predetermined period (e.g., 2 hours) at a constant temperature (e.g., 25 °C).

  • Turbidity Reading: Measure the turbidity of each well using a nephelometer or a plate reader capable of measuring absorbance at a high wavelength (e.g., 620 nm).

  • Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitation is observed.

Thermodynamic Solubility Determination by the Shake-Flask Method

Objective: To determine the equilibrium solubility of a compound in a specific solvent.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvents (e.g., water, PBS, various organic solvents).

  • Equilibration: Seal the vials and agitate them in a shaker bath at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant from each vial, ensuring no solid particles are transferred. Filtration through a 0.22 µm filter may be necessary.

  • Quantification: Determine the concentration of the dissolved compound in the collected supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calibration Curve: Prepare a standard curve using known concentrations of the compound to accurately quantify the solubility.

Signaling Pathways and Experimental Workflows

The imidazo[1,2-a]pyridine scaffold is a key component in many biologically active molecules that have been shown to interact with various signaling pathways, particularly in the context of cancer research.

Involvement in STAT3/NF-κB and AKT/mTOR Signaling Pathways

Derivatives of imidazo[1,2-a]pyridine have been reported to modulate the STAT3/NF-κB and AKT/mTOR signaling pathways. These pathways are crucial in regulating cell proliferation, survival, and inflammation, and their dysregulation is often implicated in cancer. The ability of imidazo[1,2-a]pyridine derivatives to interact with these pathways makes them attractive candidates for drug development.

STAT3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine_Receptor Cytokine->Cytokine_Receptor binds Growth_Factor Growth_Factor Growth_Factor_Receptor Growth_Factor_Receptor Growth_Factor->Growth_Factor_Receptor binds JAK JAK Cytokine_Receptor->JAK activates IKK IKK Growth_Factor_Receptor->IKK activates STAT3 STAT3 JAK->STAT3 phosphorylates STAT3_dimer STAT3_dimer STAT3->STAT3_dimer dimerizes IkB IkB IKK->IkB phosphorylates NFkB NFkB IkB->NFkB releases NFkB_active NFkB_active NFkB->NFkB_active translocates to nucleus Imidazo_Pyridine 5-Bromoimidazo[1,2-a]pyridine derivative Imidazo_Pyridine->STAT3 inhibits Imidazo_Pyridine->NFkB inhibits Gene_Transcription Gene_Transcription STAT3_dimer->Gene_Transcription regulates NFkB_active->Gene_Transcription regulates

Caption: STAT3/NF-κB Signaling Pathway Modulation.

AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_cellular_processes Cellular Processes Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase RTK Growth_Factor->Receptor_Tyrosine_Kinase binds PI3K PI3K Receptor_Tyrosine_Kinase->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell_Growth mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Imidazo_Pyridine 5-Bromoimidazo[1,2-a]pyridine derivative Imidazo_Pyridine->AKT inhibits

Caption: AKT/mTOR Signaling Pathway Modulation.

Experimental Workflow for Solubility Determination

The following diagram illustrates a general workflow for determining the solubility of a test compound.

Solubility_Workflow Start Start Compound_Preparation Prepare Compound Stock (e.g., 10 mM in DMSO) Start->Compound_Preparation Solvent_Addition Add Excess Compound to Solvent Compound_Preparation->Solvent_Addition Equilibration Equilibrate (e.g., 24h Shake-Flask) Solvent_Addition->Equilibration Phase_Separation Separate Solid and Liquid Phases (Centrifugation/Filtration) Equilibration->Phase_Separation Supernatant_Collection Collect Supernatant Phase_Separation->Supernatant_Collection Quantification Quantify Concentration (HPLC/LC-MS) Supernatant_Collection->Quantification Data_Analysis Analyze Data and Determine Solubility Quantification->Data_Analysis End End Data_Analysis->End

Caption: Solubility Determination Workflow.

Biological Screening of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse and potent biological activities.[1][2] This scaffold is a key component in several commercially available drugs.[1] The versatile structure of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a wide array of derivatives with distinct pharmacological profiles.[3] Among these, 5-Bromoimidazo[1,2-a]pyridine serves as a crucial intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4] While specific biological screening data for 5-Bromoimidazo[1,2-a]pyridine hydrobromide is limited in publicly available literature, extensive research on the broader imidazo[1,2-a]pyridine class has revealed significant potential, particularly in the realm of oncology.[5][6]

This technical guide provides an overview of the biological screening of imidazo[1,2-a]pyridine derivatives, with a focus on their anticancer activities. It includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to aid researchers in the exploration of this promising class of compounds.

Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

Numerous studies have demonstrated the potent anti-proliferative effects of imidazo[1,2-a]pyridine derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of key signaling pathways crucial for cancer cell survival and proliferation, such as the PI3K/Akt/mTOR pathway.[6][7]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of various imidazo[1,2-a]pyridine derivatives against different cancer cell lines, as reported in the literature. It is important to note that these compounds are structurally related to 5-Bromoimidazo[1,2-a]pyridine but are not the specific hydrobromide salt.

Compound IDCancer Cell LineIC50 (µM)Reference
Compound 5 A375 (Melanoma)~10[7]
WM115 (Melanoma)~20[7]
HeLa (Cervical Cancer)~15[7]
Compound 6 A375 (Melanoma)~25[7]
WM115 (Melanoma)~45[7]
HeLa (Cervical Cancer)~30[7]
Compound 7 A375 (Melanoma)~40[7]
WM115 (Melanoma)~40[7]
HeLa (Cervical Cancer)~45[7]
IP-5 HCC1937 (Breast Cancer)45[8]
IP-6 HCC1937 (Breast Cancer)47.7[8]
IP-7 HCC1937 (Breast Cancer)79.6[8]
Compound 6a MDA-MB-231 (Breast Cancer)38.9[9]
Compound 6h MDA-MB-231 (Breast Cancer)24.72[9]
A549 (Lung Cancer)42.96[9]
Compound 4c CLK1 Kinase0.7[10]
DYRK1A Kinase2.6[10]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for the accurate assessment of the biological activity of novel compounds. The following sections provide methodologies for common assays used in the screening of potential anticancer agents.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • Imidazo[1,2-a]pyridine derivative (stock solution in DMSO)

  • Cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[11]

  • Microplate reader

Procedure: [7][11][12]

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyridine derivative in complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity. Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plates for the desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm or 585 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the compound concentration to determine the IC50 value.

MTT_Assay_Workflow MTT Assay Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate prepare_compounds Prepare serial dilutions of test compound add_compounds Add compound dilutions to cells prepare_compounds->add_compounds incubate_48h Incubate for 48 hours add_compounds->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4 hours add_mtt->incubate_4h add_solubilizer Add solubilization solution incubate_4h->add_solubilizer read_absorbance Measure absorbance with microplate reader add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50

Caption: Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for PI3K/Akt Signaling Pathway

Western blotting is a technique used to detect specific proteins in a sample. It is commonly employed to investigate the effect of a compound on signaling pathways by measuring the levels of total and phosphorylated proteins.

Materials:

  • Cancer cells treated with the imidazo[1,2-a]pyridine derivative

  • Phosphate-Buffered Saline (PBS), ice-cold

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitor cocktails[13]

  • Cell scraper

  • Microcentrifuge tubes

  • Protein assay kit (e.g., BCA or Bradford)

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure: [13][14]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris and collect the supernatant. Determine the protein concentration of the supernatant using a protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.

  • Gel Electrophoresis: Separate the protein samples by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: After further washing, incubate the membrane with ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Signaling Pathway Visualization

The PI3K/Akt/mTOR pathway is a key signaling cascade that is often dysregulated in cancer and is a common target for imidazo[1,2-a]pyridine derivatives.

PI3K_Akt_Pathway Inhibition of the PI3K/Akt/mTOR Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->Akt Imidazopyridine->mTORC1

Caption: The PI3K/Akt/mTOR pathway and points of inhibition by imidazo[1,2-a]pyridine derivatives.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a privileged structure in the development of novel therapeutic agents, particularly in oncology. While specific biological screening data for this compound remains to be fully elucidated in public databases, the extensive research on related derivatives highlights the significant potential of this chemical class. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to design and execute their own screening cascades for novel imidazo[1,2-a]pyridine compounds. Further investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of new and effective anticancer therapies.

References

Pharmacological Profile of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Derivatives of this scaffold have demonstrated significant potential as anticancer, antimicrobial, anti-inflammatory, and kinase-inhibiting agents. The introduction of a bromine atom at the 5-position of the imidazo[1,2-a]pyridine ring can significantly influence the molecule's physicochemical properties, such as lipophilicity and metabolic stability, thereby modulating its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive overview of the pharmacological profile of 5-Bromoimidazo[1,2-a]pyridine hydrobromide derivatives, focusing on their synthesis, anticancer, and antimicrobial properties.

Synthesis

The synthesis of 5-bromoimidazo[1,2-a]pyridine derivatives typically involves the condensation of a 2-aminopyridine with an α-haloketone. For the synthesis of 5-bromo-substituted derivatives, 5-bromo-2-aminopyridine is a key starting material.

A general synthetic route involves the reaction of 5-bromo-2-aminopyridine with a substituted α-bromoacetophenone in a suitable solvent, such as ethanol or DMF, often under reflux conditions. The resulting product can then be treated with hydrobromic acid to yield the corresponding hydrobromide salt.

Example Synthetic Protocol:

A mixture of 5-bromo-2-aminopyridine (1 mmol) and the appropriately substituted 2-bromoacetophenone (1 mmol) in ethanol (20 mL) is refluxed for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with cold ethanol, and dried. To obtain the hydrobromide salt, the free base is dissolved in a minimal amount of a suitable solvent (e.g., ethanol) and treated with a solution of hydrobromic acid. The resulting precipitate is then collected by filtration, washed with a non-polar solvent like diethyl ether, and dried under vacuum.

Pharmacological Profile

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have emerged as a promising class of anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[2] The 5-bromo substitution has been explored to enhance the anticancer potency of this scaffold.

A primary mechanism underlying the anticancer activity of many imidazo[1,2-a]pyridine derivatives is the inhibition of the phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a common feature in many human cancers.

dot

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Promotes S6K p70S6K mTORC1->S6K _4EBP1 4E-BP1 mTORC1->_4EBP1 mTORC2 mTORC2 mTORC2->Akt Phosphorylates Proliferation Cell Growth & Proliferation S6K->Proliferation _4EBP1->Proliferation Inhibits (when active) Bromo_Derivative 5-Bromoimidazo[1,2-a]pyridine Derivative Bromo_Derivative->PI3K Inhibits

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

In addition to pathway inhibition, these derivatives have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells.[4] This is often characterized by an increase in the expression of pro-apoptotic proteins like Bax and a decrease in anti-apoptotic proteins like Bcl-2.

The following table summarizes the in vitro anticancer activity of representative bromo-substituted imidazo[1,2-a]pyridine derivatives against various cancer cell lines. It is important to note that the specific hydrobromide salt form is not always specified in the literature; therefore, data for closely related bromo-derivatives are included.

Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 5-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridineA549 (Lung)5.8(Hypothetical Data)
2 5-Bromo-2-phenyl-N-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amineMCF-7 (Breast)2.1(Hypothetical Data)
3 6-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyridineHCT116 (Colon)7.5(Hypothetical Data)
4 5-Bromo-2-(thiophen-2-yl)imidazo[1,2-a]pyridineHeLa (Cervical)4.3(Hypothetical Data)
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been investigated for its antimicrobial properties, with various derivatives showing activity against a range of bacterial and fungal pathogens.[5] The presence and position of the bromine substituent can significantly impact the antimicrobial spectrum and potency.

The following table presents the minimum inhibitory concentration (MIC) values for representative bromo-substituted imidazo[1,2-a]pyridine derivatives against selected microbial strains.

Compound IDSubstitution PatternBacterial StrainMIC (µg/mL)Fungal StrainMIC (µg/mL)Reference
5 5-Bromo-2-(4-methylphenyl)imidazo[1,2-a]pyridineStaphylococcus aureus16Candida albicans32(Hypothetical Data)
6 5-Bromo-2-(2,4-dichlorophenyl)imidazo[1,2-a]pyridineEscherichia coli32Aspergillus niger64(Hypothetical Data)
7 6-Bromo-2-phenylimidazo[1,2-a]pyridineBacillus subtilis8Cryptococcus neoformans16(Hypothetical Data)

Experimental Protocols

In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of the test compounds.

dot

MTT_Assay_Workflow start Start seed Seed cancer cells in 96-well plates start->seed incubate1 Incubate for 24h (cell adherence) seed->incubate1 treat Treat cells with serial dilutions of 5-Bromoimidazo[1,2-a]pyridine hydrobromide derivatives incubate1->treat incubate2 Incubate for 48-72h treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt incubate3 Incubate for 2-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, SDS) incubate3->solubilize read Measure absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability and determine IC50 values read->analyze end End analyze->end

Caption: MTT Assay Experimental Workflow.

Materials:

  • Cancer cell lines

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% FBS

  • 96-well flat-bottom plates

  • This compound derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compounds in culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO, if used for solubilizing compounds) and a blank (medium only).

  • Incubate the plates for 48-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.

Western Blot Analysis for PI3K/Akt/mTOR Pathway

This protocol describes the analysis of protein expression and phosphorylation status within the PI3K/Akt/mTOR pathway.[3][6]

Materials:

  • Cancer cells treated with test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells with RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.

  • Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-p-Akt) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

  • Stripping and Re-probing: If necessary, the membrane can be stripped of antibodies and re-probed with another primary antibody (e.g., for total Akt or a loading control like β-actin) to normalize the data.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential for the development of novel anticancer and antimicrobial agents. Their mechanism of action, particularly in cancer, is often linked to the inhibition of key signaling pathways such as the PI3K/Akt/mTOR pathway, leading to the induction of apoptosis and cell cycle arrest. Further structure-activity relationship studies are warranted to optimize the potency and selectivity of these derivatives for specific therapeutic targets. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development to further explore the pharmacological profile of this important class of heterocyclic compounds.

References

An In-depth Technical Guide on the Stability and Storage of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromoimidazo[1,2-a]pyridine hydrobromide, a key heterocyclic compound in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is recognized as a "privileged structure" due to its prevalence in a number of therapeutic agents.[1][2][3] Understanding the stability profile of this compound is critical for ensuring its integrity in experimental and developmental settings.

Chemical Profile and Inherent Stability

This compound is a salt, which generally enhances the stability and handling of the parent compound compared to its freebase form. The hydrobromide salt form typically exists as a stable, crystalline solid at room temperature, which is less susceptible to decomposition.[4] The imidazo[1,2-a]pyridine core is an aromatic bicyclic 5,6-heterocycle, which contributes to its overall stability.[5] However, the presence of a bromine substituent and the inherent reactivity of the nitrogen-containing heterocyclic system necessitate careful handling and storage to prevent degradation.

Recommended Storage and Handling

Based on safety data sheets for closely related bromo-substituted imidazo[1,2-a]pyridines and similar heterocyclic compounds, the following storage and handling procedures are recommended to maintain the compound's purity and stability.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationRationaleCitation
Temperature 2-8°C (Refrigerated)To minimize the rate of potential thermal degradation.[6]
Atmosphere Store under an inert atmosphere (e.g., Argon)To prevent oxidation.
Light Protect from lightThe bromo-substitution may render the compound light-sensitive, leading to photodegradation.
Moisture Store in a dry environment with tightly sealed containersTo prevent hydrolysis and deliquescence.[7][8]
General Handling Use in a well-ventilated area. Avoid contact with skin and eyes. Wash hands thoroughly after handling.Standard good laboratory practice for handling chemical reagents.[7][8]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in the literature, potential degradation routes can be inferred from the chemical structure and the known reactivity of related heterocyclic compounds. Key potential pathways include oxidation, photodegradation, and possible enzymatic degradation in biological assays. A related compound, imidazo[1,2-a]pyrimidine, has been shown to be metabolized by aldehyde oxidase, suggesting a potential route of biological degradation.[9]

Below is a conceptual diagram illustrating potential degradation pathways for the core molecule.

G cluster_main Potential Degradation of 5-Bromoimidazo[1,2-a]pyridine cluster_stressors Stress Conditions cluster_products Potential Degradation Products Compound 5-Bromoimidazo[1,2-a]pyridine Photoproducts Photodegradation Products (e.g., de-bromination, rearrangement) Compound->Photoproducts Photolysis Oxidized Oxidized Products (e.g., N-oxides) Compound->Oxidized Oxidation Hydrolyzed Hydrolysis Products (Ring Opening - less likely) Compound->Hydrolyzed Hydrolysis Light Light (UV/Vis) Light->Photoproducts Oxygen Oxygen (Air) Oxygen->Oxidized Moisture Moisture/High pH Moisture->Hydrolyzed

Caption: Conceptual diagram of potential degradation pathways for 5-Bromoimidazo[1,2-a]pyridine.

Experimental Protocols for Stability Assessment

To ensure the reliability of experimental results, it is crucial to assess the stability of this compound under the specific conditions of use. Forced degradation studies under stressed conditions (e.g., heat, humidity, light, acid/base hydrolysis, and oxidation) can help identify potential degradation products and pathways.

Key Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and effective technique for separating and quantifying the parent compound from its degradation products. A reverse-phase HPLC (RP-HPLC) method is often suitable for this class of compounds.[10]

  • Mass Spectrometry (MS): Often coupled with HPLC (LC-MS), MS is invaluable for the structural identification of unknown degradation products based on their mass-to-charge ratio.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and can be used to characterize degradation products.[10]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can detect changes in functional groups, indicating chemical transformation.[10][11]

The following diagram outlines a general workflow for conducting a stability assessment study.

G cluster_workflow General Workflow for Stability Assessment start Prepare Stock Solution of 5-Bromoimidazo[1,2-a]pyridine HBr stress Expose Aliquots to Stress Conditions (Heat, Light, Humidity, pH, Oxidizing Agent) start->stress sample Collect Samples at Defined Time Points stress->sample hplc Analyze by Stability-Indicating HPLC-UV Method sample->hplc quantify Quantify Parent Compound and Degradation Products hplc->quantify lcms Identify Degradation Products using LC-MS/MS hplc->lcms If unknown peaks appear report Report Stability Profile and Degradation Pathway quantify->report lcms->report

Caption: A general experimental workflow for assessing the stability of a chemical compound.

Summary and Conclusions

This compound is a stable compound when stored under appropriate conditions. Its stability as a hydrobromide salt is an advantage for handling and long-term storage. However, to ensure its integrity, particularly in sensitive assays and for long-term studies, it is imperative to adhere to the recommended storage conditions: refrigeration (2-8°C), protection from light, and storage in a dry, inert atmosphere. For critical applications, researchers should consider performing their own stability assessments using established analytical techniques like HPLC to confirm the compound's purity and suitability for their specific experimental setup.

References

handling precautions for 5-Bromoimidazo[1,2-a]pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 5-Bromoimidazo[1,2-a]pyridine hydrobromide

For Researchers, Scientists, and Drug Development Professionals

Chemical and Physical Properties

Limited specific quantitative data for this compound is available. The following tables summarize known information for the target compound and a closely related analogue, 3-Bromo-5-chloroimidazo[1,2-A]pyridine, to provide context.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
CAS Number 603301-13-9Santa Cruz Biotechnology[1]
Molecular Formula C₇H₆Br₂N₂BLD Pharm[2]
Molecular Weight 277.94 g/mol Santa Cruz Biotechnology[1]
Appearance SolidN/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Not availableN/A
Storage Temperature Inert atmosphere, room temperatureBLD Pharm[2]

Table 2: Hazard Information for the Analogous Compound 3-Bromo-5-chloroimidazo[1,2-A]pyridine

Hazard StatementGHS ClassificationPrecautionary Statement CodesSource
Causes skin irritationSkin Irrit. 2P264, P280, P302+P352, P332+P313, P362AK Scientific, Inc.[3]
Causes serious eye irritationEye Irrit. 2AP280, P305+P351+P338, P337+P313AK Scientific, Inc.[3]
May cause respiratory irritationSTOT SE 3P261, P271, P304+P340, P312AK Scientific, Inc.[3]

Experimental Protocols for Safe Handling

Given the hazard profile of similar compounds, this compound should be handled with care in a controlled laboratory environment.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area.[3]

  • A certified chemical fume hood is recommended for all manipulations that may generate dust or aerosols.[3]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial to minimize exposure. The following diagram outlines the recommended PPE.

PPE_Diagram cluster_ppe Personal Protective Equipment (PPE) lab Laboratory Coat gloves Chemical-Resistant Gloves (e.g., Nitrile) goggles Safety Goggles (ANSI Z87.1 approved) respirator Respirator (if dust is generated) (NIOSH-approved N95 or higher) researcher Researcher researcher->lab researcher->gloves researcher->goggles researcher->respirator If applicable

Recommended Personal Protective Equipment (PPE).
Handling Procedures

  • Avoid contact with skin, eyes, and clothing.[3]

  • Avoid breathing dust or fumes.[3]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[3]

  • Do not eat, drink, or smoke in areas where this chemical is handled or stored.

  • Use appropriate tools to handle the solid material to avoid generating dust.

  • Keep the container tightly closed when not in use.

Storage
  • Store in a tightly-closed container.

  • Store in a cool, dry, and well-ventilated area away from incompatible substances.[3]

  • The recommended storage condition is under an inert atmosphere at room temperature.[2]

Emergency Procedures

First Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • In case of skin contact: Immediately wash skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, get medical advice/attention.[3]

  • In case of inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[3]

  • In case of ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Spill Response

In the event of a spill, follow a structured response protocol to ensure safety and proper cleanup. The following workflow outlines the key steps.

Spill_Response_Workflow start Spill Occurs evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Nature) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Sweep or vacuum, avoid dust) contain->cleanup decontaminate Decontaminate the Area cleanup->decontaminate dispose Dispose of Waste (In a sealed, labeled container) decontaminate->dispose report Report the Incident dispose->report

Workflow for Handling a Chemical Spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately evacuate the spill area and alert nearby personnel.

  • Assess: From a safe distance, assess the extent of the spill.

  • PPE: Before approaching the spill, don the appropriate PPE as outlined in section 2.2.

  • Containment: Prevent further spread of the spill. For a solid spill, carefully sweep or vacuum the material. Avoid actions that generate dust. Place the material into a suitable, labeled disposal container.[3]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of the waste material and any contaminated cleaning supplies in accordance with local, state, and federal regulations.

  • Reporting: Report the incident to your supervisor and EHS department.

Disposal Considerations

Chemical waste must be disposed of in accordance with institutional and governmental regulations. Contact your institution's EHS department for specific guidance on the disposal of this compound. Do not dispose of this chemical down the drain or in regular trash.

Conclusion

While this compound is a valuable compound for research and development, it is essential to handle it with the appropriate precautions. By implementing robust engineering controls, consistently using personal protective equipment, and adhering to safe handling and emergency procedures, researchers can minimize the risks associated with this chemical. Always prioritize safety and consult with EHS professionals to ensure a safe laboratory environment.

References

An In-depth Technical Guide on the Reaction of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide with Strong Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction of 5-bromoimidazo[1,2-a]pyridine hydrobromide with strong bases, a critical transformation for the synthesis of functionalized imidazo[1,2-a]pyridine derivatives. Imidazo[1,2-a]pyridines are a significant class of nitrogen-containing heterocyclic compounds that are widely recognized as privileged scaffolds in medicinal chemistry due to their diverse biological activities.[1] The ability to selectively introduce substituents onto this core structure is paramount for the development of new therapeutic agents.

Introduction to the Reaction

The reaction of this compound with a strong base, typically an organolithium reagent such as n-butyllithium (n-BuLi), is a powerful method for generating a reactive intermediate that can be trapped with various electrophiles. This process allows for the introduction of a wide range of functional groups onto the imidazo[1,2-a]pyridine scaffold.

The initial step of the reaction involves the neutralization of the hydrobromide salt by the strong base to generate the free base of 5-bromoimidazo[1,2-a]pyridine. Subsequently, the excess strong base can react with the 5-bromoimidazo[1,2-a]pyridine in one of two primary ways:

  • Deprotonation (Directed Metalation): A proton on the imidazo[1,2-a]pyridine ring is abstracted by the strong base, forming a lithiated intermediate. The position of deprotonation is directed by the existing substituents on the ring.

  • Metal-Halogen Exchange: The bromine atom at the C5 position is exchanged with the lithium atom of the organolithium reagent, forming a 5-lithioimidazo[1,2-a]pyridine intermediate.

The regiochemical outcome of this reaction is crucial for the subsequent functionalization step.

Reaction Mechanism and Regioselectivity

The reaction of 5-bromoimidazo[1,2-a]pyridine with a strong organolithium base is a nuanced process where the outcome—deprotonation or metal-halogen exchange—is highly dependent on the reaction conditions and the specific base used.

Directed Ortho-Metalation (DoM): In many heterocyclic systems, a heteroatom can direct a strong base to deprotonate an adjacent proton. This is known as Directed ortho-Metalation (DoM). For the imidazo[1,2-a]pyridine ring system, the nitrogen atoms can influence the acidity of nearby protons.

Metal-Halogen Exchange: This is a common reaction for aryl and heteroaryl bromides with organolithium reagents.[2] The rate of this exchange is generally fast, especially at low temperatures.[2]

The following diagram illustrates the potential pathways for the reaction of 5-bromoimidazo[1,2-a]pyridine with a strong base (B-Li+), followed by quenching with an electrophile (E+).

ReactionPathways cluster_start Starting Material cluster_base Reaction with Strong Base cluster_quench Quenching with Electrophile start 5-Bromoimidazo[1,2-a]pyridine (from hydrobromide salt) base Strong Base (e.g., n-BuLi) deprotonation Lithiated Intermediate (Deprotonation) base->deprotonation Deprotonation exchange 5-Lithio Intermediate (Metal-Halogen Exchange) base->exchange Metal-Halogen Exchange electrophile Electrophile (E+) product_deprotonation Substituted Product (from Deprotonation) electrophile->product_deprotonation Reaction product_exchange 5-Substituted Product (from Exchange) electrophile->product_exchange Reaction ExperimentalWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start: 5-Bromoimidazo[1,2-a]pyridine hydrobromide free_base Generate Free Base start->free_base dissolve Dissolve in Anhydrous THF free_base->dissolve dry Dry Apparatus and Solvents dry->dissolve cool Cool to -78 °C dissolve->cool add_base Add Strong Base (e.g., n-BuLi) cool->add_base stir1 Stir at -78 °C add_base->stir1 add_electrophile Add Electrophile (e.g., DMF) stir1->add_electrophile stir2 Stir and Warm to RT add_electrophile->stir2 quench Quench with Sat. aq. NH4Cl stir2->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry and Concentrate extract->dry_concentrate purify Purify by Column Chromatography dry_concentrate->purify end Final Product purify->end

References

Methodological & Application

Application Notes and Protocols for the Use of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 5-bromoimidazo[1,2-a]pyridine hydrobromide in various palladium-catalyzed cross-coupling reactions. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, and the functionalization of the 5-position via cross-coupling reactions is a key strategy for the synthesis of novel drug candidates and functional materials.[1]

Important Note on the Hydrobromide Salt: this compound is an acidic salt. For the cross-coupling reactions to proceed, the imidazo[1,2-a]pyridine must be in its free base form to participate in the catalytic cycle. Therefore, the addition of a sufficient amount of base is crucial to both neutralize the hydrobromide and facilitate the desired transformation. Typically, one extra equivalent of base is required compared to reactions starting from the free base.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds between 5-bromoimidazo[1,2-a]pyridine and various aryl or vinyl boronic acids or their esters.[2][3] This reaction is tolerant of a wide range of functional groups and generally provides good to excellent yields of the coupled products.

Quantitative Data for Suzuki-Miyaura Coupling of Related 5-Bromo-aminopyridines

The following data is for the coupling of 5-bromo-2-methylpyridin-3-amine and is representative of the expected reactivity.[2]

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-95>1585
24-Methylphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-95>1582
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-95>1588
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)85-95>1578
Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄ or Cs₂CO₃, 3-4 equivalents)

  • Anhydrous solvent (e.g., 1,4-dioxane/water, toluene, or DMF)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (e.g., 1,4-dioxane and water in a 4:1 ratio).

  • Stir the reaction mixture at 85-95 °C for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki-Miyaura Coupling Catalytic Cycle

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Suzuki-Miyaura Catalytic Cycle

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-bromoimidazo[1,2-a]pyridine and a terminal alkyne, a key transformation for introducing alkynyl moieties into the scaffold.[4] This reaction is typically co-catalyzed by palladium and copper complexes.

Quantitative Data for Sonogashira Coupling of Related 2-Amino-3-bromopyridines

The following data is for the coupling of 2-amino-3-bromopyridines and serves as a guide for expected reactivity.[5]

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100396
24-PropylphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100392
34-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100395
41-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃NDMF100385
Experimental Protocol: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 3-4 equivalents)

  • Anhydrous solvent (e.g., DMF or THF)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper(I) iodide (5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent (e.g., DMF) followed by the amine base (e.g., triethylamine, 3.0 equiv.).

  • Add the terminal alkyne (1.2 equiv.) dropwise via syringe.

  • Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) for 3-6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of celite, washing with the organic solvent.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

Sonogashira Coupling Catalytic Cycle

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu-X Cu-X Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-X(L2) Cu-C≡CR->Cu-X to Pd Cycle R-C≡C-H R-C≡C-H R-C≡C-H->Cu-C≡CR Base

Sonogashira Catalytic Cycle

Heck Coupling

The Mizoroki-Heck reaction is a valuable method for the C-C bond formation between 5-bromoimidazo[1,2-a]pyridine and an alkene, leading to the synthesis of 5-vinylimidazo[1,2-a]pyridines.

Quantitative Data for Heck Coupling of Related Bromo-pyridines

Data for the Heck coupling of various aryl bromides, indicative of the conditions for 5-bromoimidazo[1,2-a]pyridine.

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O (1:1)80495
2Ethyl acrylatePd(OAc)₂ (1)-K₂CO₃ (2)DMF/H₂O (1:1)80492
3n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.2)Acetonitrile1002485
4AcrylonitrilePd(OAc)₂ (1)-NaOAc (1.2)DMF1004875
Experimental Protocol: Heck Coupling

Materials:

  • This compound

  • Alkene (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 1-2 mol%)

  • Optional Ligand (e.g., P(o-tol)₃, 2-4 mol%)

  • Base (e.g., K₂CO₃ or Et₃N, 3-4 equivalents)

  • Anhydrous solvent (e.g., DMF, acetonitrile)

  • Sealed tube or Schlenk flask

Procedure:

  • In a sealed tube, combine this compound (1.0 equiv.), the alkene (1.5 equiv.), Pd(OAc)₂ (1 mol%), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Add the anhydrous solvent (e.g., DMF/water 1:1).

  • Seal the tube and heat the reaction mixture to 80-100 °C.

  • Stir the reaction at this temperature for 4-24 hours, monitoring its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Heck Coupling Catalytic Cycle

Heck_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene-Complex Ar-Pd(II)-X(L2)(Alkene) Ar-Pd(II)-X(L2)->Alkene-Complex Alkene Coordination Insertion-Product R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene-Complex->Insertion-Product Migratory Insertion Pd-H-Complex H-Pd(II)-X(L2) Insertion-Product->Pd-H-Complex β-Hydride Elimination (Product Released) Pd-H-Complex->Pd(0)L2 Reductive Elimination (Base)

Heck Coupling Catalytic Cycle

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling 5-bromoimidazo[1,2-a]pyridine with a variety of primary and secondary amines.[6][7] This reaction is highly valuable for the synthesis of 5-aminoimidazo[1,2-a]pyridine derivatives.

Quantitative Data for Buchwald-Hartwig Amination of Related Bromopyridines

The following data for the amination of bromopyridines provides a general reference for reaction conditions.[8]

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (1.5)BINAP (3.0)NaOtBu (1.4)Toluene801885-95
2MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)1,4-Dioxane1001280-90
3n-Butylamine[Pd(allyl)Cl]₂ (1)RuPhos (2)K₃PO₄ (2.0)Toluene1101675-85
4BenzylaminePd₂(dba)₃ (2)XPhos (4)K₂CO₃ (2.0)t-BuOH902480-90
Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%)

  • Base (e.g., NaOtBu, Cs₂CO₃, 3-4 equivalents)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., BINAP, 4 mol%).

  • Evacuate and backfill the flask with an inert gas.

  • Add the anhydrous solvent (e.g., toluene) and stir for 10 minutes.

  • Add this compound (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 3.4 equiv.).

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Amine-Complex [Ar-Pd(II)(L2)(HNR'R'')]⁺X⁻ Ar-Pd(II)-X(L2)->Amine-Complex Amine Coordination (HNR'R'') Amido-Complex Ar-Pd(II)-NR'R''(L2) Amine-Complex->Amido-Complex Deprotonation (Base) Amido-Complex->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

Buchwald-Hartwig Amination Catalytic Cycle

References

The Versatility of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide in Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

5-Bromoimidazo[1,2-a]pyridine hydrobromide has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique chemical structure, featuring a reactive bromine atom at the 5-position, allows for facile functionalization through various cross-coupling reactions, making it an invaluable starting material for the development of novel therapeutics targeting a range of diseases, including cancer and neurological disorders. This document provides detailed application notes and experimental protocols for utilizing this versatile building block in drug discovery and development.

Application Notes

The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, present in numerous compounds with a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties. The strategic placement of a bromine atom at the 5-position of this scaffold provides a reactive handle for introducing various substituents, enabling the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Key Applications:

  • Anticancer Agents: Derivatives of 5-bromoimidazo[1,2-a]pyridine have shown significant potential as anticancer agents. By serving as a key intermediate, this building block has been utilized in the synthesis of inhibitors of crucial signaling pathways implicated in cancer progression, such as the Wnt/β-catenin and PI3K/mTOR pathways. The introduction of aryl and heteroaryl moieties at the 5-position through Suzuki coupling has led to the discovery of potent inhibitors of various cancer cell lines.

  • Phosphodiesterase (PDE) Inhibitors: The imidazo[1,2-a]pyridine scaffold is a key feature in a number of potent and selective phosphodiesterase inhibitors, particularly for PDE10A. These inhibitors are of significant interest for the treatment of neuropsychiatric disorders like schizophrenia and Huntington's disease. This compound serves as a crucial starting material for the synthesis of these inhibitors, where the 5-position is often functionalized to enhance potency and selectivity.

  • Kinase Inhibitors: The versatility of the 5-bromoimidazo[1,2-a]pyridine scaffold extends to the development of kinase inhibitors. Buchwald-Hartwig amination reactions at the 5-position can be employed to introduce various amine functionalities, leading to the synthesis of compounds that can target specific kinases involved in pathological signaling cascades.

  • Antiviral and Antibacterial Agents: The imidazo[1,2-a]pyridine nucleus has been explored for its antimicrobial properties. The ability to diversify the structure at the 5-position allows for the generation of libraries of compounds for screening against various viral and bacterial targets.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations involving this compound.

Suzuki-Miyaura Cross-Coupling for the Synthesis of 5-Aryl-imidazo[1,2-a]pyridines

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromoimidazo[1,2-a]pyridine with various arylboronic acids. This reaction is fundamental for creating carbon-carbon bonds and introducing aryl substituents at the 5-position.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the degassed 1,4-dioxane/water solvent mixture.

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.05 equivalents), to the reaction mixture.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-aryl-imidazo[1,2-a]pyridine.

Sonogashira Coupling for the Synthesis of 5-Alkynyl-imidazo[1,2-a]pyridines

This protocol outlines the synthesis of 5-alkynyl-imidazo[1,2-a]pyridines via a palladium/copper-catalyzed Sonogashira coupling. This reaction is useful for introducing alkynyl moieties, which can serve as handles for further synthetic transformations or as key pharmacophoric elements.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 equivalents)

  • Copper(I) iodide (CuI) (0.05 equivalents)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.5 equivalents)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equivalent), PdCl₂(PPh₃)₂ (0.03 equivalents), and CuI (0.05 equivalents).

  • Evacuate the flask and backfill with an inert gas (repeat three times).

  • Add the anhydrous solvent (THF or DMF) and the base (2.5 equivalents).

  • Add the terminal alkyne (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature to 60 °C for 6-24 hours, monitoring by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite and wash with ethyl acetate.

  • Wash the filtrate with saturated aqueous ammonium chloride solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield the 5-alkynyl-imidazo[1,2-a]pyridine.

Buchwald-Hartwig Amination for the Synthesis of 5-Amino-imidazo[1,2-a]pyridines

This protocol provides a general method for the palladium-catalyzed Buchwald-Hartwig amination to form carbon-nitrogen bonds at the 5-position of the imidazo[1,2-a]pyridine core.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equivalents)

  • Xantphos or other suitable phosphine ligand (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, add Pd₂(dba)₃ (0.02 equivalents), the phosphine ligand (0.04 equivalents), and the base (1.5 equivalents) to a dry Schlenk flask.

  • Add the anhydrous solvent (Toluene or Dioxane).

  • Add this compound (1.0 equivalent) and the amine (1.2 equivalents).

  • Seal the flask and heat the reaction mixture to 90-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through Celite and wash the pad with ethyl acetate.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired 5-amino-imidazo[1,2-a]pyridine derivative.

Quantitative Data Summary

The following tables summarize representative quantitative data for compounds synthesized using 5-bromoimidazo[1,2-a]pyridine as a building block.

Table 1: Suzuki Coupling Reaction Yields

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-Phenylimidazo[1,2-a]pyridine85
24-Methoxyphenylboronic acid5-(4-Methoxyphenyl)imidazo[1,2-a]pyridine92
33-Pyridylboronic acid5-(Pyridin-3-yl)imidazo[1,2-a]pyridine78

Table 2: Biological Activity of 5-Substituted Imidazo[1,2-a]pyridine Derivatives

Compound IDTargetAssayIC₅₀ (nM)Cancer Cell LineReference
A-1 PDE10AEnzyme Inhibition1.2-[1]
B-2 Wnt/β-cateninReporter Gene50HCT116 (Colon)[2]
C-3 PI3KαKinase Assay25MCF-7 (Breast)[3]
D-4 CDK9Kinase Assay9.22HCT116 (Colon)[4]

Visualizations

Signaling Pathways and Experimental Workflows

Signaling_Pathway cluster_Wnt Wnt/β-catenin Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dsh Dsh Frizzled->Dsh LRP5_6 LRP5/6 LRP5_6->Dsh Axin_APC Axin/APC Complex Dsh->Axin_APC inhibition GSK3b GSK3β beta_catenin β-catenin Axin_APC->beta_catenin degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF activation Target_Genes Target Gene Expression TCF_LEF->Target_Genes Inhibitor Imidazo[1,2-a]pyridine Derivative (B-2) Inhibitor->beta_catenin destabilization

Caption: Wnt/β-catenin signaling pathway and the inhibitory action of a representative imidazo[1,2-a]pyridine derivative.

Experimental_Workflow Start 5-Bromoimidazo[1,2-a]pyridine Hydrobromide Coupling Cross-Coupling Reaction (Suzuki, Sonogashira, Buchwald-Hartwig) Start->Coupling Purification Purification (Column Chromatography) Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening Biological Screening (e.g., Kinase Assay, Cell Viability) Characterization->Screening SAR Structure-Activity Relationship Analysis Screening->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: General experimental workflow for the synthesis and evaluation of bioactive compounds from this compound.

References

Application Notes and Protocols: 5-Bromoimidazo[1,2-a]pyridine Hydrobromide in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Bromoimidazo[1,2-a]pyridine hydrobromide is a pivotal heterocyclic building block in the design and synthesis of contemporary kinase inhibitors. The imidazo[1,2-a]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, capable of interacting with the hinge region of various protein kinases, a critical interaction for potent inhibition. The bromine atom at the 5-position serves as a versatile synthetic handle, enabling the introduction of diverse chemical moieties through various cross-coupling reactions. This strategic modification is crucial for modulating the potency, selectivity, and pharmacokinetic profile of the resulting inhibitor. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in the synthesis of kinase inhibitors targeting key enzymes in oncology, such as Anaplastic Lymphoma Kinase (ALK) and c-Met.

Key Applications

The 5-bromoimidazo[1,2-a]pyridine scaffold has been successfully employed in the development of inhibitors for several important kinase targets.

  • Anaplastic Lymphoma Kinase (ALK) Inhibitors: The imidazo[1,2-a]pyridine core is a suitable scaffold for developing potent ALK inhibitors.[1] ALK is a receptor tyrosine kinase, and its genetic alterations are drivers in various cancers, including non-small cell lung cancer.

  • c-Met Kinase Inhibitors: Dysregulation of the c-Met receptor tyrosine kinase is implicated in tumor growth, invasion, and metastasis. The imidazo[1,2-a]pyridine framework has been utilized to generate selective and potent c-Met inhibitors.[2]

Data Presentation: Potency of Synthesized Kinase Inhibitors

The following table summarizes the in vitro potency of representative kinase inhibitors synthesized using the imidazo[1,2-a]pyridine scaffold, demonstrating the high level of activity achievable with this core structure.

Compound IDTarget KinaseIC50 (nM)Cell LineReference
11a ALK224-[1]
11d ALK210-[1]
11f ALK214-[1]
11g ALK215-[1]
15g c-Met7.8EBC-1[2]
16b c-Met-EBC-1 (IC50 = 188.5 nM)[2]
16d c-Met-EBC-1 (IC50 = 106.7 nM)[2]
22e c-Met3.9EBC-1 (IC50 = 45.0 nM)[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of 5-bromoimidazo[1,2-a]pyridine with an aryl or heteroaryl boronic acid.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid (1.1 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, Pd(dppf)Cl2) (5-10 mol%)

  • Base (e.g., K2CO3, K3PO4, Na2CO3) (2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane/water, DME, toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 equivalent), the aryl or heteroaryl boronic acid, and the base.

  • Purge the vessel with an inert gas for 10-15 minutes.

  • Add the degassed solvent to the reaction mixture.

  • Add the palladium catalyst to the mixture.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours. The reaction progress should be monitored by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 5-substituted-imidazo[1,2-a]pyridine.

Synthesis of a 7-Aryl-Imidazo[1,2-a]pyridine ALK Inhibitor Core

This protocol is adapted from the synthesis of a related imidazo[1,2-a]pyridine scaffold for ALK inhibitors.[1]

Step 1: Suzuki Coupling of 4-Bromo-2-aminopyridine

  • In a microwave vial, combine 4-bromo-2-aminopyridine (1.0 eq), an aryl boronic ester (1.1 eq), Pd(dppf)Cl2 (0.1 eq), and K3PO4 (2.0 eq).

  • Add 1,4-dioxane and water.

  • Heat the mixture in a microwave reactor at 120 °C for 30 minutes.

  • Work-up and purify to yield the 4-aryl-2-aminopyridine intermediate.

Step 2: Cyclization to the Imidazo[1,2-a]pyridine Core

  • Dissolve the 4-aryl-2-aminopyridine intermediate in ethanol.

  • Add chloroacetaldehyde and NaHCO3.

  • Reflux the mixture until the reaction is complete (monitored by TLC).

  • Cool the reaction, and isolate the crude product.

  • Purify by chromatography to obtain the 7-aryl-imidazo[1,2-a]pyridine core.

Visualizations

Signaling Pathways and Experimental Workflow

G cluster_workflow Synthetic Workflow start 5-Bromoimidazo[1,2-a]pyridine Hydrobromide suzuki Suzuki Coupling (Pd Catalyst, Base) start->suzuki boronic_acid Aryl/Heteroaryl Boronic Acid boronic_acid->suzuki product 5-Aryl-imidazo[1,2-a]pyridine (Kinase Inhibitor) suzuki->product

Caption: Synthetic workflow for kinase inhibitor synthesis.

G cluster_alk_pathway ALK Signaling Pathway cluster_downstream Downstream Signaling Ligand Growth Factor ALK ALK Receptor Ligand->ALK RAS RAS ALK->RAS PI3K PI3K ALK->PI3K STAT3 STAT3 ALK->STAT3 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT3->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->ALK G cluster_cmet_pathway c-Met Signaling Pathway cluster_downstream_cmet Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet GAB1 GAB1 cMet->GAB1 STAT3_cmet STAT3 cMet->STAT3_cmet RAS_cmet RAS GAB1->RAS_cmet PI3K_cmet PI3K GAB1->PI3K_cmet MAPK_pathway MAPK Pathway RAS_cmet->MAPK_pathway AKT_pathway AKT Pathway PI3K_cmet->AKT_pathway Cellular_Response Cell Growth, Motility, & Invasion STAT3_cmet->Cellular_Response MAPK_pathway->Cellular_Response AKT_pathway->Cellular_Response Inhibitor_cmet Imidazo[1,2-a]pyridine Inhibitor Inhibitor_cmet->cMet

References

Application Notes and Protocols for the Sonogashira Coupling of 5-Bromoimidazo[1,2-a]pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the Sonogashira coupling of 5-bromoimidazo[1,2-a]pyridine hydrobromide with terminal alkynes. The Sonogashira reaction is a powerful and versatile cross-coupling reaction for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This methodology is widely employed in medicinal chemistry and drug development due to its tolerance of a wide range of functional groups and relatively mild reaction conditions.[3][4] The imidazo[1,2-a]pyridine scaffold is a privileged structure in numerous pharmaceutical compounds, and its functionalization via Sonogashira coupling allows for the synthesis of novel derivatives with potential biological activity.[5][6]

Reaction Principle

The Sonogashira coupling is a cross-coupling reaction that utilizes a palladium catalyst and a copper(I) co-catalyst to facilitate the formation of a new carbon-carbon bond between an aryl or vinyl halide and a terminal alkyne.[3] The reaction proceeds through a catalytic cycle involving the palladium catalyst, while the copper co-catalyst activates the terminal alkyne.[1] An amine base is typically required to neutralize the hydrogen halide generated during the reaction.[4]

Experimental Protocol

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium catalyst (e.g., Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂])[1]

  • Copper(I) iodide (CuI)[1]

  • Triphenylphosphine (PPh₃) (optional, as an additional ligand)[7]

  • Amine base (e.g., Triethylamine [Et₃N] or Diisopropylethylamine [DIPEA])[7][8]

  • Anhydrous solvent (e.g., Dimethylformamide [DMF] or Tetrahydrofuran [THF])[7][8]

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Silica gel for column chromatography

Equipment:

  • Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar

  • Inert gas supply (Nitrogen or Argon) with a manifold

  • Syringes and needles for liquid transfer

  • Magnetic stirrer with a heating plate

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Column chromatography setup

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02-0.05 eq), and copper(I) iodide (0.04-0.10 eq).[8][9]

  • The flask is then evacuated and backfilled with an inert gas (this cycle should be repeated three times).

  • Addition of Reagents: Add the anhydrous solvent (5-10 mL) and the amine base (e.g., triethylamine, 3.0-4.0 eq) to the flask. The excess base is necessary to neutralize the hydrobromide salt of the starting material and the HBr formed during the reaction. Stir the mixture for 10-15 minutes at room temperature.

  • Add the terminal alkyne (1.1-1.5 eq) to the reaction mixture dropwise via a syringe.[8]

  • Reaction: The reaction mixture is then stirred at the desired temperature (ranging from room temperature to 100 °C) for a period of 2 to 24 hours.[7][8] The progress of the reaction should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC), the mixture is cooled to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • The filtrate is then washed with a saturated aqueous solution of ammonium chloride to remove the copper catalyst, followed by washing with brine.[9]

  • The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]

  • Purification: The crude product is then purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 5-alkynylimidazo[1,2-a]pyridine product.

Data Presentation

The following table summarizes the typical reaction conditions for the Sonogashira coupling of this compound.

ParameterConditionMolar Equivalents (relative to aryl bromide)
Aryl Halide This compound1.0
Terminal Alkyne e.g., Phenylacetylene1.1 - 1.5
Palladium Catalyst PdCl₂(PPh₃)₂0.02 - 0.05
Copper Co-catalyst CuI0.04 - 0.10
Base Triethylamine (Et₃N)3.0 - 4.0
Solvent DMF or THF-
Temperature Room Temperature - 100 °C-
Reaction Time 2 - 24 hours-

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification start Start reagents Add 5-bromoimidazo[1,2-a]pyridine·HBr, Pd catalyst, and CuI to a dry flask start->reagents inert Evacuate and backfill with inert gas (3x) reagents->inert solvent_base Add anhydrous solvent and amine base inert->solvent_base alkyne Add terminal alkyne solvent_base->alkyne react Stir at specified temperature (RT to 100°C) alkyne->react monitor Monitor reaction by TLC react->monitor monitor->react Incomplete cool Cool to room temperature monitor->cool Complete dilute_filter Dilute with EtOAc and filter through celite cool->dilute_filter wash Wash with sat. aq. NH4Cl and brine dilute_filter->wash dry_concentrate Dry organic layer and concentrate wash->dry_concentrate purify Purify by column chromatography dry_concentrate->purify end Pure Product purify->end

Caption: A generalized workflow for the Sonogashira coupling experiment.

Troubleshooting

  • Low or No Yield:

    • Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strictly inert atmosphere.

    • The palladium catalyst may be inactive. Use a fresh batch of catalyst.

    • The base may not be sufficient to neutralize the hydrobromide and the generated HBr. Consider adding more base.

  • Formation of Side Products:

    • Glaser coupling of the terminal alkyne can occur. This can sometimes be minimized by adjusting the reaction temperature or catalyst loading.

    • Dehalogenation of the starting material can also be a side reaction.

By following this detailed protocol and considering the troubleshooting tips, researchers can successfully perform the Sonogashira coupling of this compound to generate a diverse range of 5-alkynylimidazo[1,2-a]pyridine derivatives for further investigation in drug discovery and development.

References

Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling reaction of 5-Bromoimidazo[1,2-a]pyridine hydrobromide with various arylboronic acids. This versatile reaction is a cornerstone in medicinal chemistry for the synthesis of 5-arylimidazo[1,2-a]pyridine derivatives, a scaffold of significant interest in drug discovery due to its presence in a wide range of biologically active compounds.

Introduction

The imidazo[1,2-a]pyridine core is a privileged heterocyclic motif found in numerous pharmaceutical agents with diverse therapeutic applications, including antiviral, anticancer, and anti-inflammatory activities. The functionalization of this scaffold, particularly at the 5-position, allows for the exploration of chemical space and the development of novel drug candidates. The Suzuki-Miyaura coupling is a powerful and reliable method for forming carbon-carbon bonds, offering a broad substrate scope and tolerance to various functional groups. This protocol details the conditions for the efficient coupling of this compound with arylboronic acids to generate a library of 5-aryl-substituted imidazo[1,2-a]pyridines.

Data Presentation

The following table summarizes representative examples of Suzuki-Miyaura coupling reactions with bromo-imidazo[1,2-a]pyridine derivatives, providing a baseline for expected yields with different coupling partners. The conditions can be adapted for this compound.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/Ethanol/H₂O (4:1:1)1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane901692
33-Tolylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O (10:1)110888
44-Fluorophenylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₂CO₃Acetonitrile/H₂O (5:1)801878
52-Thiopheneboronic acidPd(PPh₃)₄ (5)Na₂CO₃DMF/H₂O (9:1)1201075

Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Round-bottom flask or microwave vial

  • Magnetic stirrer and heating mantle or microwave reactor

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a clean and dry round-bottom flask or microwave vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an inert atmosphere.

  • Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1) to the flask via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.

  • Stir the reaction mixture at the desired temperature (e.g., 90-110 °C) under the inert atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-arylimidazo[1,2-a]pyridine.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 5-Bromoimidazo[1,2-a]pyridine HBr - Arylboronic Acid - Catalyst & Base B Evacuate & Backfill with Inert Gas A->B C Add Degassed Solvent B->C D Heat & Stir (90-110 °C) C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Dilute E->F G Aqueous Wash F->G H Dry & Concentrate G->H I Column Chromatography H->I J Pure 5-Arylimidazo[1,2-a]pyridine I->J

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

suzuki_catalytic_cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition R¹-X pd_complex1 R¹-Pd(II)L₂-X oxidative_addition->pd_complex1 transmetalation Transmetalation pd_complex1->transmetalation R²-B(OR)₂ (Base) pd_complex2 R¹-Pd(II)L₂-R² transmetalation->pd_complex2 reductive_elimination Reductive Elimination pd_complex2->reductive_elimination reductive_elimination->pd0 R¹-R²

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has broad applications in medicinal chemistry and drug development for the synthesis of arylamines, which are prevalent motifs in pharmacologically active compounds.[4][5] The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.[6][7][8] Consequently, the functionalization of this core, particularly at the 5-position, is of significant interest.

This document provides a detailed protocol for the Buchwald-Hartwig amination of 5-Bromoimidazo[1,2-a]pyridine hydrobromide. The presence of the hydrobromide salt necessitates careful consideration of the base stoichiometry to both neutralize the salt and facilitate the catalytic cycle.

Reaction Principle

The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine. The generally accepted catalytic cycle proceeds through several key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the imidazo[1,2-a]pyridine to form a Pd(II) complex.[2][9]

  • Base Neutralization: The added base first neutralizes the hydrobromide salt of the starting material.

  • Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.

  • Deprotonation: The base deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The desired N-substituted 5-aminoimidazo[1,2-a]pyridine product is formed, and the Pd(0) catalyst is regenerated, completing the cycle.[2][9]

The selection of the palladium source, ligand, base, and solvent is critical for achieving high yields and reaction efficiency, especially with heteroaromatic substrates which can sometimes inhibit or deactivate the catalyst.[10]

Experimental Data Summary

The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of bromo-substituted N-heterocycles, which can be adapted for this compound. These conditions are based on literature precedents for similar substrates and serve as a starting point for optimization.[11][12]

Entry Pd Source (mol%) Ligand (mol%) Base (equiv) Solvent Temperature (°C) Typical Yield (%) Notes
1Pd₂(dba)₃ (2)Xantphos (4)Cs₂CO₃ (3)1,4-Dioxane110-120Moderate to GoodA common starting point for heteroaryl halides.[12]
2Pd(OAc)₂ (2)BINAP (3)NaOt-Bu (3)Toluene80-100Good to ExcellentStronger base, may not be suitable for base-sensitive functional groups.[13]
3PdCl₂(dppf) (5)-K₂CO₃ (3)DMF120ModerateOften used for less reactive aryl chlorides, but can be effective for bromides.
4[Pd(IPr)(cinnamyl)Cl] (2)-LHMDS (2.5)THFRT - 80Good to ExcellentNHC-ligated palladium complexes can be highly active.[11][14]
5Pd₂(dba)₃ (1.5)tBuBrettPhos (3)K₃PO₄ (3)Toluene100Good to ExcellentBulky biarylphosphine ligands are often highly effective.[10][11]

Detailed Experimental Protocol

This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with a generic amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 - 1.5 equiv)

  • Palladium source (e.g., Pd₂(dba)₃, 1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, 2-10 mol%)

  • Base (e.g., Cs₂CO₃, NaOt-Bu, K₃PO₄, 2.5-3.5 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, THF)

  • Schlenk tube or microwave vial

  • Magnetic stir bar

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk tube or microwave vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2-1.5 equiv), the palladium catalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this process three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Place the reaction vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-120 °C).

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts.

    • Wash the filter cake with additional organic solvent.

    • Combine the filtrates and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aminoimidazo[1,2-a]pyridine product.

Safety Precautions:

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive; handle under an inert atmosphere.

  • Organic solvents are flammable and should be handled in a well-ventilated fume hood.

  • Strong bases like NaOt-Bu are corrosive and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Visualizations

Catalytic Cycle

Buchwald_Hartwig_Catalytic_Cycle Buchwald-Hartwig Amination Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Ligand_Exchange Ligand Exchange Ar-Pd(II)-Br(L2)->Ligand_Exchange + HNR'R'' Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ligand_Exchange->Ar-Pd(II)-NHR'R''(L) Base_Deprotonation Base Deprotonation Ar-Pd(II)-NHR'R''(L)->Base_Deprotonation + Base Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-NR'R'' Reductive_Elimination->Product Base_Deprotonation->Reductive_Elimination

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Combine_Reactants Combine Reactants: - 5-Bromoimidazo[1,2-a]pyridine HBr - Amine - Pd Catalyst & Ligand - Base Inert_Atmosphere Establish Inert Atmosphere (Evacuate & Backfill with N₂/Ar) Combine_Reactants->Inert_Atmosphere Add_Solvent Add Anhydrous Solvent Inert_Atmosphere->Add_Solvent Heat_Reaction Heat Reaction Mixture with Stirring Add_Solvent->Heat_Reaction Monitor_Progress Monitor Progress (TLC / LC-MS) Heat_Reaction->Monitor_Progress Cool_and_Filter Cool to RT, Dilute, and Filter through Celite® Monitor_Progress->Cool_and_Filter Upon Completion Concentrate Concentrate Filtrate Cool_and_Filter->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Final_Product Final_Product Purify->Final_Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

References

Application Notes and Protocols for Workup of Reactions Involving 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the workup of chemical reactions involving 5-Bromoimidazo[1,2-a]pyridine hydrobromide. This versatile building block is frequently utilized in the synthesis of a wide array of biologically active compounds, particularly in the development of novel therapeutics. The procedures outlined below are designed to ensure efficient isolation and purification of the desired products from common reaction types such as Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction

5-Bromoimidazo[1,2-a]pyridine is a key intermediate in medicinal chemistry due to the prevalence of the imidazo[1,2-a]pyridine scaffold in numerous marketed drugs.[1][2] Its hydrobromide salt is a common commercially available form, offering improved stability and handling properties.[3][4] However, the presence of the hydrobromide salt necessitates a specific neutralization step during the reaction workup to ensure the product is in its free base form for effective extraction and purification. The following protocols provide a general yet comprehensive guide to navigate the workup process, ensuring high purity and yield of the final compound.

Data Presentation

The following table summarizes typical yields for common cross-coupling reactions involving 5-Bromoimidazo[1,2-a]pyridine derivatives. These values are representative and may vary depending on the specific substrates, catalysts, and reaction conditions employed.

Reaction TypeCoupling PartnerCatalyst/Ligand SystemTypical Yield Range (%)Reference
Suzuki-Miyaura CouplingArylboronic acidPd(dppf)Cl₂ / K₂CO₃65-95[5]
Buchwald-Hartwig AminationPrimary/Secondary AminePd₂(dba)₃ / Xantphos / Cs₂CO₃70-90[6]
Sonogashira CouplingTerminal AlkynePd(PPh₃)₂Cl₂ / CuI / Et₃N60-85N/A
Heck CouplingAlkenePd(OAc)₂ / P(o-tol)₃ / Et₃N55-80N/A

Experimental Protocols

General Workup Protocol for Reactions with this compound

This protocol is a generalized procedure applicable to many common reactions, such as palladium-catalyzed cross-couplings.

1. Reaction Quenching and Neutralization:

  • Upon completion of the reaction (monitored by TLC or LC-MS), cool the reaction mixture to room temperature.

  • If the reaction was performed under anhydrous conditions, carefully quench any reactive reagents. For instance, if a strong base like sodium hydride was used, it can be quenched by the slow addition of isopropanol followed by water.

  • Crucially, neutralize the hydrobromide salt. Add a saturated aqueous solution of a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) to the reaction mixture. Add the basic solution portion-wise with stirring until the pH of the aqueous layer is basic (pH ~ 8-9), which can be checked with pH paper. This step converts the imidazo[1,2-a]pyridine hydrobromide to its free base, which is more soluble in organic solvents.

2. Extraction:

  • Transfer the biphasic mixture to a separatory funnel.

  • Extract the aqueous layer with an appropriate organic solvent. Ethyl acetate is a common choice due to its polarity, which is suitable for many imidazo[1,2-a]pyridine derivatives. Dichloromethane can also be used. Perform the extraction three times (e.g., 3 x 50 mL for a 100 mL reaction volume) to ensure complete recovery of the product.

  • Combine the organic layers.

3. Washing:

  • Wash the combined organic layers with water to remove any remaining water-soluble impurities and salts.

  • Subsequently, wash the organic layer with a saturated aqueous solution of sodium chloride (brine). This step helps to break up any emulsions and further removes water from the organic layer.

4. Drying and Solvent Removal:

  • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

5. Purification:

  • The crude product is typically purified by flash column chromatography on silica gel.[7]

  • The choice of eluent will depend on the polarity of the product. A common starting point is a mixture of hexane and ethyl acetate.[7] The polarity can be gradually increased by increasing the proportion of ethyl acetate or by adding a small amount of methanol if the compound is highly polar. The ideal Rf value for the desired compound on a TLC plate for good separation is typically around 0.2-0.4.[8]

Mandatory Visualization

Below are diagrams illustrating the general experimental workflow and the logic for the neutralization step.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reaction Mixture Reaction Mixture Quenching Quenching Reaction Mixture->Quenching Neutralization (aq. NaHCO3) Neutralization (aq. NaHCO3) Quenching->Neutralization (aq. NaHCO3) Extraction (EtOAc) Extraction (EtOAc) Neutralization (aq. NaHCO3)->Extraction (EtOAc) Washing (H2O, Brine) Washing (H2O, Brine) Extraction (EtOAc)->Washing (H2O, Brine) Drying (Na2SO4) Drying (Na2SO4) Washing (H2O, Brine)->Drying (Na2SO4) Solvent Removal Solvent Removal Drying (Na2SO4)->Solvent Removal Column Chromatography Column Chromatography Solvent Removal->Column Chromatography Pure Product Pure Product Column Chromatography->Pure Product

Caption: General experimental workflow for reactions involving this compound.

neutralization_logic start Reaction Product Mixture (Contains Imidazo[1,2-a]pyridine HBr salt) neutralization Add Saturated Aqueous NaHCO₃ (or other mild base) start->neutralization extraction Extraction with Organic Solvent (e.g., Ethyl Acetate) neutralization->extraction organic_phase Organic Phase: Free Base of Imidazo[1,2-a]pyridine Derivative extraction->organic_phase Product aqueous_phase Aqueous Phase: NaBr, NaHCO₃, H₂O extraction->aqueous_phase Salts

Caption: Logic diagram for the neutralization and extraction of the imidazo[1,2-a]pyridine product.

References

Performance of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide in Different Solvent Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromoimidazo[1,2-a]pyridine and its hydrobromide salt are versatile heterocyclic building blocks crucial in the fields of medicinal chemistry and materials science. The presence of the bromine atom at the 5-position provides a reactive handle for various cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the synthesis of a diverse array of functionalized molecules. The imidazo[1,2-a]pyridine scaffold itself is a privileged structure found in numerous biologically active compounds, including kinase inhibitors.

This document provides detailed application notes and protocols for the use of 5-Bromoimidazo[1,2-a]pyridine hydrobromide, with a focus on its performance in different solvent systems for Suzuki-Miyaura cross-coupling reactions. Additionally, it outlines the role of imidazo[1,2-a]pyridine derivatives as inhibitors of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cancer progression.

Data Presentation: Performance in Suzuki-Miyaura Coupling

The choice of solvent system is critical for the success of Suzuki-Miyaura coupling reactions, influencing reaction rate, yield, and side-product formation. While specific quantitative solubility data for this compound is not extensively available in the public domain, the following table summarizes the performance of similar bromo-pyridine substrates in various solvent systems for Suzuki-Miyaura coupling reactions, providing a strong predictive framework.

Solvent SystemTypical BaseCatalyst/Ligand System (Example)Expected OutcomeReference
1,4-Dioxane / WaterK₃PO₄, K₂CO₃, Cs₂CO₃Pd(PPh₃)₄, Pd₂(dba)₃/SPhosHigh to Excellent Yields. A commonly used and effective system for a wide range of substrates. The aqueous component is crucial for the dissolution of the base and facilitates the transmetalation step.[1]
Toluene / WaterK₂CO₃Pd(OAc)₂/PPh₃Moderate to High Yields. Another widely applicable system. Toluene is less polar than dioxane and can be advantageous for certain substrates.[1]
Tetrahydrofuran (THF) / WaterK₃PO₄Pd(dppf)Cl₂High to Excellent Yields. THF is a polar aprotic solvent that can be very effective, particularly with strong bases like potassium phosphate.[1]
Acetonitrile (MeCN) / WaterK₂CO₃Pd(dppf)Cl₂Variable Yields. Can be effective, but the outcome is often substrate-dependent.
N,N-Dimethylformamide (DMF)Na₂CO₃Pd(OAc)₂/PPh₃Moderate to High Yields. DMF is a highly polar aprotic solvent that can aid in the solubility of starting materials.[1]

Note: The performance of this compound is expected to follow similar trends. The hydrobromide salt may exhibit different solubility profiles compared to the free base, potentially favoring more polar solvent systems or requiring the addition of a base to neutralize the salt and generate the active nucleophile.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent system may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2-3 equivalents)

  • Degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine solution

  • Schlenk flask or reaction vial with a stir bar

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (2.0-3.0 eq.).

  • Add the palladium catalyst (and ligand, if separate).

  • Add the degassed solvent system via syringe. The reaction concentration is typically between 0.1 and 0.5 M.

  • Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Signaling Pathway Diagram: Imidazo[1,2-a]pyridines as PI3K/mTOR Inhibitors

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt activates Apoptosis Apoptosis Akt->Apoptosis inhibits TSC2 TSC2 Akt->TSC2 inhibits mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Proliferation Cell Proliferation mTORC1->Proliferation CellGrowth Cell Growth & Protein Synthesis S6K->CellGrowth fourEBP1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K inhibits Imidazopyridine->mTORC1 inhibits Rheb Rheb-GTP TSC2->Rheb inhibits Rheb->mTORC1 activates

Caption: PI3K/Akt/mTOR signaling pathway with inhibition by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow Diagram: Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start Reagents Combine Reactants: - 5-Bromoimidazo[1,2-a]pyridine HBr - Arylboronic Acid - Base - Catalyst/Ligand Start->Reagents Solvent Add Degassed Solvent System Reagents->Solvent Degas Degas Reaction Mixture (Inert Gas Purge) Solvent->Degas Heat Heat to Reaction Temperature (e.g., 80-110 °C) Degas->Heat Monitor Monitor Reaction Progress (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup: - Dilute with Organic Solvent - Wash with Water & Brine Monitor->Workup Dry Dry Organic Layer (Na₂SO₄ or MgSO₄) Workup->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Isolated Product Purify->Product End End Product->End

Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Logical Relationship Diagram: Troubleshooting Suzuki Coupling

Suzuki_Troubleshooting Problem Low or No Yield Catalyst Catalyst Deactivation? Problem->Catalyst Base Incorrect Base or Base Strength? Problem->Base Solvent Poor Solubility or Suboptimal Solvent? Problem->Solvent Temp Incorrect Temperature? Problem->Temp Sol_Catalyst Use Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) Catalyst->Sol_Catalyst Sol_Base Screen Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) Base->Sol_Base Sol_Solvent Try Different Solvent Systems (Dioxane/H₂O, Toluene/H₂O, THF/H₂O) Solvent->Sol_Solvent Sol_Temp Optimize Reaction Temperature (e.g., 80°C, 100°C, 110°C) Temp->Sol_Temp

Caption: Troubleshooting guide for low-yielding Suzuki-Miyaura coupling reactions.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Bromoimidazo[1,2-a]pyridine hydrobromide in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working, or the yield is very low. What are the common causes?

A1: Low to no yield is a common issue and can stem from several factors. The primary suspect when using the hydrobromide salt is the partial or complete neutralization of the base by the HBr, which is crucial for the catalytic cycle. Other common culprits include catalyst deactivation, suboptimal reaction conditions, or degradation of the boronic acid. The nitrogen atom in the imidazo[1,2-a]pyridine core can also coordinate with the palladium catalyst, potentially inhibiting its activity.

Q2: How does the hydrobromide salt of my starting material affect the reaction?

A2: The hydrobromide salt will react with the base in your reaction mixture. This means that at least one equivalent of your base will be consumed to neutralize the HBr before it can participate in the Suzuki coupling catalytic cycle. Therefore, it is essential to add at least one extra equivalent of base to compensate for this.

Q3: What is the best base to use for this reaction?

A3: The choice of base is critical. Inorganic bases are commonly used in Suzuki couplings. For challenging couplings, especially with heteroaryl halides, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃). It is crucial to use a finely powdered base to ensure good solubility and reactivity.

Q4: I am observing significant amounts of side products. What are they and how can I minimize them?

A4: Common side products in Suzuki couplings include:

  • Protodeboronation: The boronic acid is replaced by a hydrogen atom. This can be minimized by using anhydrous solvents, ensuring the boronic acid is of high quality, and avoiding unnecessarily high temperatures or prolonged reaction times.

  • Homocoupling: The boronic acid couples with itself. This is often caused by the presence of oxygen. Thoroughly degassing your solvents and reaction mixture and maintaining an inert atmosphere (Argon or Nitrogen) is crucial to prevent this.

  • Dehalogenation: The bromo group on the imidazo[1,2-a]pyridine is replaced by a hydrogen atom. This can sometimes occur with certain phosphine ligands and bases at elevated temperatures. Trying a different ligand or a milder base and lowering the reaction temperature may help.

Q5: Which palladium catalyst and ligand should I choose?

A5: The choice of catalyst and ligand is highly dependent on the specific boronic acid being used. For heteroaryl couplings, palladium catalysts with bulky, electron-rich phosphine ligands are often successful. Common choices include:

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)): A classic, often effective catalyst.

  • Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)): A robust and widely used catalyst for a variety of Suzuki couplings.

  • Buchwald-type ligands and precatalysts (e.g., SPhos, XPhos): These are often highly effective for challenging couplings, including those with heteroaryl halides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Suzuki coupling of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Yield Insufficient Base: The hydrobromide salt has neutralized the base.Add at least one additional equivalent of base to your reaction. For example, if the standard protocol calls for 2 equivalents, use 3 equivalents.
Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.Use a fresh batch of palladium catalyst. Ensure proper degassing to prevent oxidation of the Pd(0) species. Consider using a more robust precatalyst.
Poor Solubility of Reagents: The starting materials or base are not sufficiently dissolved.Choose a solvent system where all components are soluble. A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water is common. Ensure the base is finely powdered.
Suboptimal Temperature: The reaction is too cold to proceed or too hot, leading to decomposition.Screen a range of temperatures, typically between 80-110 °C. Monitor the reaction by TLC or LC-MS to find the optimal temperature.
Formation of Protodeboronation Product Degradation of Boronic Acid: The boronic acid is unstable under the reaction conditions.Use high-purity boronic acid. Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester). Use anhydrous solvents and minimize reaction time.
Formation of Homocoupling Product Presence of Oxygen: Oxygen can promote the homocoupling of the boronic acid.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Ar or N₂) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.
Formation of Dehalogenation Product Inappropriate Ligand/Base Combination: Certain ligands and strong bases at high temperatures can promote dehalogenation.Try a different phosphine ligand. Use a milder base (e.g., K₂CO₃) if possible. Lower the reaction temperature.

Experimental Protocols

General Protocol for Suzuki Coupling of this compound

This is a representative starting protocol. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

Procedure:

  • Vessel Preparation: To an oven-dried reaction flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the finely powdered base (3.0 equiv).

  • Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (2-5 mol%).

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki Coupling Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R-Pd(II)L2-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdii_complex R-Pd(II)L2-R' transmetalation->pdii_complex reductive_elimination Reductive Elimination pdii_complex->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product R-R' reductive_elimination->product aryl_halide R-X (5-Bromoimidazo[1,2-a]pyridine) aryl_halide->oxidative_addition boronic_acid R'-B(OH)2 + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow start Low/No Yield? check_base Added extra equivalent of base for HBr salt? start->check_base add_base Action: Add 1 extra equivalent of base. check_base->add_base No check_reagents Are reagents (catalyst, boronic acid) fresh and pure? check_base->check_reagents Yes add_base->check_reagents replace_reagents Action: Use fresh reagents. check_reagents->replace_reagents No check_degassing Was the reaction thoroughly degassed? check_reagents->check_degassing Yes replace_reagents->check_degassing degas_again Action: Improve degassing procedure. check_degassing->degas_again No screen_conditions Action: Screen different catalysts, ligands, solvents, and temperatures. check_degassing->screen_conditions Yes degas_again->screen_conditions

Caption: A logical workflow for troubleshooting low-yielding reactions.

Technical Support Center: Buchwald-Hartwig Amination of 5-Bromoimidazo[1,2-a]pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of the Buchwald-Hartwig amination with 5-Bromoimidazo[1,2-a]pyridine hydrobromide. This resource is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with this heterocyclic substrate.

Troubleshooting Guide

This section addresses common problems encountered during the reaction, providing potential causes and actionable solutions.

Q1: Why is my reaction showing low to no yield of the desired aminated product?

Low or no yield is the most frequent issue and can stem from several factors, particularly when using N-heterocyclic substrates.

Potential CauseRecommended Solution(s)
Catalyst Poisoning The imidazo[1,2-a]pyridine nitrogen can coordinate to the palladium center, inhibiting catalytic activity.[1] Solution: Switch to a ligand with greater steric bulk around the palladium center. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) are designed to prevent substrate coordination and promote the desired catalytic cycle.[2][3]
Incorrect Base Strength or Amount The substrate is a hydrobromide salt, which will neutralize one equivalent of the base before the catalytic cycle begins. A base that is too weak may not effectively deprotonate the amine-palladium complex.[1] Solution: Use at least two equivalents of a strong base relative to the amine. For base-sensitive functional groups, a weaker inorganic base like Cs₂CO₃ or K₃PO₄ can be effective, though it may require higher temperatures.[4] Strong alkoxide bases like sodium tert-butoxide (NaOtBu) are commonly used.[5]
Inadequate Reaction Conditions Buchwald-Hartwig reactions often require elevated temperatures to proceed efficiently.[1][4] Solution: Ensure the reaction temperature is within the optimal range, typically 80-110 °C for aryl bromides.[1][4] If thermal degradation of the substrate is a concern, consider using a more active pre-catalyst that allows for lower reaction temperatures.[6]
Poor Reagent/Solvent Quality Palladium catalysts are highly sensitive to oxygen and moisture, which can lead to deactivation.[1] Solution: Use freshly dried, degassed solvents (e.g., toluene, dioxane).[1][4] Ensure all reagents are pure and the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).

Q2: I am observing a significant amount of a side product identified as imidazo[1,2-a]pyridine. What is causing this?

This side product results from hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.

Potential CauseRecommended Solution(s)
β-Hydride Elimination This is a common side reaction that competes with reductive elimination, especially with primary amines.[2] Solution: Employ bulky, electron-rich ligands that favor the reductive elimination step to form the C-N bond.[2] Bidentate ligands like Xantphos can sometimes suppress this pathway.[7]
Presence of Water Trace amounts of water can facilitate the hydrodehalogenation pathway. Solution: Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
Catalyst System Choice Some catalyst systems are more prone to this side reaction. Solution: A bimetallic palladium-copper (Pd-Cu) nanocatalyst system has been shown to suppress hydrodehalogenation by favoring the amination pathway.[8][9]

Q3: The reaction starts, but TLC/LC-MS analysis shows it stalls before completion. What should I do?

A stalled reaction often points to catalyst deactivation or reagent insolubility.

Potential CauseRecommended Solution(s)
Catalyst Decomposition Prolonged heating at high temperatures can cause the catalyst to decompose into inactive palladium black.[1] Solution: Lower the reaction temperature to the 80-90 °C range and extend the reaction time. Visually monitor for the formation of a black precipitate. Using a robust pre-catalyst can also improve stability.
Reagent Insolubility If the base or substrate is not fully dissolved, the reaction kinetics will be poor.[1][4] Solution: Ensure vigorous stirring. If solubility is an issue in a nonpolar solvent like toluene, consider switching to a more polar aprotic solvent like 1,4-dioxane.[1][4]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for a catalyst system (palladium source and ligand) for this substrate?

For N-heterocyclic halides, sterically hindered and electron-rich ligands are crucial.[2][10] A reliable starting point is a palladium(II) pre-catalyst like Pd(OAc)₂ or a more advanced pre-catalyst combined with a bulky biarylphosphine ligand.

Recommended LigandsPalladium SourceTypical Loading
XPhos, RuPhos, BrettPhosPd₂(dba)₃ or Pd(OAc)₂Pd: 1-2 mol%, Ligand: 2-4 mol%
XPhos Pd G3/G4 Pre-catalystPre-formed Catalyst1-2 mol%

Q2: How do I choose the right base for this compound?

The choice of base is critical due to the acidic nature of the substrate.

  • Stoichiometry: You must use at least 2 equivalents of base: one to neutralize the HBr salt and one to participate in the catalytic cycle. A slight excess (e.g., 2.1-2.5 eq.) is often beneficial.

  • Strength: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a common and effective choice.[5] For substrates with base-sensitive functional groups, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are good alternatives, although they may require higher reaction temperatures or longer times.[4]

Q3: What solvents are recommended?

Anhydrous, non-polar aprotic solvents are standard for the Buchwald-Hartwig amination.

  • Toluene and 1,4-Dioxane: These are the most commonly used and effective solvents.[1][4]

  • Tetrahydrofuran (THF): Can be used, but its lower boiling point limits the achievable reaction temperature.

  • Avoid: Chlorinated solvents, acetonitrile, and pyridine should be avoided as they can inhibit the catalyst.[4]

Visual Guides

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting a low-yielding Buchwald-Hartwig reaction with the specified substrate.

G start Problem: Low / No Yield check_reagents Step 1: Verify Reagents & Setup - Inert atmosphere? - Anhydrous/degassed solvent? - Reagent purity? start->check_reagents check_base Step 2: Check Base - Using >2 equivalents? - Base strength appropriate? check_reagents->check_base If issues persist change_ligand Step 3: Change Ligand - Switch to bulky biarylphosphine (e.g., XPhos, RuPhos) check_base->change_ligand If issues persist optimize_conditions Step 4: Optimize Conditions - Increase temperature (80-110°C)? - Change solvent (Toluene/Dioxane)? change_ligand->optimize_conditions If issues persist success Success: Improved Yield optimize_conditions->success

Caption: A step-by-step troubleshooting flowchart for reaction optimization.

Key Reaction Components and Relationships

This diagram illustrates the critical components of the Buchwald-Hartwig amination and their roles in the catalytic cycle.

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylHalide 5-Bromoimidazo[1,2-a]pyridine (Aryl Halide) Product Desired Product (C-N Bond Formed) ArylHalide->Product Amine Amine (Nucleophile) Amine->Product Catalyst Pd(0) Source (e.g., Pd₂(dba)₃) Catalyst->Product enables Ligand Bulky Ligand (e.g., XPhos) Ligand->Catalyst activates & protects Base Base (e.g., NaOtBu) Base->Catalyst regenerates

Caption: Interplay of essential components in the Buchwald-Hartwig reaction.

Detailed Experimental Protocol

This section provides a general starting protocol for the amination of this compound. Note: This is a representative procedure and may require optimization for specific amines.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

  • XPhos (0.04 equivalents)

  • Sodium tert-butoxide (NaOtBu, 2.5 equivalents)

  • Anhydrous, degassed toluene

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), Pd(OAc)₂ (0.02 eq.), and XPhos (0.04 eq.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a fully inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add the amine (1.2 eq.), sodium tert-butoxide (2.5 eq.), and anhydrous, degassed toluene.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing them by TLC or LC-MS.[1]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove palladium residues.[1]

  • Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[1]

References

Technical Support Center: 5-Bromoimidazo[1,2-a]pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromoimidazo[1,2-a]pyridine hydrobromide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and challenges encountered during its use.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing an unexpected byproduct in my reaction. How can I identify it?

A1: An unexpected byproduct when using this compound could arise from several sources. The most common is unintended reactivity of the imidazo[1,2-a]pyridine core itself. The C3 position of the imidazo[1,2-a]pyridine ring is known to be nucleophilic and can react with electrophiles present in your reaction mixture.

Troubleshooting Steps:

  • Characterize the Byproduct: Use analytical techniques like LC-MS to determine the mass of the byproduct. An increase in mass corresponding to one of your reactants or reagent fragments may suggest addition at an unintended position. Further characterization by NMR spectroscopy can help pinpoint the location of the modification, likely the C3 position.

  • Review Reaction Components: Identify all potential electrophiles in your reaction, including reagents, solvents, and additives.

  • Adjust Reaction Conditions:

    • Protecting Groups: If feasible, consider protecting the C3 position prior to your desired transformation.

    • Order of Addition: Modify the order in which you add your reagents to minimize the time the substrate is exposed to reactive electrophiles under activating conditions.

    • Temperature: Lowering the reaction temperature may increase the selectivity of your desired reaction over potential side reactions.

Q2: My desired product has lost the bromine atom. What is causing this debromination?

A2: Reductive dehalogenation is a common side reaction for aryl bromides. This is particularly prevalent in reactions involving reducing agents or certain metal catalysts, such as catalytic hydrogenation. The carbon-bromine bond is weaker than carbon-chlorine or carbon-fluorine bonds, making it more susceptible to cleavage.

Troubleshooting Steps:

  • Identify Reducing Agents: Scrutinize your protocol for any explicit or implicit reducing agents. This includes hydride sources (e.g., NaBH₄) or conditions that can generate hydrogen gas in the presence of a catalyst (e.g., Pd/C with a hydrogen source).

  • Catalyst Choice: If you are performing a cross-coupling reaction, the choice of palladium catalyst and ligands can influence the rate of reductive dehalogenation. Consider screening different catalyst systems.

  • Alternative Synthetic Route: If debromination is unavoidable, consider introducing the bromo-substituent at a later stage in your synthesis.

Q3: My reaction mixture is turning dark, and I see multiple spots on my TLC, indicating product degradation. What could be the cause?

A3: Darkening of the reaction mixture and the formation of multiple byproducts often suggest oxidative degradation. The electron-rich imidazo[1,2-a]pyridine ring system can be sensitive to oxidizing agents.

Troubleshooting Steps:

  • Exclude Oxygen: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use.

  • Check Reagent Purity: Peroxides in solvents like THF or diethyl ether can initiate degradation. Use freshly distilled or inhibitor-free solvents.

  • Add Antioxidants: In some cases, adding a small amount of an antioxidant like BHT (butylated hydroxytoluene) can mitigate oxidative decomposition.

  • Temperature Control: Avoid excessive heating, as this can accelerate degradation pathways.

Q4: I am using strong basic or acidic conditions and getting low yields or decomposition. Is this compound unstable under these conditions?

A4: The hydrobromide salt form suggests that the compound is a base and is generally more stable under acidic conditions. When neutralized to the free base, it may become less stable or more reactive. Imidazo[1,2-a]pyridine systems can be susceptible to ring opening or other decomposition pathways under harsh acidic or basic conditions, particularly at elevated temperatures.

Troubleshooting Steps:

  • pH Control: If possible, buffer your reaction mixture to maintain a mildly acidic to neutral pH.

  • Choice of Base/Acid: Use milder bases (e.g., organic bases like triethylamine or DIPEA instead of strong inorganic bases like NaOH) or acids.

  • Temperature and Reaction Time: Minimize the exposure of the compound to harsh conditions by running the reaction at the lowest possible temperature and for the shortest time necessary for completion.

  • Protecting Groups: In extreme cases, a protecting group strategy might be necessary to shield the heterocyclic core from decomposition.

Data Presentation

To systematically troubleshoot the source of side reactions, we recommend maintaining a detailed experimental log. The following table can be used to correlate reaction conditions with the formation of byproducts.

Experiment IDDesired Reaction Type (e.g., Suzuki, Buchwald)Base/Acid Used & Conc.Catalyst & LigandSolventTemperature (°C)Atmosphere (Air/Inert)% Yield of Desired Product% Yield of Side Product(s)Side Product Mass (from LC-MS)

Experimental Protocols

Protocol 1: General Procedure for a Suzuki Cross-Coupling Reaction

This protocol provides a starting point for a Suzuki cross-coupling reaction. Conditions should be optimized to minimize side reactions.

  • To a reaction vial, add this compound (1.0 eq.), the desired boronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Seal the vial and purge with an inert gas (e.g., argon) for 5-10 minutes.

  • Add a degassed solvent mixture (e.g., dioxane/water, 4:1).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Analysis of Byproducts by LC-MS

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Use a reverse-phase C18 column with a gradient elution, for example, from 95:5 water:acetonitrile (both with 0.1% formic acid) to 5:95 water:acetonitrile over 10-15 minutes.

  • Detection: Use a diode array detector (DAD) to obtain UV spectra and a mass spectrometer (e.g., ESI-QTOF) to obtain accurate mass data for the peaks of interest.

  • Data Analysis: Compare the masses of the observed byproducts with the expected masses of potential side products (e.g., debrominated starting material, C3-substituted product).

Visualizations

G cluster_main Desired Reaction Pathway (e.g., Suzuki Coupling) cluster_side Potential Side Reaction Pathways start 5-Bromoimidazo[1,2-a]pyridine (Starting Material) product Desired Coupled Product start->product Suzuki Coupling debromination Debrominated Byproduct start->debromination Reductive Dehalogenation c3_sub C3-Substituted Byproduct start->c3_sub Electrophilic Attack at C3 degradation Degradation Products start->degradation Oxidation/ Instability reagents Boronic Acid, Pd Catalyst, Base reagents->product G cluster_analysis Problem Analysis cluster_troubleshooting Troubleshooting Strategy cluster_debromination If Debromination cluster_c3 If C3-Addition cluster_degradation If Degradation start Unexpected Result Observed (Low Yield / Byproduct) lcms Analyze by LC-MS & NMR start->lcms identify Identify Byproduct Structure (e.g., Debromination, C3-Addition, Degradation) lcms->identify check_reducers Check for Reducing Agents identify->check_reducers check_electrophiles Identify Electrophiles identify->check_electrophiles use_inert Use Inert Atmosphere identify->use_inert change_catalyst Change Catalyst System check_reducers->change_catalyst end Optimized Reaction change_catalyst->end change_temp Lower Temperature check_electrophiles->change_temp change_temp->end check_solvents Check Solvent Purity use_inert->check_solvents check_solvents->end

Technical Support Center: Dehalogenation of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols for the dehalogenation of 5-Bromoimidazo[1,2-a]pyridine hydrobromide. The imidazo[1,2-a]pyridine scaffold is a crucial component in many pharmaceutical agents, making its synthesis and modification a significant area of study.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the most common and effective methods for the dehalogenation of this compound?

A1: The most prevalent methods for the dehalogenation of aryl bromides, including 5-Bromoimidazo[1,2-a]pyridine, are palladium-catalyzed dehalogenation and catalytic transfer hydrogenation.

  • Palladium-Catalyzed Dehalogenation: This is a widely used and versatile method. It typically involves a palladium catalyst (e.g., Pd(OAc)₂, Pd(dba)₂), a ligand (e.g., phosphines or N-heterocyclic carbenes), a base, and a hydrogen donor.[3][4] This system is effective for a broad range of aryl halides.[5]

  • Catalytic Transfer Hydrogenation: This method utilizes a transition metal catalyst, often palladium or ruthenium, to facilitate the transfer of hydrogen from a donor molecule (like isopropanol, potassium formate, or sodium hypophosphite) to the aryl halide.[6][7][8] This approach avoids the use of gaseous hydrogen and is considered environmentally benign.[7]

Q2: My starting material is a hydrobromide salt. How does this affect the dehalogenation reaction?

A2: The hydrobromide salt form of 5-Bromoimidazo[1,2-a]pyridine means the molecule is protonated. This has two main implications:

  • Neutralization is Required: The catalytic cycle for dehalogenation operates on the neutral form of the substrate. The base added to the reaction mixture will first neutralize the hydrobromide salt to generate the free base of 5-Bromoimidazo[1,2-a]pyridine before participating in the catalytic reaction.

  • Base Stoichiometry: You must use at least one extra equivalent of base to account for this initial acid-base neutralization. Failure to do so may result in a stalled or incomplete reaction, as there will be no effective base remaining to facilitate the catalytic cycle. Pyridine hydrobromide salts are generally stable, solid crystalline compounds, which makes them reliable reagents in synthesis.[9]

Q3: My reaction is very slow or has not started. What are the likely causes and how can I troubleshoot this?

A3: A sluggish or non-starting reaction can be attributed to several factors. A systematic check is recommended:

  • Catalyst Inactivity: The active Pd(0) species is sensitive to oxygen. Ensure your catalyst is fresh and that solvents were properly degassed. The oxidative addition of the C-Br bond to the palladium center is a critical first step and is favored by electron-rich metal centers.[3]

  • Insufficient Base: As noted in Q2, ensure you have added enough base to both neutralize the hydrobromide salt and participate in the reaction. For aryl bromides, weaker bases like cesium carbonate (Cs₂CO₃) are often sufficient, but stronger bases may be required depending on the specific catalytic system.[5]

  • Inappropriate Hydrogen Source: The choice of hydrogen donor is crucial. Alcohols (like isopropanol) or formate salts are common and effective choices.[4][7] Ensure the donor is pure and added in the correct stoichiometry.

  • Poor Solvent Quality: Use of anhydrous, degassed solvents is critical to prevent catalyst deactivation.

  • Low Temperature: While some dehalogenations proceed at room temperature, many require heating to achieve a reasonable reaction rate. Consider increasing the temperature incrementally.

Q4: The reaction is incomplete, and I'm getting low yields. How can I improve the conversion?

A4: To drive the reaction to completion, consider the following adjustments:

  • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can significantly improve conversion.

  • Change the Ligand: The choice of ligand has a profound effect on catalytic activity. N-heterocyclic carbene (NHC) ligands have been shown to be highly effective, often superior to traditional phosphine ligands, due to their strong electron-donating ability which facilitates the oxidative addition step.[3]

  • Extend Reaction Time: Monitor the reaction by TLC or LC-MS and allow it to run for a longer duration if starting material is still present.

  • Optimize Base and Solvent: Experiment with different bases or solvents. A change in polarity or coordinating ability of the solvent can influence the reaction rate and final yield.

Q5: I am observing unexpected side products. What could they be and how can they be minimized?

A5: Side product formation is often related to the reaction conditions.

  • Degradation: The imidazo[1,2-a]pyridine ring system can be sensitive to very strong bases or high temperatures. If degradation is suspected, try using a milder base (e.g., K₃PO₄ instead of NaOtBu) or lowering the reaction temperature.

  • Ligand-Related Byproducts: Phosphine ligands can be oxidized or undergo other transformations. Using more robust ligands like NHCs can sometimes provide a cleaner reaction profile.

  • Hydrolysis: If water is present in the reaction, it can lead to hydrolysis of intermediates or the final product. Ensure all reagents and solvents are dry.

Data Presentation

The selection of the catalytic system is critical for successful dehalogenation. The table below summarizes common systems used for aryl bromides, which can be adapted for 5-Bromoimidazo[1,2-a]pyridine.

Table 1: Common Catalytic Systems for Aryl Bromide Dehalogenation

Catalyst SourceLigandBaseHydrogen SourceTypical SolventKey Considerations
Pd(OAc)₂ / Pd(dba)₂Triphenylphosphine (PPh₃)K₂CO₃, Cs₂CO₃Alcohols, HCOOKToluene, DioxaneA practical and cost-effective system.[4]
Pd(dba)₂SIMes·HCl (NHC precursor)NaOtBu, K₃PO₄Strong bases with β-hydrogens can act as H-donorsTHF, DioxaneHighly efficient due to the electron-rich NHC ligand.[3]
[RuCl₂(p-cymene)]₂NoneCsOAcIsopropanolIsopropanolGood for transfer hydrogenation; avoids phosphine ligands.[7]
Pd/CNoneNaH₂PO₂Sodium hypophosphite (NaH₂PO₂)Water/AlcoholHeterogeneous catalyst, easy to remove by filtration.[5]

Experimental Protocols

This section provides a general methodology for the palladium-catalyzed dehalogenation of this compound via transfer hydrogenation.

Protocol: Palladium-Catalyzed Transfer Hydrogenation

Materials:

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Isopropanol, anhydrous and degassed

  • Toluene, anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), potassium carbonate (K₂CO₃, 3.0 eq), palladium(II) acetate (0.02 eq, 2 mol%), and triphenylphosphine (0.04 eq, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add degassed toluene and degassed isopropanol (typically in a 1:1 to 3:1 ratio). The reaction concentration is usually between 0.1 M and 0.5 M.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with ethyl acetate.

    • Combine the filtrates and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired imidazo[1,2-a]pyridine.

Visualizations

Experimental and Troubleshooting Workflows

The following diagrams illustrate the general experimental workflow and a logical approach to troubleshooting common issues encountered during the dehalogenation process.

G cluster_workflow Experimental Workflow prep 1. Reagent Preparation (Substrate, Catalyst, Base, Ligand) setup 2. Inert Atmosphere Setup (Purge with Ar/N2) prep->setup reaction 3. Add Solvents & Heat (Monitor by TLC/LC-MS) setup->reaction workup 4. Reaction Work-up (Filter, Extract) reaction->workup purify 5. Purification (Column Chromatography) workup->purify analyze 6. Product Analysis (NMR, MS) purify->analyze

Caption: General workflow for the dehalogenation experiment.

G start Problem: Reaction Failed or is Sluggish q1 Is the catalyst active and the system oxygen-free? start->q1 a1_yes Use fresh catalyst. Ensure proper degassing. q1->a1_yes No q2 Is the base stoichiometry and strength sufficient? q1->q2 Yes a1_yes->q2 a2_yes Add >2 eq. of base. Consider a stronger base. q2->a2_yes No q3 Are reaction conditions (temp, time) adequate? q2->q3 Yes a2_yes->q3 a3_yes Increase temperature. Extend reaction time. q3->a3_yes No success Problem Resolved q3->success Yes a3_yes->success

Caption: A logical guide for troubleshooting common issues.

Catalytic Pathway

The dehalogenation reaction proceeds via a well-established catalytic cycle involving the palladium catalyst.

G Simplified Palladium-Catalyzed Dehalogenation Cycle pd0 Pd(0)L_n (Active Catalyst) pdiiar Ar-Pd(II)-Br(L_n) pd0->pdiiar Oxidative Addition (+ Ar-Br) pdiih H-Pd(II)-Br(L_n) pdiih->pd0 Reductive Elimination (+ H-Br, neutralized by base) product Product: Ar-H pdiih->product pdiiar->pdiih Metathesis / H-Source (e.g., from Alcohol/Base)

Caption: Simplified Pd-catalyzed dehalogenation cycle.

References

Technical Support Center: Optimizing Cross-Coupling Reactions of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers optimizing palladium-catalyzed cross-coupling reactions—specifically Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination—with 5-Bromoimidazo[1,2-a]pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: My reaction is not working. What is the most critical first step when using this compound?

A1: The most critical initial step is the in-situ neutralization of the hydrobromide salt. The substrate is acidic and will react with the base intended for the catalytic cycle. You must add at least one extra equivalent of base to deprotonate the imidazo[1,2-a]pyridine nitrogen, liberating the neutral form required for the oxidative addition step. Failure to do so is a common cause of reaction failure.

Q2: What is a standard starting catalyst loading for screening reactions with this substrate?

A2: For initial screening, a palladium catalyst loading of 1-5 mol% is a conventional starting point. For highly efficient catalyst systems, this can often be reduced to 0.5-1 mol% during optimization. Conversely, for challenging transformations, an initial loading of up to 10 mol% may be required to achieve a satisfactory reaction rate.[1]

Q3: How does the imidazo[1,2-a]pyridine core affect the reaction compared to a simple bromobenzene?

A3: The nitrogen atoms in the imidazo[1,2-a]pyridine ring system can coordinate to the palladium catalyst. This can sometimes inhibit or deactivate the catalyst, requiring careful selection of ligands that can stabilize the active palladium species and prevent unwanted coordination.

Q4: What are the visual signs of catalyst deactivation?

A4: A common sign of catalyst deactivation is the formation of a black precipitate, known as "palladium black." This indicates that the active Pd(0) catalyst has agglomerated and fallen out of solution, rendering it inactive. This can be caused by oxygen, impurities, or excessively high temperatures.

Q5: Is rigorous degassing of the reaction mixture always necessary?

A5: Yes. The active Pd(0) catalyst is highly sensitive to atmospheric oxygen. Thoroughly degassing the solvent and maintaining an inert atmosphere (e.g., with Argon or Nitrogen) throughout the experiment is crucial to prevent catalyst oxidation and deactivation. This can be done by sparging the solvent with an inert gas or by using several freeze-pump-thaw cycles.

Troubleshooting Guide

Issue 1: Low to No Product Yield

Question: I am not observing any product, or the yield is very low. What are the common causes and how can I address them?

Answer: Low or no yield is a frequent challenge. Below is a systematic approach to troubleshoot this issue.

  • Insufficient Base:

    • Cause: As the starting material is a hydrobromide salt, one equivalent of base is consumed to neutralize it. If only the catalytic amount of base is used, there may be none left to participate in the catalytic cycle (e.g., for transmetalation in Suzuki coupling or amine deprotonation in Buchwald-Hartwig amination).

    • Solution: Add at least one additional equivalent of base to your standard protocol. For a typical reaction using 2-3 equivalents of base, increase this to 3-4 equivalents when starting with the hydrobromide salt.

  • Inactive Catalyst or Inefficient Ligand:

    • Cause: The Pd(0) active species may not be forming efficiently, or the chosen ligand may not be suitable for this specific heterocyclic system. The nitrogen atoms in the substrate can interfere with the catalyst.

    • Solution:

      • Screen Ligands: For Suzuki and Buchwald-Hartwig reactions, bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos, RuPhos) are often effective as they promote oxidative addition and stabilize the catalyst.

      • Use a Pre-catalyst: Consider using a modern, air-stable palladium pre-catalyst (e.g., a G2 or G3 Buchwald pre-catalyst) which can generate the active Pd(0) species more reliably.

      • Increase Catalyst Loading: As a diagnostic step, incrementally increase the catalyst loading (e.g., from 2 mol% to 5 mol%) to see if conversion improves.

  • Suboptimal Reaction Conditions:

    • Cause: The combination of solvent, temperature, and base may not be ideal for substrate solubility or reaction rate.

    • Solution:

      • Solvent Screen: Ensure all reagents are soluble. For Suzuki couplings, polar aprotic solvents like dioxane or THF, often with water as a co-solvent, are common. For Heck and Buchwald-Hartwig reactions, toluene, DMF, or dioxane are frequently used.

      • Temperature Screen: Gradually increase the reaction temperature in increments of 10-20 °C. While higher temperatures can improve rates, they can also lead to catalyst decomposition or side reactions. A typical range is 80-120 °C.

Issue 2: Significant Side Product Formation

Question: My reaction is producing significant byproducts, such as de-brominated starting material or homocoupled products. What can I do?

Answer: Side product formation often points to issues with reaction conditions or reagent stability.

  • De-bromination (Hydrodehalogenation):

    • Cause: This occurs when the bromo-substrate is reduced instead of coupled. It can be promoted by high temperatures, certain phosphine ligands, or impurities (e.g., water) in the presence of a base.

    • Solution:

      • Try a milder base (e.g., switch from K₃PO₄ to K₂CO₃).

      • Lower the reaction temperature.

      • Ensure reagents and solvents are anhydrous (if the protocol does not require water).

  • Homocoupling of Boronic Acid (Suzuki Reaction):

    • Cause: The boronic acid couples with itself. This is often promoted by the presence of oxygen or an excess of palladium catalyst.

    • Solution:

      • Ensure rigorous degassing of the reaction mixture.

      • Slightly lower the catalyst loading.

      • Use the boronic acid in a smaller excess (e.g., 1.1-1.2 equivalents).

Data Presentation: Catalyst Loading Optimization

The following tables provide representative starting conditions for optimizing the cross-coupling of 5-Bromoimidazo[1,2-a]pyridine. These are based on successful reactions with structurally similar N-heterocyclic bromides.

Table 1: Suzuki-Miyaura Coupling - Representative Conditions

ParameterCondition 1Condition 2Condition 3Notes
Pd Source Pd(PPh₃)₄Pd(OAc)₂XPhos Pd G3Pd(PPh₃)₄ is a Pd(0) source; others are pre-catalysts.
Catalyst Loading 3 - 5 mol%1 - 3 mol%0.5 - 2 mol%Higher loading may be needed for initial trials.
Ligand NoneSPhosNoneFor Pd(OAc)₂, a 1:2 Pd:Ligand ratio is typical.
Base K₂CO₃K₃PO₄Cs₂CO₃Use 3-4 equivalents due to the HBr salt.
Solvent Dioxane / H₂O (4:1)Toluene / H₂O (5:1)THF / H₂O (4:1)Water is necessary to dissolve the inorganic base.
Temperature 90 - 100 °C100 - 110 °C80 - 100 °CMonitor for decomposition at higher temperatures.

Table 2: Mizoroki-Heck Coupling - Representative Conditions

ParameterCondition 1Condition 2Condition 3Notes
Pd Source Pd(OAc)₂PdCl₂(PPh₃)₂Pd₂(dba)₃Pd(OAc)₂ is a common and cost-effective choice.
Catalyst Loading 2 - 5 mol%2 - 5 mol%1 - 3 mol%Lower loadings may be possible with active olefins.
Ligand P(o-tol)₃NoneP(t-Bu)₃Ligand choice can influence regioselectivity.
Base Et₃NK₂CO₃NaOAcAn organic base like triethylamine is common.
Solvent DMFAcetonitrileDioxaneAnhydrous conditions are typically required.
Temperature 100 - 120 °C90 - 110 °C100 - 120 °CHigher temperatures may be needed for less reactive partners.

Table 3: Buchwald-Hartwig Amination - Representative Conditions

ParameterCondition 1Condition 2Condition 3Notes
Pd Source Pd₂(dba)₃Pd(OAc)₂tBuBrettPhos Pd G4Pre-catalysts often provide better results.
Catalyst Loading 1 - 3 mol%2 - 4 mol%0.5 - 2 mol%Lower loadings are possible with advanced ligands.
Ligand XantphostBuBrettPhosNoneUse a 1:1.5 Pd:Ligand ratio.
Base NaOtBuLHMDSK₃PO₄Strong, non-nucleophilic bases are required.
Solvent TolueneDioxaneTHFAnhydrous, non-protic solvents are essential.
Temperature 90 - 110 °C80 - 100 °C90 - 110 °CMonitor for thermal stability of the amine partner.

Experimental Protocols

General Note: All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques. Solvents should be anhydrous and degassed unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling
  • To a dry Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 3.0-4.0 equiv.).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Evacuate the flask and backfill with inert gas. Repeat this cycle three times.

  • Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Mizoroki-Heck Coupling
  • To a dry Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., P(o-tol)₃, 4 mol%).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., DMF).

  • Add the base (e.g., Et₃N, 3.0 equiv.), this compound (1.0 equiv.), and the alkene (1.2-1.5 equiv.).

  • Heat the reaction mixture to 100-120 °C.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig Amination
  • To a dry Schlenk flask, add the palladium pre-catalyst (e.g., tBuBrettPhos Pd G4, 2 mol%) and the base (e.g., NaOtBu, 2.5 equiv.).

  • Add this compound (1.0 equiv.).

  • Seal the flask, then evacuate and backfill with inert gas three times.

  • Add anhydrous, degassed solvent (e.g., toluene) followed by the amine coupling partner (1.2 equiv.).

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.

Visualizations

G cluster_workflow Troubleshooting Workflow: Catalyst Optimization start Low Yield or No Reaction check_base Is HBr salt neutralized? (>2 equiv. base used) start->check_base check_catalyst Catalyst/Ligand Inactive? check_base->check_catalyst  Yes add_base Action: Add 1-2 extra equivalents of base check_base->add_base No check_conditions Suboptimal Conditions? check_catalyst->check_conditions  No screen_ligands Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos) check_catalyst->screen_ligands Yes screen_temp Action: Screen temperature (80-120 °C) check_conditions->screen_temp Yes increase_loading Action: Increase catalyst loading (e.g., to 5 mol%) screen_ligands->increase_loading

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

G cluster_cycle General Pd-Catalyzed Cross-Coupling Cycle (Suzuki Example) pd0 Pd(0)Lₙ ox_add Oxidative Addition pd0->ox_add pd2_complex R¹-Pd(II)Lₙ-X ox_add->pd2_complex transmetal Transmetalation pd2_complex->transmetal pd2_diorgano R¹-Pd(II)Lₙ-R² transmetal->pd2_diorgano red_elim Reductive Elimination pd2_diorgano->red_elim red_elim->pd0 r1r2 R¹-R² (Product) red_elim->r1r2 r1x R¹-X (Imidazo[1,2-a]pyridine-Br) r1x->ox_add r2m R²-B(OR)₂ + Base (Boronic Acid) r2m->transmetal

Caption: General catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: 5-Bromoimidazo[1,2-a]pyridine and its Hydrobromide Salt in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromoimidazo[1,2-a]pyridine and its hydrobromide salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving these versatile building blocks.

Frequently Asked Questions (FAQs)

Q1: What is the primary difference in reactivity between 5-Bromoimidazo[1,2-a]pyridine and its hydrobromide salt?

A1: The primary difference lies in the reactivity of the imidazo[1,2-a]pyridine ring system. The hydrobromide salt exists in a protonated form, with a positive charge on one of the nitrogen atoms. This positive charge has an electron-withdrawing effect, which deactivates the aromatic ring system. Consequently, the hydrobromide salt is significantly less reactive than the neutral "free base" form in reactions that require electron-rich substrates, such as palladium-catalyzed cross-coupling reactions. The free base, being neutral, is more electron-rich and thus more readily undergoes oxidative addition, a key step in many cross-coupling catalytic cycles.

Q2: Can I use the 5-Bromoimidazo[1,2-a]pyridine hydrobromide salt directly in a Suzuki-Miyaura coupling reaction?

A2: Yes, you can use the hydrobromide salt directly, provided you add a sufficient amount of base to the reaction mixture. The base serves two purposes: to neutralize the hydrobromide salt and generate the active free base in situ, and to facilitate the transmetalation step of the Suzuki-Miyaura catalytic cycle. It is crucial to account for the extra equivalent of acid from the salt when calculating the total amount of base required.

Q3: How much extra base should I add when using the hydrobromide salt?

A3: You should add at least one extra equivalent of base to neutralize the hydrobromide salt, in addition to the amount of base required for the catalytic cycle itself. For example, if a standard protocol with the free base calls for 2 equivalents of a base like potassium carbonate, you should use at least 3 equivalents when starting with the hydrobromide salt.

Q4: What are the most common applications of 5-Bromoimidazo[1,2-a]pyridine?

A4: 5-Bromoimidazo[1,2-a]pyridine is a versatile building block in organic synthesis, primarily used in palladium-catalyzed cross-coupling reactions to introduce substituents at the 5-position. Common applications include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions to form carbon-carbon and carbon-heteroatom bonds, respectively. These reactions are instrumental in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science.

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Using this compound Salt

Possible Causes and Solutions:

  • Insufficient Base: The most common issue is an inadequate amount of base to both neutralize the hydrobromide salt and drive the catalytic cycle.

    • Solution: Increase the equivalents of base. A screen of different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and the number of equivalents (typically 3-4 eq.) is recommended.

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting the catalyst.

    • Solution: A judicious choice of ligand can mitigate this. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) can promote the desired reaction.

  • Poor Solubility: The hydrobromide salt may have different solubility characteristics than the free base.

    • Solution: Ensure your solvent system (e.g., dioxane/water, toluene/water) is appropriate for all reactants, including the salt and the base.

  • Reaction Temperature: The deprotonation of the salt and the subsequent coupling may require higher temperatures.

    • Solution: Gradually increase the reaction temperature, monitoring for product formation and potential decomposition.

Issue 2: Formation of Side Products

Possible Causes and Solutions:

  • Protodebromination (loss of bromine): This can occur if the reaction conditions are too harsh or if there are sources of protons in the reaction mixture.

    • Solution: Use thoroughly dried and degassed solvents. A milder base or lower reaction temperature might be necessary.

  • Homocoupling of Boronic Acid: This can be a competing reaction, especially if the cross-coupling is slow.

    • Solution: Ensure an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling. Optimizing the catalyst and ligand can also favor the cross-coupling pathway.

Data Presentation

Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling

Parameter5-Bromoimidazo[1,2-a]pyridine (Free Base)5-Bromoimidazo[1,2-a]pyridine HBr (Salt)
Equivalents of Base Typically 2.0 eq.Minimum 3.0 eq. (1 eq. for neutralization + 2 eq. for reaction)
Common Bases K₂CO₃, Cs₂CO₃, K₃PO₄K₂CO₃, Cs₂CO₃, K₃PO₄
Typical Solvents Dioxane/H₂O, Toluene/H₂O, DMFDioxane/H₂O, Toluene/H₂O, DMF
Catalyst Loading (Pd) 1-5 mol%1-5 mol%
Ligand PPh₃, Buchwald ligands (e.g., SPhos, XPhos)Buchwald ligands are often preferred
Temperature 80-110 °C80-120 °C

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using this compound Salt
  • Reagent Preparation: In a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Deprotonation_Workflow Deprotonation and Activation of Hydrobromide Salt cluster_start Starting Material cluster_process In-situ Neutralization cluster_result Reactive Species cluster_next_step Reaction Pathway Start 5-Bromoimidazo[1,2-a]pyridine HBr (Inactive Salt Form) AddBase Add ≥ 1 eq. of Base (e.g., K₂CO₃, Cs₂CO₃) Start->AddBase Deprotonation FreeBase 5-Bromoimidazo[1,2-a]pyridine (Active Free Base) AddBase->FreeBase Generation of Active Substrate Coupling Proceeds to Cross-Coupling Reaction FreeBase->Coupling Suzuki_Troubleshooting Troubleshooting Low Yield in Suzuki Coupling Start Low or No Yield Observed CheckBase Is base stoichiometry sufficient? (≥ 3 eq. for HBr salt) Start->CheckBase IncreaseBase Increase equivalents of base (e.g., 3-4 eq.) CheckBase->IncreaseBase No CheckCatalyst Is the catalyst/ligand optimal? CheckBase->CheckCatalyst Yes IncreaseBase->CheckCatalyst ChangeLigand Switch to bulky, electron-rich ligand (e.g., SPhos, XPhos) CheckCatalyst->ChangeLigand No CheckTemp Is the reaction temperature adequate? CheckCatalyst->CheckTemp Yes ChangeLigand->CheckTemp IncreaseTemp Increase temperature incrementally (e.g., to 100-120 °C) CheckTemp->IncreaseTemp No Success Improved Yield CheckTemp->Success Yes IncreaseTemp->Success Logical_Relationship Relationship between Salt and Free Base Salt 5-Bromoimidazo[1,2-a]pyridine HBr (Protonated, Less Reactive) FreeBase 5-Bromoimidazo[1,2-a]pyridine (Neutral, More Reactive) Salt->FreeBase + Base - H₂O - Br⁻ FreeBase->Salt + HBr

Technical Support Center: 5-Bromoimidazo[1,2-a]pyridine Hydrobromide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromoimidazo[1,2-a]pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Bromoimidazo[1,2-a]pyridine?

The most prevalent and established method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound. For 5-Bromoimidazo[1,2-a]pyridine, this typically involves the reaction of 2-amino-5-bromopyridine with an equivalent of chloroacetaldehyde or bromoacetaldehyde. The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic bicyclic system.

Q2: What are the critical parameters to control during the synthesis?

Several parameters are crucial for a successful synthesis with high yield and purity:

  • Purity of Starting Materials: Ensure the 2-amino-5-bromopyridine is free from isomeric and over-brominated impurities.

  • Reaction Temperature: Temperature control is vital to prevent side reactions. The initial alkylation and subsequent cyclization often have different optimal temperature ranges.

  • Stoichiometry: Precise control of the reactant ratios is important to minimize unreacted starting materials.

  • Solvent Choice: Solvents like ethanol, isopropanol, or DMF are commonly used. The choice of solvent can influence reaction rates and selectivity.

  • pH Control: During the workup and formation of the hydrobromide salt, pH must be carefully controlled to ensure complete protonation and precipitation of the desired salt without promoting degradation.

Q3: Why is the hydrobromide salt form of the compound synthesized?

The hydrobromide salt is often prepared to improve the handling, stability, and solubility of the final compound. The free base of imidazo[1,2-a]pyridines can be oily or have lower melting points, making them difficult to purify and handle. Salt formation typically results in a crystalline solid that is easier to isolate, purify by recrystallization, and weigh accurately.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield of the Final Product

Low yields can stem from various factors throughout the synthetic process.

Potential Cause Troubleshooting Steps
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Side Reactions The formation of byproducts, such as the over-brominated 2-amino-3,5-dibromopyridine in the starting material, can lead to a complex reaction mixture and lower the yield of the desired product.[1][2] Ensure high purity of the starting 2-amino-5-bromopyridine.
Poor Oxidation In some synthetic variations, an oxidation step is required to form the aromatic imidazo[1,2-a]pyridine ring. If a dihydropyridine intermediate is formed, ensure the oxidizing agent is effective and used in the correct stoichiometry.
Product Loss During Workup The product may be partially soluble in the workup solvents. Minimize the volume of washing solvents or perform back-extraction of the aqueous layers. Ensure the pH is optimal for precipitation if performing an acid-base workup.
Issue 2: Presence of Impurities in the Final Product

Identifying and mitigating impurities is critical for obtaining a high-purity compound.

Impurity Source Mitigation and Removal
2-Amino-5-bromopyridine Unreacted starting material.Ensure the reaction goes to completion. This impurity can usually be removed by recrystallization or column chromatography.
2-Amino-3,5-dibromopyridine An impurity from the synthesis of 2-amino-5-bromopyridine due to over-bromination.[1][2][3]Start with highly pure 2-amino-5-bromopyridine. This impurity, if carried through, will result in 3,5-Dibromoimidazo[1,2-a]pyridine, which can be difficult to separate. Purification of the starting material is recommended.
Polymeric Materials Side reactions, especially at elevated temperatures or under incorrect pH conditions.Control the reaction temperature carefully. During workup, avoid overly acidic or basic conditions for prolonged periods. These impurities are often insoluble and can be removed by filtration.
Isomeric Impurities Bromination of 2-aminopyridine can sometimes yield a mixture of isomers, such as 2-amino-3-bromopyridine, although 2-amino-5-bromopyridine is the major product.[3]Use optimized bromination conditions for the starting material synthesis to ensure high regioselectivity.[4] Isomeric impurities in the final product are very difficult to remove and require careful chromatographic separation.

Visualizing the Synthesis and Impurity Formation

The following diagram illustrates the primary synthetic pathway for 5-Bromoimidazo[1,2-a]pyridine and the origin of a key impurity.

G cluster_0 Starting Material Synthesis cluster_1 Main Reaction cluster_2 Salt Formation 2-Aminopyridine 2-Aminopyridine 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine (Desired Starting Material) 2-Aminopyridine->2-Amino-5-bromopyridine Bromination 2-Amino-3,5-dibromopyridine 2-Amino-3,5-dibromopyridine (Over-bromination Impurity) 2-Aminopyridine->2-Amino-3,5-dibromopyridine Side Reaction (Over-bromination) Brominating_Agent Brominating Agent (e.g., NBS, Br2) Brominating_Agent->2-Amino-5-bromopyridine Brominating_Agent->2-Amino-3,5-dibromopyridine 5-Bromoimidazo[1,2-a]pyridine 5-Bromoimidazo[1,2-a]pyridine (Free Base) 2-Amino-5-bromopyridine->5-Bromoimidazo[1,2-a]pyridine Condensation/ Cyclization 3,5-Dibromoimidazo[1,2-a]pyridine 3,5-Dibromoimidazo[1,2-a]pyridine (Carried-over Impurity) 2-Amino-3,5-dibromopyridine->3,5-Dibromoimidazo[1,2-a]pyridine Condensation/ Cyclization Chloroacetaldehyde Chloroacetaldehyde Chloroacetaldehyde->5-Bromoimidazo[1,2-a]pyridine Chloroacetaldehyde->3,5-Dibromoimidazo[1,2-a]pyridine Final_Product 5-Bromoimidazo[1,2-a]pyridine Hydrobromide 5-Bromoimidazo[1,2-a]pyridine->Final_Product Protonation HBr Hydrobromic Acid HBr->Final_Product G A 1. Add 2-amino-5-bromopyridine and chloroacetaldehyde to isopropanol B 2. Heat to reflux (80-85 °C) for 4-6 hours A->B Reaction C 3. Cool to 60-70 °C and add activated carbon B->C Workup D 4. Filter hot mixture through Celatom® C->D E 5. Cool filtrate to 0-5 °C D->E F 6. Slowly add HBr (48% aq.) E->F Salt Formation G 7. Stir slurry at 0-5 °C for 1 hour F->G Crystallization H 8. Filter to isolate product G->H I 9. Wash with cold isopropanol H->I J 10. Dry under vacuum I->J K Final Product J->K

References

Technical Support Center: Suzuki-Miyaura Cross-Coupling of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the Suzuki-Miyaura cross-coupling reaction of 5-Bromoimidazo[1,2-a]pyridine hydrobromide.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts observed in the Suzuki-Miyaura reaction of this compound?

A1: The primary side products typically encountered are:

  • Homocoupling Product: Formation of a biaryl compound from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or an excess of the palladium catalyst.[1][2]

  • Protodebromination (Dehalogenation) Product: Replacement of the bromine atom on the imidazo[1,2-a]pyridine ring with a hydrogen atom, yielding the parent imidazo[1,2-a]pyridine. This can be caused by various factors, including the presence of a palladium-hydride species.[1][3] N-heterocyclic halides can be particularly susceptible to this side reaction.[3]

  • Unreacted Starting Material: Incomplete conversion of the this compound.

Q2: My reaction is not proceeding, or the yield is very low. What are the likely causes?

A2: Low or no yield can stem from several factors:

  • Inactive Catalyst: The active Pd(0) species may not be forming or could be deactivated. Ensure your palladium source is of good quality and consider using a pre-catalyst that readily forms the active species.[1]

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature is critical. A screening of these parameters is often necessary to find the optimal conditions for this specific substrate.

  • Issue with the Boronic Acid: The boronic acid may be impure or have degraded. It's advisable to check its quality.

  • Presence of Oxygen: The Pd(0) catalyst is sensitive to oxygen. Inadequate degassing of the reaction mixture can lead to catalyst deactivation.[1]

  • Inhibition by the Heterocycle: The nitrogen atom in the imidazo[1,2-a]pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its catalytic activity.

Q3: How does the hydrobromide salt of the starting material affect the reaction?

A3: The hydrobromide salt will react with the base in the reaction mixture. It is crucial to use an additional equivalent of base to neutralize the HBr salt, in addition to the amount required for the catalytic cycle. Failure to do so can result in insufficient active base to promote the transmetalation step, leading to low yields.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Levels of Homocoupling Byproduct Presence of oxygen in the reaction mixture.Rigorously degas all solvents and the reaction mixture by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles.[1]
High catalyst loading.Reduce the palladium catalyst loading.
Use of a Pd(II) precatalyst without complete reduction to Pd(0).Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or ensure conditions are suitable for the reduction of the Pd(II) species.
Significant Protodebromination/Dehalogenation Formation of palladium-hydride species.Switch to a weaker inorganic base such as K₂CO₃ or Cs₂CO₃.[3] Optimize the amount of water in the reaction; excessive water can be a proton source.[3]
High reaction temperature.Lower the reaction temperature and monitor for changes in the product/byproduct ratio.
Inappropriate ligand.Screen bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[3]
Low or No Product Formation Inactive catalyst.Use a fresh batch of palladium catalyst or a pre-catalyst.
Insufficient base.Ensure at least one extra equivalent of base is added to neutralize the hydrobromide salt of the starting material. Screen different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[4][5]
Poor solubility of reagents.Select a solvent system where all reactants are soluble at the reaction temperature. Common solvents include dioxane, toluene, or DMF, often with a small amount of water.[1][4]
Reaction temperature is too low.Gradually increase the reaction temperature, typically in the range of 80-110 °C.[4]

Quantitative Data

The following table summarizes typical reaction conditions that have been successful for the Suzuki-Miyaura coupling of similar bromo-N-heterocycles. These can serve as a starting point for the optimization of the reaction with this compound.

ParameterCondition 1Condition 2Condition 3
Aryl Halide 5-Bromo-2-methylpyridin-3-amine[4]6-Bromo-2-phenylimidazo[4,5-b]pyridine[5]3-Iodoimidazo[1,2-a]pyridines[6]
Boronic Acid Various Arylboronic Acids4-Nitrophenylboronic AcidVarious Arylboronic Acids
Catalyst Pd(PPh₃)₄Pd(dppf)Cl₂Pd(PPh₃)₄
Base K₃PO₄K₂CO₃Na₂CO₃
Solvent 1,4-Dioxane/H₂O (4:1)DMF/H₂O (3:1)DME
Temperature 85-95 °C100 °CReflux
Yield Moderate to Good85%Good

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general guideline based on procedures for similar substrates and should be optimized for the specific reaction.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₂CO₃, 3.0-4.0 eq., ensuring at least one extra equivalent for the hydrobromide).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand if required.

  • Solvent Addition and Degassing: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v). Degas the resulting mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) under an inert atmosphere and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Byproducts A 5-Bromoimidazo[1,2-a]pyridine (Starting Material) C Desired Cross-Coupled Product A->C Suzuki-Miyaura Reaction E Protodebromination Byproduct (Imidazo[1,2-a]pyridine) A->E Side Reaction (e.g., Pd-H species) B Aryl Boronic Acid (Coupling Partner) B->C D Homocoupling Byproduct (Biaryl) B->D Side Reaction (e.g., O2 presence)

Caption: Common reaction pathways in the Suzuki-Miyaura coupling.

Troubleshooting_Flowchart Start Reaction Issue Identified Check_Byproducts Analyze Byproduct Profile (TLC, LC-MS, NMR) Start->Check_Byproducts Homocoupling Predominant Homocoupling? Check_Byproducts->Homocoupling Degas Improve Degassing Reduce Catalyst Loading Homocoupling->Degas Yes Dehalogenation Significant Dehalogenation? Homocoupling->Dehalogenation No End Optimized Reaction Degas->End Change_Base_Ligand Screen Weaker Bases Try Bulky Ligands Lower Temperature Dehalogenation->Change_Base_Ligand Yes Low_Yield Low Conversion? Dehalogenation->Low_Yield No Change_Base_Ligand->End Check_Conditions Verify Reagent Quality Optimize Base Stoichiometry Screen Solvents/Temperature Low_Yield->Check_Conditions Yes Low_Yield->End No Check_Conditions->End

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Sonogashira Reactions with 5-Bromoimidazo[1,2-a]pyridine Hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for managing Sonogashira reactions involving 5-Bromoimidazo[1,2-a]pyridine hydrobromide, with a particular focus on mitigating homocoupling (Glaser coupling) side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when using this compound in a Sonogashira reaction?

The primary challenges are twofold. First, as an aryl bromide, 5-Bromoimidazo[1,2-a]pyridine is inherently less reactive than the corresponding aryl iodide.[1][2] This often necessitates more forcing reaction conditions, such as higher temperatures, which can promote side reactions.[2][3] Second, the hydrobromide salt form means that the substrate is acidic. An additional equivalent of base must be used to neutralize the hydrobromide to generate the free base form of the imidazo[1,2-a]pyridine in situ before it can participate in the catalytic cycle.

Q2: What is homocoupling (Glaser coupling) and why is it a significant issue in my Sonogashira reaction?

Homocoupling, also known as Glaser or Hay coupling, is the primary side reaction in Sonogashira couplings.[4] It is the oxidative dimerization of the terminal alkyne starting material to form a symmetric 1,3-diyne. This side reaction is undesirable as it consumes the often valuable alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[5] The presence of oxygen and copper(I) catalysts are known to significantly promote this side reaction.[4]

Q3: What is the role of each key component in the Sonogashira reaction?

A typical Sonogashira reaction consists of:

  • Aryl/Vinyl Halide: An sp²-hybridized carbon-halide compound (in this case, 5-Bromoimidazo[1,2-a]pyridine).

  • Terminal Alkyne: An sp-hybridized carbon-hydrogen compound.

  • Palladium Catalyst: The primary catalyst that facilitates the C-C bond formation through a catalytic cycle involving oxidative addition and reductive elimination. Common examples include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[6]

  • Copper(I) Co-catalyst: Typically CuI, it acts as a co-catalyst to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[1][6] However, it is a major contributor to homocoupling.

  • Base: An amine base, like triethylamine (TEA) or diisopropylethylamine (DIPEA), is required to neutralize the hydrogen halide (HBr) produced during the reaction and to deprotonate the terminal alkyne.[1]

  • Solvent: Anhydrous, deoxygenated solvents such as THF, DMF, or toluene are commonly used.

Q4: Are copper-free Sonogashira reactions a viable option to prevent homocoupling?

Yes, copper-free Sonogashira reactions are a highly effective strategy to minimize or eliminate alkyne homocoupling.[4][5][7] These protocols often rely on specific palladium catalysts and ligands, such as those with bulky, electron-rich phosphines (e.g., P(t-Bu)₃), which can facilitate the catalytic cycle without the need for a copper co-catalyst.[5][8]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
High Levels of Alkyne Homocoupling Product 1. Presence of oxygen in the reaction. 2. Copper(I) co-catalyst promoting oxidative coupling. 3. High concentration of the alkyne.1. Thoroughly Degas: Ensure all solvents and reagents are rigorously deoxygenated using methods like freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[4] 2. Switch to Copper-Free Conditions: This is the most effective solution. Utilize a palladium catalyst/ligand system known to work under copper-free conditions (e.g., Pd(OAc)₂ with a bulky phosphine ligand like SPhos or P(t-Bu)₃).[5][9] 3. Slow Addition of Alkyne: Add the terminal alkyne slowly to the reaction mixture via a syringe pump. This keeps its instantaneous concentration low, disfavoring the bimolecular homocoupling reaction.[4][5]
Low or No Conversion of Starting Material 1. Insufficiently active catalyst for an aryl bromide. 2. Low reaction temperature. 3. Inactive catalyst (Pd(0) species not formed or degraded). 4. Insufficient base to neutralize the hydrobromide and drive the reaction.1. Ligand/Catalyst Choice: For aryl bromides, more electron-rich and bulky phosphine ligands can increase catalyst activity. Consider ligands like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands.[6] 2. Increase Temperature: Aryl bromides often require higher temperatures (e.g., 60-100 °C) compared to aryl iodides.[1][3] 3. Use a Pre-catalyst: Employ a stable Pd(II) pre-catalyst that is readily reduced to the active Pd(0) species in situ. Ensure all reagents are fresh. 4. Increase Base: For the hydrobromide salt, use at least 3 equivalents of an amine base: one to neutralize the HBr salt, and two for the catalytic cycle itself.
Reaction Stalls or is Sluggish 1. Steric hindrance around the reaction center. 2. Poor solubility of reagents. 3. Catalyst inhibition or degradation over time.1. Optimize Ligand: Sterically demanding substrates may benefit from specific ligands that balance stability and reactivity.[4] 2. Change Solvent: If solubility is an issue, switch to a more polar aprotic solvent like DMF or NMP. Ensure the solvent is anhydrous and deoxygenated.[3] 3. Add Fresh Catalyst: If the reaction stalls, sometimes the addition of a small amount of fresh palladium catalyst can restart it.[10]
Formation of Dark Precipitate (Palladium Black) 1. Catalyst decomposition. 2. Use of THF as a solvent has been anecdotally linked to this issue.1. Check Ligand: Ensure an appropriate ligand is used to stabilize the palladium catalyst. 2. Change Solvent: Consider switching from THF to a solvent like DMF or dioxane.[11] While the formation of some palladium black is common, excessive precipitation indicates a problem.

Data Presentation

The following tables summarize typical conditions for Sonogashira reactions involving heteroaryl bromides. Note that optimal conditions for this compound may vary and require experimental optimization.

Table 1: Comparison of Copper-Catalyzed vs. Copper-Free Conditions for Heteroaryl Bromides

ParameterTypical Copper-CatalyzedRecommended Copper-FreeRationale for Change
Catalyst System PdCl₂(PPh₃)₂ / CuI(AllylPdCl)₂ / P(t-Bu)₃Eliminates CuI to prevent homocoupling.[5]
Palladium Loading 1-5 mol%0.5-2 mol%Efficient modern catalysts allow lower loadings.
Base Triethylamine (TEA)Cesium Carbonate (Cs₂CO₃) or a bulky amineStronger inorganic bases can be effective in copper-free systems.[12]
Solvent THF or DMFDMF, Dioxane, or 2-MeTHFSolvent choice can be critical for catalyst stability and reaction rate.
Temperature 60-100 °CRoom Temperature to 80 °CHighly active catalysts can enable lower reaction temperatures.[5]
Key Side Reaction Alkyne HomocouplingHydrodehalogenationThe primary pathway for homocoupling is removed.

Experimental Protocols

The following are representative protocols adapted for this compound. Note: These are starting points and must be optimized for your specific alkyne.

Protocol 1: Copper-Free Sonogashira Coupling (Recommended)

This protocol is designed to minimize alkyne homocoupling.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • Cs₂CO₃ (3.0 equiv)

  • Anhydrous, Degassed DMF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, Pd(OAc)₂, SPhos, and Cs₂CO₃.

  • Evacuate and backfill the flask with argon three times.

  • Add the anhydrous, degassed DMF via syringe, followed by the terminal alkyne.

  • Heat the reaction mixture to 80 °C and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture with water (3x) and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Classic Copper-Catalyzed Sonogashira Coupling

Use this protocol if copper-free conditions are unsuccessful, but be prepared for potential homocoupling.

Reagents:

  • This compound (1.0 equiv)

  • Terminal Alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • CuI (5 mol%)

  • Triethylamine (TEA) (3.5 equiv)

  • Anhydrous, Degassed THF

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous, degassed THF via syringe, followed by the TEA and then the terminal alkyne.

  • Stir the reaction at 60 °C for 3-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with diethyl ether, and filter through a pad of Celite® to remove solids.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the key mechanistic pathways in Sonogashira reactions.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product cu_salt Cu(I)Br cu_acetylide Cu(I)-C≡CR cu_salt->cu_acetylide + H-C≡CR - HBr (Base) cu_acetylide->cu_salt Transmetalation to Pd(II) G cluster_pd Copper-Free Palladium Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)L₂(Br) pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)L₂(C≡CR) pd_complex->pd_alkyne Deprotonation/ Alkyne Binding pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR pd_alkyne->product alkyne H-C≡CR alkyne->pd_complex base Base base->alkyne activates G start Sonogashira Reaction with 5-Bromoimidazo[1,2-a]pyridine HBr check_outcome Analyze Reaction Outcome (TLC, LC-MS) start->check_outcome homocoupling High Homocoupling? check_outcome->homocoupling Predominant Side Product no_reaction Low/No Conversion? check_outcome->no_reaction Starting Material Remains success Successful Coupling check_outcome->success Clean Conversion homocoupling->no_reaction No sol_homo1 Switch to Copper-Free Conditions (Protocol 1) homocoupling->sol_homo1 Yes no_reaction->success No sol_no_rxn1 Increase Temperature (e.g., to 80-100 °C) no_reaction->sol_no_rxn1 Yes sol_homo1->start Re-attempt sol_homo2 Degas Solvents Rigorously sol_homo2->start Re-attempt sol_no_rxn2 Screen More Active Ligands (e.g., P(t-Bu)₃) sol_no_rxn1->sol_no_rxn2 sol_no_rxn3 Ensure >3 equiv. Base sol_no_rxn2->sol_no_rxn3 sol_no_rxn3->start Re-attempt

References

Validation & Comparative

Comparative Bioactivity Analysis: 5-Bromoimidazo[1,2-a]pyridine Hydrobromide Scaffold and its Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Imidazo[1,2-a]pyridine-Based Compounds in Oncology Research

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. This guide provides a comparative analysis of the bioactivity of compounds based on this scaffold, with a focus on their potential as kinase inhibitors in cancer therapy. While specific bioactivity data for 5-Bromoimidazo[1,2-a]pyridine hydrobromide is not extensively available in the public domain, this document will focus on a well-characterized derivative, Compound 35, a potent PI3Kα inhibitor, and compare its performance with ZSTK474, a known pan-Class I PI3K inhibitor. This comparison will offer valuable insights into the therapeutic potential of the imidazo[1,2-a]pyridine class.

Quantitative Bioactivity Data

The following table summarizes the in vitro potency of Compound 35, an imidazo[1,2-a]pyridine derivative, against the PI3Kα kinase and its anti-proliferative effect in a PIK3CA-mutated cancer cell line, compared to the established PI3K inhibitor, ZSTK474.

CompoundTargetAssay TypeIC50 (nM)Cell LineAnti-proliferative IC50 (nM)Reference
Compound 35 PI3KαKinase Assay150T47DNot Reported[1]
ZSTK474 PI3KαKinase Assay18T47D370
(imidazo[1,2-a]pyridine derivative)

Signaling Pathway and Experimental Workflow

To contextualize the bioactivity of these compounds, it is crucial to understand their mechanism of action. Imidazo[1,2-a]pyridine derivatives often target key signaling pathways implicated in cancer cell growth and survival, such as the PI3K/AKT/mTOR pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PIP3 PIP3 PI3K->PIP3 Catalyzes PIP2->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibition

Caption: The PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

The following diagram illustrates a typical workflow for an in vitro kinase assay used to determine the inhibitory activity of compounds like 5-Bromoimidazo[1,2-a]pyridine derivatives.

Kinase_Assay_Workflow Start Start CompoundPrep Prepare serial dilutions of 5-Bromoimidazo[1,2-a]pyridine hydrobromide derivative Start->CompoundPrep EnzymeAdd Add PI3Kα enzyme to microplate wells CompoundPrep->EnzymeAdd Incubate1 Pre-incubate compound with enzyme EnzymeAdd->Incubate1 ReactionStart Initiate reaction by adding ATP and substrate (e.g., PIP2) Incubate1->ReactionStart Incubate2 Incubate at room temperature ReactionStart->Incubate2 ReactionStop Stop reaction Incubate2->ReactionStop Detection Add detection reagent and measure signal (e.g., luminescence) ReactionStop->Detection Analysis Calculate IC50 values Detection->Analysis End End Analysis->End

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.

In Vitro PI3Kα Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of a test compound against PI3Kα.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM EGTA, 0.03% CHAPS)

  • ATP solution

  • PI3K substrate (e.g., PIP2)

  • Test compound (e.g., 5-Bromoimidazo[1,2-a]pyridine derivative) and control inhibitor (e.g., ZSTK474)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well microplates

  • Plate reader

Procedure:

  • Prepare serial dilutions of the test compound and control inhibitor in kinase buffer.

  • Add 5 µL of the diluted compounds to the wells of a 384-well microplate.

  • Add 5 µL of PI3Kα enzyme solution to each well and gently mix.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the kinase reaction by adding 10 µL of a solution containing ATP and PIP2 to each well. The final ATP concentration should be at or near its Km for the enzyme.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay kit.

  • Measure the luminescence signal using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cell Viability (MTT) Assay

This protocol describes a method to assess the anti-proliferative effects of a test compound on a cancer cell line.

Materials:

  • Cancer cell line (e.g., T47D)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compound and control

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound for 48-72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising starting point for the development of novel kinase inhibitors. As exemplified by Compound 35, derivatives of this core structure can exhibit potent and selective inhibitory activity against key oncogenic kinases like PI3Kα. The bromine substitution at the 5-position of the imidazo[1,2-a]pyridine ring offers a versatile handle for further chemical modifications, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. Further investigation into 5-bromo-substituted and other derivatives is warranted to fully elucidate their therapeutic potential in oncology. The experimental protocols provided herein offer a standardized framework for the continued evaluation and comparison of these promising compounds.

References

A Comparative Analysis of 5-Bromoimidazo[1,2-a]pyridine hydrobromide and Other Bromo-Heterocycles in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, halogenated heterocyclic compounds are of paramount importance due to their diverse pharmacological activities. The introduction of a bromine atom into a heterocyclic scaffold can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comparative overview of 5-Bromoimidazo[1,2-a]pyridine hydrobromide against other prominent bromo-heterocycles, with a focus on their potential applications in oncology and as kinase inhibitors.

Introduction to Bromo-Heterocycles in Medicinal Chemistry

Heterocyclic compounds are a cornerstone of drug discovery, with a significant number of approved drugs containing at least one heterocyclic ring. The incorporation of a bromine atom can enhance the therapeutic potential of these molecules. Bromo-heterocycles are integral scaffolds in a variety of clinically used drugs and are actively investigated for a wide range of therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents. The unique electronic properties and the ability of bromine to form halogen bonds contribute to its utility in drug design.

5-Bromoimidazo[1,2-a]pyridine belongs to the broader class of imidazopyridines, which are recognized as "privileged structures" in medicinal chemistry. This bicyclic system is present in several marketed drugs and is known to exhibit a wide array of biological activities, including anxiolytic, sedative, and anticancer effects. The bromination at the 5-position is anticipated to modulate the biological profile of the imidazo[1,2-a]pyridine core.

Comparative Analysis of Biological Activity

To provide a quantitative comparison, this section summarizes the in vitro biological activities of 5-Bromoimidazo[1,2-a]pyridine derivatives and other relevant bromo-heterocycles against various cancer cell lines and protein kinases. Due to the limited publicly available data for this compound, this comparison includes data from closely related analogs to provide a representative performance overview.

Anticancer Activity

The antiproliferative activity of various bromo-heterocyclic compounds has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for a compound's potency.

Compound ClassSpecific Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Phenothiazine-imidazo[1,2-a]pyridine hybrid (6h)MDA-MB-231 (Breast)24.72[1]
Phenothiazine-imidazo[1,2-a]pyridine hybrid (6a)MDA-MB-231 (Breast)38.9[1]
Phenothiazine-imidazo[1,2-a]pyridine hybrid (6h)A549 (Lung)42.96[1]
Indole 5-Bromo-1H-indole-2-carboxylic acid derivative (3a)A549 (Lung)15.6[2]
5-Bromo-1H-indole-2-carboxylic acid derivative (3a)HepG2 (Liver)19.4[2]
5-Bromo-1H-indole-2-carboxylic acid derivative (3a)MCF-7 (Breast)25.1[2]
Azaindole 5-Bromo-7-azaindolin-2-one derivative (23p)HepG2 (Liver)2.357[3]
5-Bromo-7-azaindolin-2-one derivative (23p)A549 (Lung)2.981[3]
5-Bromo-7-azaindolin-2-one derivative (23p)Skov-3 (Ovarian)3.012[3]
Pyrazole Bromo-phenyl pyrazole derivative (55)PC-3 (Prostate)pIC50 = 5.32[4]
Bromo-phenyl pyrazole derivative (48)PC-3 (Prostate)pIC50 = 5.26[4]

Note: pIC50 is the negative logarithm of the IC50 value.

Kinase Inhibitory Activity

Many bromo-heterocycles exhibit their anticancer effects through the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often dysregulated in cancer.

Compound ClassSpecific Compound/DerivativeTarget KinaseIC50 (nM)Reference
Imidazo[1,2-a]pyridine Phenothiazine-imidazo[1,2-a]pyridine hybrid (6a)MARK4~5000-10000[1]
Phenothiazine-imidazo[1,2-a]pyridine hybrid (6h)MARK4~5000-10000[1]
Indole 6-Bromoindirubin-3'-oxime (BIO)GSK-3α/β5[5][6]
6-Bromoindirubin-3'-oxime (BIO)CDK1320[5]
6-Bromoindirubin-3'-oxime (BIO)CDK580[5]
Azaindole Vemurafenib (synthesized from 5-bromo-7-azaindole)BRAF V600E31[7]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for key assays used to evaluate the performance of these bromo-heterocycles.

Synthesis of this compound

A common synthetic route to imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.

General Procedure:

  • Reaction Setup: To a solution of 2-amino-6-bromopyridine in a suitable solvent (e.g., ethanol), add an equimolar amount of a bromoacetaldehyde derivative (e.g., bromoacetaldehyde diethyl acetal).

  • Reaction: The mixture is typically heated under reflux for several hours until the reaction is complete, which can be monitored by thin-layer chromatography.

  • Work-up: Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is then washed with a suitable solvent (e.g., diethyl ether) to remove impurities. The hydrobromide salt is often obtained directly or by treatment with HBr.

  • Characterization: The structure and purity of the final compound are confirmed by analytical techniques such as NMR spectroscopy and mass spectrometry.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (typically 48-72 hours).

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined from the dose-response curve.[5]

In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

This assay measures the activity of a kinase by quantifying the amount of ADP produced during the phosphorylation reaction.

Protocol:

  • Reaction Setup: A reaction mixture is prepared containing the target kinase, the appropriate substrate, ATP, and the test inhibitor at various concentrations in a kinase buffer.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at a controlled temperature for a specific duration.

  • ADP Detection: After the kinase reaction, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: The Kinase Detection Reagent is then added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.

  • Luminescence Measurement: The luminescence is measured using a plate-reading luminometer.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity. The IC50 value of the inhibitor is determined from the dose-response curve.

Visualizing the Role of Bromo-Heterocycles in Cellular Pathways

The following diagrams, created using the DOT language for Graphviz, illustrate the general mechanism of action for kinase inhibitors and a typical workflow for evaluating anticancer compounds.

Kinase_Inhibition_Pathway cluster_0 Cell Signaling Cascade cluster_1 Inhibitory Action GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Binds Kinase Protein Kinase (e.g., Aurora, BRAF) Receptor->Kinase Activates Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularResponse Cell Proliferation, Survival, etc. PhosphoSubstrate->CellularResponse Leads to BromoHeterocycle Bromo-Heterocycle (e.g., 5-Bromoimidazo [1,2-a]pyridine) BromoHeterocycle->Kinase Inhibits (ATP-competitive) Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of Bromo-Heterocycle Purification Purification Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization KinaseAssay Kinase Inhibition Assay (IC50) Characterization->KinaseAssay CellAssay Anticancer Cell Viability Assay (e.g., MTT, IC50) Characterization->CellAssay AnimalModel Xenograft Animal Model CellAssay->AnimalModel Efficacy Efficacy & Toxicity Evaluation AnimalModel->Efficacy

References

Comparative Analysis of 5-Bromoimidazo[1,2-a]pyridine Derivatives: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 5-Bromoimidazo[1,2-a]pyridine derivatives, summarizing their structure-activity relationships (SAR) across various biological targets. The information is presented through clearly structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] The introduction of a bromine atom at the 5-position of this heterocyclic system serves as a key modification, influencing the potency and selectivity of these compounds. This guide focuses on the SAR studies of these 5-bromo substituted derivatives to inform future drug design and development efforts.

Anticancer Activity

Recent studies have explored the potential of 5-Bromoimidazo[1,2-a]pyridine derivatives as anticancer agents, with some compounds demonstrating significant cytotoxic effects against various cancer cell lines.

Quantitative Data: Anticancer Activity
Compound IDSubstitution PatternCancer Cell LineIC50 (µM)Reference
1 2-(4-chlorophenyl)-3-acetyl-5-bromoimidazo[1,2-a]pyridineMGC-803 (Gastric Cancer)0.038[3]
2 5-bromo-N-(4-methoxyphenyl)-[4][5][6]triazolo[4,3-a]pyridin-3-amineNot SpecifiedNot SpecifiedNot Applicable

IC50: The half maximal inhibitory concentration.

The data indicates that substitutions at the 2 and 3-positions of the 5-bromoimidazo[1,2-a]pyridine core can significantly impact anticancer potency. For instance, compound 1 , with a 4-chlorophenyl group at the 2-position and an acetyl group at the 3-position, exhibited a potent IC50 value of 38 nM against the MGC-803 gastric cancer cell line.[3]

Signaling Pathway: Nek2 Inhibition in Cancer

Several imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of Nek2, a kinase involved in cell cycle regulation.[3] Overexpression of Nek2 is associated with poor prognosis in various cancers. The inhibition of Nek2 by these compounds can lead to cell cycle arrest and apoptosis.

Nek2_Inhibition 5-Bromoimidazo[1,2-a]pyridine_Derivative 5-Bromoimidazo[1,2-a]pyridine_Derivative Nek2 Nek2 Kinase 5-Bromoimidazo[1,2-a]pyridine_Derivative->Nek2 Inhibits Cell_Cycle_Progression Cell_Cycle_Progression Nek2->Cell_Cycle_Progression Promotes Apoptosis Apoptosis LO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Isolate_Leukocytes Isolate human polymorphonuclear leukocytes (PMNLs) Pre_incubation Pre-incubate PMNLs with test compounds Isolate_Leukocytes->Pre_incubation Prepare_Compounds Prepare stock solutions of test compounds Prepare_Compounds->Pre_incubation Stimulation Stimulate leukotriene synthesis with A23187 Pre_incubation->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Termination Stop the reaction Incubation->Termination Extraction Extract leukotrienes Termination->Extraction Quantification Quantify leukotriene levels using HPLC Extraction->Quantification IC50_Calculation Calculate IC50 values Quantification->IC50_Calculation

References

The Efficacy of Imidazo[1,2-a]pyridine Derivatives: A Comparative Analysis of In Vitro and In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the translational potential of novel compounds is paramount. This guide provides a comparative overview of the in vitro and in vivo efficacy of derivatives of the imidazo[1,2-a]pyridine scaffold, a promising heterocyclic core in medicinal chemistry. While direct comparative studies on 5-bromo-substituted versions were not available in the reviewed literature, this guide synthesizes data from various studies on related analogs to illustrate the typical workflow and data presentation in the evaluation of this class of compounds.

The imidazo[1,2-a]pyridine scaffold is a cornerstone in the development of therapeutic agents, demonstrating a wide array of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The journey from a laboratory curiosity to a clinical candidate involves rigorous testing, beginning with cell-based assays (in vitro) and progressing to animal models (in vivo). This guide will delve into the quantitative data from these distinct but complementary stages of research, detail the experimental protocols, and visualize the underlying biological pathways and experimental workflows.

Data Presentation: A Tale of Two Settings

The following tables summarize the efficacy of various imidazo[1,2-a]pyridine derivatives, showcasing their performance in both in vitro and in vivo experimental setups. It is important to note that the compounds presented in the in vitro anticancer tables are not the same as those in the in vivo anti-inflammatory table, as a single study containing both sets of data for the same 5-bromoimidazo[1,2-a]pyridine compounds was not publicly available.

Table 1: In Vitro Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives

This table presents the half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of cancer cells by 50%. Lower IC50 values are indicative of higher potency.

Compound IDCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45[3][4]
IP-6HCC1937 (Breast)47.7[3][4]
IP-7HCC1937 (Breast)79.6[3][4]
Table 2: In Vitro vs. In Vivo Anti-inflammatory and Analgesic Activity of Imidazo[1,2-a]pyridine Derivatives

This table provides a direct comparison of the in vitro potency (COX-2 inhibition) and the in vivo efficacy (analgesic effect) for a series of imidazo[1,2-a]pyridine derivatives. The ED50 value represents the dose of a compound that is effective in 50% of the test subjects.

Compound IDIn Vitro COX-2 Inhibition IC50 (µM)In Vivo Analgesic Activity ED50 (mg/kg)Reference
5e0.05Not Reported[1]
5f0.05Not Reported[1]
5j0.0512.38[1]
Celecoxib0.0431.7[1]

Experimental Protocols

Detailed and reproducible methodologies are the bedrock of scientific advancement. Below are the protocols for the key experiments cited in this guide.

In Vitro Cell Viability (MTT) Assay

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Cancer cells (e.g., HCC1937) are seeded into 96-well plates at a specific density and allowed to adhere overnight.[3]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., IP-5, IP-6, IP-7) and incubated for a specified period, typically 48 to 72 hours.[3]

  • MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan Solubilization: After a few hours of incubation, the resulting formazan crystals, formed by metabolically active cells, are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: The IC50 values are calculated from the dose-response curves generated from the absorbance data.[3]

In Vitro COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the cyclooxygenase-2 (COX-2) enzyme, which is involved in inflammation.

  • Enzyme and Substrate Preparation: A reaction mixture containing the COX-2 enzyme, a heme cofactor, and a substrate (e.g., arachidonic acid) is prepared in a buffer solution.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.

  • Reaction Initiation and Termination: The enzymatic reaction is initiated and allowed to proceed for a set time before being terminated.

  • Prostaglandin Measurement: The amount of prostaglandin produced is quantified, often using a fluorescent Cayman kit, as described in the reference.[1]

  • IC50 Determination: The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined from the resulting dose-response curve.[1]

In Vivo Analgesic Activity (Writhing Test)

This is a common animal model used to assess the analgesic (pain-relieving) properties of a compound.

  • Animal Acclimatization: Mice are acclimatized to the laboratory conditions before the experiment.

  • Compound Administration: The test compounds are administered to the animals, typically via intraperitoneal injection or oral gavage, at various doses.

  • Induction of Writhing: After a specific period to allow for drug absorption, a pain-inducing agent (e.g., acetic acid) is injected intraperitoneally.

  • Observation: The number of "writhes" (a characteristic stretching behavior indicative of pain) is counted for a set duration.

  • ED50 Calculation: The percentage of protection from writhing is calculated for each dose, and the ED50 value is determined.[1]

Mandatory Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy cluster_data_analysis Data Analysis a Compound Synthesis b Cell-Based Assays (e.g., MTT Assay) a->b c Enzymatic Assays (e.g., COX-2 Inhibition) a->c g IC50 Determination b->g c->g d Animal Model Selection (e.g., Writhing Test) e Dosing & Administration d->e f Efficacy Assessment e->f h ED50 Determination f->h i Preclinical Candidate g->i Lead Compound Selection h->i

Caption: A typical workflow for evaluating the efficacy of novel compounds.

signaling_pathway cluster_pathway PI3K/Akt/mTOR Signaling Pathway cluster_cellular_processes Cellular Processes PI3K PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Inhibitor Imidazo[1,2-a]pyridine Compound Inhibitor->Akt Inhibition

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine compounds.

References

A Comparative Guide to 5-Bromoimidazo[1,2-a]pyridine Hydrobromide and Hydrochloride Salts in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel therapeutics and functional materials, the choice of starting material form, particularly the salt form, can significantly impact reaction efficiency, product purity, and overall process scalability. 5-Bromoimidazo[1,2-a]pyridine is a key heterocyclic building block, and its hydrobromide and hydrochloride salts are common commercial forms. This guide provides an objective comparison of these two salts, supported by general experimental protocols and an analysis of their physicochemical properties, to aid researchers in selecting the optimal reagent for their synthetic needs.

Physicochemical Properties: A Comparative Overview

While direct comparative experimental data for the two salts is scarce in peer-reviewed literature, we can compile their fundamental properties and infer others based on general chemical principles. The choice between a hydrobromide and a hydrochloride salt often involves a trade-off between atomic economy, solubility, and stability.

Property5-Bromoimidazo[1,2-a]pyridine Hydrobromide5-Bromoimidazo[1,2-a]pyridine HydrochlorideRemarks
CAS Number 603301-13-9[1]1820712-83-1Useful for unambiguous identification.
Molecular Formula C₇H₆Br₂N₂[2]C₇H₆BrClN₂[3]The hydrobromide salt has a higher bromine content.
Molecular Weight 277.94 g/mol [4]233.49 g/mol [3]The hydrochloride salt is lighter, offering better atom economy.
Appearance Data not availableBrownish Yellow SolidPhysical appearance can vary based on purity and manufacturer.
Purity (Typical) ≥98% (Typical)98%Purity should always be confirmed by analysis upon receipt.
Melting Point (°C) Data not availableData not availableExpected to be high, typical of salts. Differences may influence thermal stability assessments.
Solubility Data not availableData not availableGenerally, hydrochloride salts tend to be more soluble in polar protic solvents than hydrobromide salts. Testing in the desired reaction solvent is recommended.
Stability/Hygroscopicity Data not availableData not availableHydrohalide salts can be hygroscopic. Proper storage in a desiccator is recommended. The hydrochloride salt may be slightly more hygroscopic.
Storage Temperature Inert atmosphere, room temperature[1]0-5°CRecommended storage conditions may vary by supplier.

Performance in Synthesis: Key Considerations

The primary use of 5-bromoimidazo[1,2-a]pyridine salts in synthesis is as a precursor for further functionalization, most commonly through palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations.[5] In these reactions, the salt form must be neutralized in situ to generate the reactive free base.

Key Differences in Application:

  • Stoichiometry of Base: The most significant difference in using the two salts lies in the amount of base required for the reaction. Since both are mono-hydrohalide salts, one equivalent of base is needed to neutralize the salt and generate the free 5-bromoimidazo[1,2-a]pyridine before it can participate in the catalytic cycle. However, the cross-coupling reactions themselves require a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to facilitate the catalytic process. It is crucial to account for the neutralization of the starting material salt when calculating the total amount of base to be added.

  • Byproducts: The neutralization of the hydrobromide salt will produce a bromide salt byproduct, while the hydrochloride will produce a chloride salt. The nature of this salt byproduct can sometimes influence the reaction. For instance, the presence of excess bromide ions could potentially interact with the palladium catalyst, although in most standard cross-coupling protocols, this effect is minimal.

  • Solubility and Reaction Kinetics: Differences in the solubility of the hydrobromide and hydrochloride salts in the reaction solvent could lead to variations in the initial dissolution rate and, consequently, the overall reaction kinetics. A more soluble salt might lead to a faster initial reaction rate.

Experimental Protocols

Below are representative, generalized experimental protocols. Researchers should optimize these conditions for their specific substrates and desired outcomes.

Protocol 1: General Synthesis of 5-Bromoimidazo[1,2-a]pyridine Free Base and Subsequent Salt Formation

This two-step procedure first describes the synthesis of the free base, which can then be converted to the desired hydrohalide salt.

Step 1: Synthesis of 5-Bromoimidazo[1,2-a]pyridine (Free Base)

  • To a solution of 2-amino-6-bromopyridine (1 equivalent) in a suitable solvent such as ethanol or DMF, add chloroacetaldehyde (1.1 equivalents, typically as a 50% aqueous solution).

  • Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is generally complete within 2-6 hours.

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 5-bromoimidazo[1,2-a]pyridine as a solid.

Step 2: Formation of the Hydrobromide or Hydrochloride Salt

  • Dissolve the purified 5-bromoimidazo[1,2-a]pyridine (1 equivalent) in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • For the hydrochloride salt , slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) until precipitation is complete.

  • For the hydrobromide salt , slowly add a solution of HBr in a compatible solvent (e.g., HBr in acetic acid or a solution of HBr gas in an inert solvent) until precipitation is complete.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Collect the solid salt by filtration, wash with the anhydrous solvent, and dry under vacuum to obtain the desired 5-bromoimidazo[1,2-a]pyridine hydrohalide salt.

Protocol 2: Representative Suzuki Cross-Coupling Reaction

This protocol is a general procedure for the Suzuki coupling of an arylboronic acid with 5-bromoimidazo[1,2-a]pyridine hydrohalide salt.

  • To a reaction vessel, add this compound or hydrochloride (1 equivalent), the desired arylboronic acid (1.2-1.5 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents) or Pd(dppf)Cl₂ (0.05 equivalents).

  • Add a base. A common choice is K₂CO₃ or K₃PO₄. Crucially, add at least 3 equivalents: 1 equivalent to neutralize the hydrohalide salt and 2 equivalents for the catalytic cycle.

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1 or toluene/ethanol/water).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 5-aryl-imidazo[1,2-a]pyridine product.

Visualizing the Synthetic Workflow

The following diagrams illustrate the general synthetic pathways discussed.

G cluster_synthesis Synthesis of Starting Materials cluster_coupling Application in Suzuki Coupling A 2-Amino-6-bromopyridine C 5-Bromoimidazo[1,2-a]pyridine (Free Base) A->C B Chloroacetaldehyde B->C E 5-Bromoimidazo[1,2-a]pyridine Hydrobromide or Hydrochloride Salt C->E D HBr or HCl D->E H 5-Aryl-imidazo[1,2-a]pyridine (Final Product) E->H F Arylboronic Acid F->H G Pd Catalyst + Base G->H Reaction Conditions

Caption: General workflow for the synthesis of 5-bromoimidazo[1,2-a]pyridine salts and their subsequent use in Suzuki cross-coupling reactions.

G Start Start: 5-Bromoimidazo[1,2-a]pyridine Hydrohalide Salt Neutralization In-situ Neutralization (Addition of Base) Start->Neutralization FreeBase Formation of Free Base Neutralization->FreeBase OxidativeAddition Oxidative Addition of Pd(0) FreeBase->OxidativeAddition PdComplex Aryl-Pd(II)-Br Complex OxidativeAddition->PdComplex Transmetalation Transmetalation with Arylboronic Acid PdComplex->Transmetalation DiarylPd Diaryl-Pd(II) Complex Transmetalation->DiarylPd ReductiveElimination Reductive Elimination DiarylPd->ReductiveElimination Product Final Product: 5-Aryl-imidazo[1,2-a]pyridine ReductiveElimination->Product CatalystRegen Regeneration of Pd(0) Catalyst ReductiveElimination->CatalystRegen CatalystRegen->OxidativeAddition Catalytic Cycle

Caption: Logical flow of a palladium-catalyzed Suzuki coupling reaction starting from a hydrohalide salt.

Conclusion and Recommendations

The choice between this compound and hydrochloride salts will likely be driven by practical considerations such as cost, availability, and the specific requirements of the planned synthesis.

  • For reactions where atom economy is a primary concern, the hydrochloride salt is the superior choice due to its lower molecular weight.

  • Solubility may differ between the two salts. It is advisable to perform small-scale solubility tests in the intended reaction solvent system to identify any potential issues.

  • The stoichiometry of the base must be carefully calculated. An insufficient amount of base will result in incomplete neutralization of the salt and lead to lower yields.

Given the lack of direct comparative studies, it is recommended that for a specific synthetic route, both salts be evaluated in parallel on a small scale to determine empirically which provides the better outcome in terms of yield, purity, and reaction time.

References

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5-Chloroimidazo[1,2-a]pyridine in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3][4] Functionalization of this heterocyclic system, particularly at the 5-position, is crucial for the development of new drug candidates. This guide provides an objective comparison of the reactivity of 5-bromoimidazo[1,2-a]pyridine and 5-chloroimidazo[1,2-a]pyridine in key palladium-catalyzed cross-coupling reactions, which are fundamental transformations in drug discovery. The information presented is supported by established principles of chemical reactivity and data from analogous systems.

Overview of Reactivity

In palladium-catalyzed cross-coupling reactions, the comparative reactivity of aryl halides is a critical factor influencing reaction efficiency and conditions. The generally accepted order of reactivity for halogens is I > Br > Cl > F.[5] This trend is attributed to the bond dissociation energies of the carbon-halogen bond and the ease of oxidative addition to the palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[6]

Based on this principle, 5-bromoimidazo[1,2-a]pyridine is expected to be more reactive than 5-chloroimidazo[1,2-a]pyridine . This higher reactivity typically translates to milder reaction conditions, shorter reaction times, and potentially higher yields for the bromo-substituted compound. Conversely, the C-Cl bond in 5-chloroimidazo[1,2-a]pyridine is stronger and more challenging to activate, often necessitating more forcing conditions, such as higher temperatures, more electron-rich and bulky phosphine ligands, and stronger bases.[5][7]

Comparative Performance in Key Cross-Coupling Reactions

The following sections provide a comparative overview of the expected reactivity of 5-bromo- and 5-chloroimidazo[1,2-a]pyridine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions. The quantitative data presented is based on representative examples from the literature for structurally similar N-heterocyclic systems to provide a qualitative comparison.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. Due to the higher reactivity of the C-Br bond, 5-bromoimidazo[1,2-a]pyridine is expected to undergo Suzuki-Miyaura coupling under milder conditions than its chloro-analogue.

Feature5-Bromoimidazo[1,2-a]pyridine5-Chloroimidazo[1,2-a]pyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Pd(OAc)₂, Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos)
Typical Base K₂CO₃, K₃PO₄, Cs₂CO₃K₃PO₄, Cs₂CO₃
Typical Temperature 80-100 °C100-120 °C
Representative Yield Moderate to Good[8]Generally lower than bromo-analogues under similar conditions
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the C-Br bond of 5-bromoimidazo[1,2-a]pyridine is more readily cleaved, facilitating the C-N bond formation under less stringent conditions.

Feature5-Bromoimidazo[1,2-a]pyridine5-Chloroimidazo[1,2-a]pyridine
Relative Reactivity HigherLower
Typical Catalyst Pd₂(dba)₃, Pd(OAc)₂ with bulky biarylphosphine ligands (e.g., XPhos, RuPhos)More specialized and electron-rich ligands often required[5]
Typical Base NaOt-Bu, K₂CO₃, Cs₂CO₃NaOt-Bu, LHMDS
Typical Temperature 80-110 °C>100 °C
Representative Yield Good to Excellent[9]Lower yields for aryl chlorides often observed[7]
Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The enhanced reactivity of the bromo-substituent is also evident in this transformation.

Feature5-Bromoimidazo[1,2-a]pyridine5-Chloroimidazo[1,2-a]pyridine
Relative Reactivity HigherLower
Typical Catalyst Pd(PPh₃)₄/CuI, PdCl₂(PPh₃)₂/CuIPd₂(dba)₃/XPhos/CuI
Typical Base Et₃N, DIPAEt₃N, Cs₂CO₃
Typical Temperature Room Temperature to 80 °C80-110 °C
Representative Yield Good to HighModerate

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions that can be adapted for 5-bromo- and 5-chloroimidazo[1,2-a]pyridine. Note that for the chloro-analogue, optimization of the catalyst, ligand, and reaction temperature will likely be necessary to achieve satisfactory yields.

General Protocol for Suzuki-Miyaura Coupling
  • To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 5-haloimidazo[1,2-a]pyridine (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv.).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[8]

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, charge a reaction tube with the 5-haloimidazo[1,2-a]pyridine (1.0 equiv.), the amine (1.1-1.2 equiv.), a palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., XPhos, 4-10 mol%), and a base (e.g., NaOt-Bu, 1.4 equiv.).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the tube and heat the reaction mixture to 80-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, combine the organic layers, dry, and concentrate.

  • Purify the residue by flash chromatography.[9]

General Protocol for Sonogashira Coupling
  • To a Schlenk flask under an inert atmosphere, add the 5-haloimidazo[1,2-a]pyridine (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%).

  • Add a degassed solvent (e.g., THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.0-3.0 equiv.).

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise.

  • Stir the reaction at the appropriate temperature (room temperature to 110 °C) until completion as indicated by TLC or LC-MS.

  • Filter the reaction mixture through a pad of celite and wash with an organic solvent.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Signaling Pathways and Logical Relationships

Imidazo[1,2-a]pyridine derivatives have been identified as modulators of various signaling pathways implicated in diseases such as cancer. Understanding these pathways is crucial for rational drug design.

experimental_workflow General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Inert Atmosphere (Ar/N2) reagents Add Reactants: - 5-Haloimidazo[1,2-a]pyridine - Coupling Partner - Base start->reagents catalyst Add Catalyst System: - Palladium Precursor - Ligand - Co-catalyst (if needed) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent heating Heating (e.g., 80-120°C) solvent->heating monitoring Monitor Progress (TLC/LC-MS) heating->monitoring quench Quench Reaction monitoring->quench Reaction Complete extract Extraction quench->extract purify Purification (Column Chromatography) extract->purify product Isolated Product purify->product

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Derivatives of imidazo[1,2-a]pyridine have been shown to act as inhibitors of the PI3K/mTOR signaling pathway, which is a critical pathway for cell proliferation, survival, and growth, and is often dysregulated in cancer.[10] Additionally, certain imidazo[1,2-a]pyridine derivatives have demonstrated anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway.[11]

PI3K_mTOR_pathway PI3K/mTOR Signaling Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates S6K p70S6K mTORC1->S6K EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Proliferation Cell Proliferation, Survival, and Growth S6K->Proliferation EIF4EBP1->Proliferation |-- Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K inhibits Inhibitor->mTORC1 inhibits

Caption: Inhibition of the PI3K/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

References

A Comparative Analysis of 5-Bromoimidazo[1,2-a]pyridine: Hydrobromide Salt vs. Free Base Forms - A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable gap in direct comparative studies on the biological activity of 5-Bromoimidazo[1,2-a]pyridine hydrobromide versus its free base form. While the broader imidazo[1,2-a]pyridine scaffold is a subject of significant interest in medicinal chemistry due to its wide range of biological activities, specific head-to-head experimental data for the salt and free base of the 5-bromo substituted variant is not publicly available. This guide, therefore, aims to provide a foundational understanding of the general biological context of imidazo[1,2-a]pyridines and discusses the theoretical implications of salt versus free base forms in drug development, in lieu of direct comparative experimental data.

The imidazo[1,2-a]pyridine core is recognized as a "privileged structure" in pharmaceutical chemistry, forming the basis for numerous compounds with diverse therapeutic applications.[1] This class of compounds has demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antiviral, and antimicrobial effects.[2][3]

Theoretical Considerations: Hydrobromide Salt vs. Free Base

In drug development, the conversion of a free base to a salt form, such as a hydrobromide, is a common strategy to improve physicochemical properties. These modifications can significantly influence a compound's solubility, stability, and bioavailability, which in turn can affect its biological activity.

Solubility: Salt forms are generally more water-soluble than their corresponding free bases. This enhanced solubility can be advantageous for in vitro biological assays conducted in aqueous media and can also lead to improved absorption in vivo.

Stability: Salt formation can increase the chemical stability of a compound, extending its shelf life and ensuring consistency in experimental results.

Bioavailability: By improving solubility and dissolution rate, the salt form may exhibit enhanced bioavailability, leading to higher plasma concentrations and potentially greater efficacy.

It is crucial to note that these are general principles, and the actual impact of salt formation on the biological activity of 5-Bromoimidazo[1,2-a]pyridine would require direct experimental evaluation.

General Biological Activities of Imidazo[1,2-a]pyridine Derivatives

While a direct comparison is unavailable, research on various derivatives of the imidazo[1,2-a]pyridine scaffold provides insights into the potential biological activities of the 5-bromo analog.

Anticancer Activity

Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. For instance, some derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in various cancers.[4] Other studies have reported the cytotoxic effects of these compounds against a range of cancer cell lines.[5]

Experimental Workflow for Comparative Analysis

Should a comparative study be undertaken, a general workflow could be conceptualized as follows:

G cluster_0 Compound Preparation cluster_1 Physicochemical Characterization cluster_2 In Vitro Biological Evaluation cluster_3 Data Analysis & Comparison Free_Base 5-Bromoimidazo[1,2-a]pyridine (Free Base) Solubility Solubility Assay (e.g., in PBS, DMSO) Free_Base->Solubility Stability Stability Assessment (e.g., in different pH) Free_Base->Stability HBr_Salt 5-Bromoimidazo[1,2-a]pyridine Hydrobromide HBr_Salt->Solubility HBr_Salt->Stability Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Solubility->Cell_Viability Enzyme_Inhibition Enzyme Inhibition Assay (if target is known) Solubility->Enzyme_Inhibition Antimicrobial_Assay Antimicrobial Assay (e.g., MIC determination) Solubility->Antimicrobial_Assay Stability->Cell_Viability Stability->Enzyme_Inhibition Stability->Antimicrobial_Assay Data_Analysis Quantitative Data Analysis (IC50, MIC values) Cell_Viability->Data_Analysis Enzyme_Inhibition->Data_Analysis Antimicrobial_Assay->Data_Analysis Comparison Comparative Assessment of Activity, Solubility, Stability Data_Analysis->Comparison

Caption: Conceptual workflow for a comparative study.

Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been explored for its antimicrobial properties. Derivatives have been synthesized and evaluated against various bacterial and fungal strains, with some showing promising activity.[6][7][8]

Anti-inflammatory and Other Activities

The versatility of the imidazo[1,2-a]pyridine core extends to other therapeutic areas, with reports of anti-inflammatory, anticonvulsant, and antiviral activities among different derivatives.[2]

Conclusion

References

A Spectroscopic Comparison of 5-Bromoimidazo[1,2-a]pyridine and Its Salts: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of the spectroscopic properties of lead compounds and their salts is paramount for structural elucidation, purity assessment, and quality control. This guide provides a comparative analysis of the spectroscopic characteristics of 5-Bromoimidazo[1,2-a]pyridine and its common salts, the hydrochloride (HCl) and hydrobromide (HBr).

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] 5-Bromoimidazo[1,2-a]pyridine serves as a key intermediate in the synthesis of novel pharmaceutical agents.[3] The formation of salts is a common strategy to improve the solubility and bioavailability of drug candidates. This guide summarizes the expected Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopic data for the free base and its HCl and HBr salts, supported by established spectroscopic principles and data from related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for 5-Bromoimidazo[1,2-a]pyridine and its hydrochloride and hydrobromide salts. It is important to note that while data for the free base is based on reported values for closely related structures, the data for the salts are largely inferred based on the known effects of protonation on the imidazo[1,2-a]pyridine system.[4]

Table 1: Comparative ¹H NMR Spectroscopic Data (Predicted and Representative)

CompoundH-2 (ppm)H-3 (ppm)H-6 (ppm)H-7 (ppm)H-8 (ppm)
5-Bromoimidazo[1,2-a]pyridine (Free Base)~7.5~7.9~7.1~6.7~7.6
5-Bromoimidazo[1,2-a]pyridine HCl~7.7 (downfield shift)~8.1 (downfield shift)~7.3 (downfield shift)~6.9 (downfield shift)~7.8 (downfield shift)
5-Bromoimidazo[1,2-a]pyridine HBr~7.7 (downfield shift)~8.1 (downfield shift)~7.3 (downfield shift)~6.9 (downfield shift)~7.8 (downfield shift)

Protonation at the N1 position of the imidazo[1,2-a]pyridine ring system leads to a general deshielding of all protons, resulting in a downfield shift in the ¹H NMR spectrum. The magnitude of the shift is most pronounced for the protons on the pyridine ring.[4]

Table 2: Comparative ¹³C NMR Spectroscopic Data (Predicted and Representative)

CompoundC-2C-3C-5C-6C-7C-8C-9
5-Bromoimidazo[1,2-a]pyridine (Free Base)~117~125~123~122~112~128~145
5-Bromoimidazo[1,2-a]pyridine HCl~118~126~120 (upfield shift)~123~113~129~144
5-Bromoimidazo[1,2-a]pyridine HBr~118~126~120 (upfield shift)~123~113~129~144

Upon protonation, the carbon atoms adjacent to the protonated nitrogen (C-5 and C-9) are expected to show the most significant changes in their chemical shifts. C-5 typically experiences an upfield shift due to the positive charge on the adjacent nitrogen.[4]

Table 3: Comparative FT-IR Spectroscopic Data (Predicted and Representative)

CompoundKey Vibrational Frequencies (cm⁻¹)
5-Bromoimidazo[1,2-a]pyridine (Free Base)~3100-3000 (Ar C-H stretch), ~1640 (C=N stretch), ~1520, 1480 (C=C stretch), ~750 (C-Br stretch)
5-Bromoimidazo[1,2-a]pyridine HCl~2800-2400 (broad, N⁺-H stretch), ~1650 (C=N⁺ stretch, slight shift), ~1530, 1490 (C=C stretch), ~750 (C-Br stretch)
5-Bromoimidazo[1,2-a]pyridine HBr~2800-2400 (broad, N⁺-H stretch), ~1650 (C=N⁺ stretch, slight shift), ~1530, 1490 (C=C stretch), ~750 (C-Br stretch)

The most notable feature in the FT-IR spectra of the salts is the appearance of a broad absorption band in the 2400-2800 cm⁻¹ region, which is characteristic of the N⁺-H stretching vibration of the pyridinium ion.

Table 4: Comparative UV-Vis Spectroscopic Data (Predicted and Representative)

Compoundλmax (nm)Molar Absorptivity (ε)
5-Bromoimidazo[1,2-a]pyridine (Free Base)~260, ~310Moderate to High
5-Bromoimidazo[1,2-a]pyridine HCl~265, ~320 (Bathochromic shift)Moderate to High
5-Bromoimidazo[1,2-a]pyridine HBr~265, ~320 (Bathochromic shift)Moderate to High

Salt formation is expected to cause a bathochromic (red) shift in the UV-Vis absorption maxima due to the increased polarization of the π-electron system upon protonation.[5]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of 5-Bromoimidazo[1,2-a]pyridine and its salts.

Nuclear Magnetic Resonance (NMR) Spectroscopy A sample of the compound (5-10 mg) is dissolved in a suitable deuterated solvent (e.g., CDCl₃ for the free base, DMSO-d₆ or D₂O for the salts) containing tetramethylsilane (TMS) as an internal standard. ¹H and ¹³C NMR spectra are recorded on a 400 MHz or higher spectrometer. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy The FT-IR spectrum is typically recorded using the KBr pellet method. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin pellet. The spectrum is recorded over the range of 4000-400 cm⁻¹.

UV-Visible (UV-Vis) Spectroscopy A dilute solution of the compound is prepared in a suitable solvent (e.g., ethanol or methanol). The UV-Vis absorption spectrum is recorded using a spectrophotometer, typically over a wavelength range of 200-400 nm.

Visualizing the Workflow and Relationships

The following diagrams illustrate the logical flow of spectroscopic analysis and the relationship between the free base and its salts.

G cluster_0 Spectroscopic Analysis Workflow cluster_1 Spectroscopic Techniques synthesis Synthesis of 5-Bromoimidazo[1,2-a]pyridine purification Purification synthesis->purification free_base Free Base Analysis purification->free_base salt_formation Salt Formation (HCl, HBr) purification->salt_formation data_comparison Data Comparison and Structural Confirmation free_base->data_comparison nmr NMR (¹H, ¹³C) free_base->nmr ftir FT-IR free_base->ftir uvvis UV-Vis free_base->uvvis salt_analysis Salt Analysis salt_formation->salt_analysis salt_analysis->data_comparison salt_analysis->nmr salt_analysis->ftir salt_analysis->uvvis

Caption: General workflow for the synthesis and spectroscopic characterization of 5-Bromoimidazo[1,2-a]pyridine and its salts.

G cluster_changes Key Spectroscopic Changes Upon Protonation FB 5-Bromoimidazo[1,2-a]pyridine (Free Base) H_plus + H⁺ FB->H_plus Salt 5-Bromoimidazo[1,2-a]pyridinium Cation H_plus->Salt X_minus + X⁻ (X = Cl, Br) Salt->X_minus NMR_change ¹H: Downfield shift ¹³C: Shift at C5, C9 Salt->NMR_change FTIR_change Appearance of broad N⁺-H stretch Salt->FTIR_change UVVis_change Bathochromic shift Salt->UVVis_change HCl_salt Hydrochloride Salt X_minus->HCl_salt HBr_salt Hydrobromide Salt X_minus->HBr_salt

Caption: Relationship between the free base and its salts, highlighting the key spectroscopic changes upon protonation.

References

A Comparative Guide to Assessing the Purity of 5-Bromoimidazo[1,2-a]pyridine Hydrobromide Batches

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical reagents is paramount to the reliability and reproducibility of experimental results. This guide provides a comprehensive comparison of hypothetical batches of 5-Bromoimidazo[1,2-a]pyridine hydrobromide, a key building block in medicinal chemistry.[1] We present detailed experimental protocols for purity assessment and discuss potential impurities that may arise during synthesis.

Data Presentation: Purity Comparison of Two Hypothetical Batches

The following table summarizes the quantitative purity data for two hypothetical batches of this compound, illustrating the type of comparative analysis that should be performed.

ParameterBatch ABatch BAcceptance Criteria
Appearance Off-white to pale yellow crystalline solidLight brown solidOff-white to pale yellow solid
Purity by HPLC (% Area) 99.2%97.5%≥ 98.0%
Major Impurity (% Area) 0.5% (Impurity 1)1.8% (Impurity 2)≤ 1.0%
Total Impurities (% Area) 0.8%2.5%≤ 2.0%
Residual Solvents (ppm) Ethanol: 500Ethanol: 1500, Dichloromethane: 100As per ICH Q3C guidelines
Water Content (Karl Fischer) 0.2%0.8%≤ 1.0%
Identity (¹H NMR) Conforms to structureConforms to structureConforms to reference spectrum
Identity (MS) Conforms to structureConforms to structureConforms to expected m/z

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols can be adapted to assess the purity of newly acquired batches of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed to separate the main compound from potential process-related impurities and degradation products.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

¹H NMR spectroscopy is used to confirm the chemical structure of the compound and to identify any major organic impurities.

  • Instrument: 400 MHz NMR spectrometer.

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆).

  • Procedure: Dissolve approximately 5-10 mg of the sample in 0.7 mL of DMSO-d₆. Acquire the ¹H NMR spectrum. The chemical shifts and coupling constants should be consistent with the structure of this compound.

Mass Spectrometry (MS) for Identity Confirmation

Mass spectrometry is used to confirm the molecular weight of the target compound. The presence of a bromine atom results in a characteristic isotopic pattern.[2][3][4]

  • Instrument: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Mode: Positive ion detection.

  • Sample Preparation: Prepare a dilute solution of the sample in methanol or acetonitrile.

  • Expected m/z: The mass spectrum should show a pair of peaks for the molecular ion [M+H]⁺ corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) with an approximate 1:1 intensity ratio.[2][3][4]

Potential Impurities

Understanding the synthetic route of 5-Bromoimidazo[1,2-a]pyridine is crucial for identifying potential impurities.[5][6][7] Common synthetic methods involve the reaction of a substituted 2-aminopyridine with an α-halocarbonyl compound.[5][6][7]

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 2-Amino-6-bromopyridine and chloroacetaldehyde (or its equivalent).

  • Isomeric Impurities: Impurities arising from the use of isomeric starting materials.

  • By-products: Products from side reactions, such as dimerization or polymerization.

  • Residual Solvents: Solvents used in the synthesis and purification steps (e.g., ethanol, dichloromethane, ethyl acetate).

Visualizations

The following diagrams illustrate the experimental workflow for purity assessment and a hypothetical signaling pathway where the purity of such a compound is critical.

experimental_workflow cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Comparison Sample_Weighing Accurate Weighing Sample_Dissolution Dissolution in Diluent Sample_Weighing->Sample_Dissolution HPLC_Analysis HPLC Purity Sample_Dissolution->HPLC_Analysis NMR_Analysis 1H NMR Identity Sample_Dissolution->NMR_Analysis MS_Analysis MS Identity Sample_Dissolution->MS_Analysis Data_Integration Data Integration & Review HPLC_Analysis->Data_Integration NMR_Analysis->Data_Integration MS_Analysis->Data_Integration Batch_Comparison Comparison with Specification Data_Integration->Batch_Comparison Purity_Assessment Final Purity Assessment Batch_Comparison->Purity_Assessment signaling_pathway Receptor Target Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Cellular_Response Cellular Response (e.g., Apoptosis) Transcription_Factor->Cellular_Response Induces Gene Expression Impurity Impurity Impurity->Receptor Non-specific Binding/ Inhibition

References

A Comparative Analysis of Cross-Coupling Reaction Yields: 5-Bromo- vs. 5-Iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. The imidazo[1,2-a]pyridine core, a privileged structure in numerous pharmaceuticals, is frequently modified using cross-coupling reactions. The choice of the halogen on the starting material can significantly impact reaction efficiency, yield, and overall cost-effectiveness. This guide provides an objective comparison of the performance of 5-bromo- and 5-iodoimidazo[1,2-a]pyridine in key palladium-catalyzed cross-coupling reactions, supported by available experimental data.

The fundamental principle governing the reactivity of aryl halides in cross-coupling reactions is the bond dissociation energy of the carbon-halogen bond. The weaker carbon-iodine (C-I) bond, compared to the carbon-bromine (C-Br) bond, facilitates a more rapid oxidative addition step, which is often the rate-determining step in the catalytic cycle. This generally translates to higher reactivity for iodo-substituted substrates, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times to achieve comparable or superior yields to their bromo-analogues.

Quantitative Yield Comparison

The following tables summarize the available quantitative data for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions on 5-haloimidazo[1,2-a]pyridine and closely related substrates. It is important to note that direct side-by-side comparisons under identical conditions are not always available in the literature; therefore, this data is compiled from various sources to provide an illustrative comparison.

Table 1: Suzuki-Miyaura Coupling Yield Comparison

Halogen at C5Arylboronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BromoPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EthanolMW0.1535
IodoPhenylboronic acidPd(PPh₃)₄NaOHDMERT270-85

Table 2: Heck Reaction Yield Comparison

Halogen at C5AlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BromoStyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10016~70-80 (estimated)
IodoStyrenePd(OAc)₂ / PPh₃K₂CO₃DMF/H₂O10015~90 (estimated)

Table 3: Sonogashira Coupling Yield Comparison

Halogen at C5AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BromoPhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF1003~93 (on bromopyridine)
IodoPhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT2~80-90 (estimated)

Table 4: Buchwald-Hartwig Amination Yield Comparison

Halogen at C5AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
BromoMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene804~60-70 (on bromopyridine)
IodoMorpholinePd₂(dba)₃ / XPhosK₂CO₃Dioxane10024~80-90 (estimated)

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions cited. These should be considered as starting points and may require optimization for specific substrates and scales.

General Procedure for Suzuki-Miyaura Coupling

To a solution of the 5-haloimidazo[1,2-a]pyridine (1.0 equiv) and the corresponding arylboronic acid (1.2 equiv) in a degassed solvent mixture (e.g., Toluene/Ethanol or DME), the base (e.g., K₂CO₃ or NaOH, 2.0 equiv) is added. The palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) is then added, and the reaction mixture is stirred at the indicated temperature (or under microwave irradiation) for the specified time. After completion, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for Heck Reaction

A mixture of the 5-haloimidazo[1,2-a]pyridine (1.0 equiv), the alkene (1.2 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 equiv), a phosphine ligand (e.g., P(o-tol)₃, 0.04 equiv), and a base (e.g., Et₃N, 2.0 equiv) in a suitable solvent (e.g., DMF) is heated at the specified temperature for the indicated time under an inert atmosphere. Upon cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic phase is washed with brine, dried, and concentrated. The residue is purified by chromatography to afford the desired product.

General Procedure for Sonogashira Coupling

To a solution of the 5-haloimidazo[1,2-a]pyridine (1.0 equiv) in a degassed solvent (e.g., DMF or THF) are added the terminal alkyne (1.2 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), a copper(I) co-catalyst (e.g., CuI, 0.05 equiv), and a base (e.g., Et₃N, 2.0 equiv). The reaction mixture is stirred at the indicated temperature for the specified duration. The solvent is then removed under vacuum, and the residue is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

A mixture of the 5-haloimidazo[1,2-a]pyridine (1.0 equiv), the amine (1.2 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., BINAP or XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere for the specified time. After cooling to room temperature, the reaction mixture is filtered, and the filtrate is concentrated. The resulting crude product is purified by flash chromatography.

Visualizing the Workflow

The following diagrams illustrate the general workflow and catalytic cycle for a typical palladium-catalyzed cross-coupling reaction.

Cross_Coupling_Workflow reagents Reagents (Aryl Halide, Coupling Partner) setup Reaction Setup (Solvent, Base, Catalyst) reagents->setup reaction Reaction (Heating, Stirring) setup->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Chromatography) workup->purification product Final Product purification->product

Safety Operating Guide

Proper Disposal of 5-Bromoimidazo[1,2-a]pyridine hydrobromide: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of 5-Bromoimidazo[1,2-a]pyridine hydrobromide, ensuring a safe laboratory environment and compliance with regulatory standards.

Hazard Profile and Safety Precautions

This compound and structurally similar compounds are classified as hazardous materials. Key hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][4]

  • Harmful if Swallowed or Inhaled: Can be harmful if ingested or inhaled.[3]

Before beginning any disposal procedure, it is crucial to wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or goggles.[3]
Lab Coat A standard laboratory coat should be worn and buttoned to protect from splashes.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols may be generated, use a NIOSH-approved respirator.[1][2]

Step-by-Step Disposal Protocol

The primary method for the disposal of this compound is to treat it as hazardous chemical waste and transfer it to an approved waste disposal facility.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect un-used or contaminated solid this compound in a clearly labeled, sealable, and compatible hazardous waste container.

    • Avoid mixing with other incompatible waste streams. Incompatible materials include strong oxidizing agents and strong acids.[3]

  • Contaminated Materials:

    • Any materials that have come into contact with the compound, such as weighing paper, gloves, and pipette tips, should also be collected in the same designated hazardous waste container.

  • Solutions:

    • Aqueous or organic solutions containing this compound should be collected in a separate, clearly labeled, and sealed liquid hazardous waste container.

2. Labeling:

  • All waste containers must be clearly labeled with the following information:

    • "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., "Irritant," "Harmful")

    • The date of accumulation.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure waste accumulation area.[1][3]

  • The storage area should be away from incompatible materials.[5]

  • Keep the container tightly closed.[1][3]

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental waste management company.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[1]

  • Complete all necessary waste transfer documentation as required by your institution and the waste disposal vendor.

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate the immediate area to prevent unnecessary exposure.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust and place it in the designated hazardous waste container. For a liquid spill, absorb it with an inert, dry material (e.g., vermiculite, sand) and place it in the hazardous waste container.[1][5]

  • Decontamination: Clean the spill area thoroughly with a suitable solvent (e.g., water), and collect the cleaning materials as hazardous waste.

  • Reporting: Report the incident to your laboratory supervisor or Environmental Health and Safety (EHS) department.

Disposal Workflow

cluster_preparation Preparation cluster_collection Waste Collection cluster_containment Containment & Storage cluster_disposal Final Disposal start Start Disposal Process ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate collect_solid Collect Solid Waste & Contaminated Materials segregate->collect_solid collect_liquid Collect Liquid Waste segregate->collect_liquid label_container Label Waste Container (Name, Hazards, Date) collect_solid->label_container collect_liquid->label_container seal_container Securely Seal Container label_container->seal_container store Store in Designated Waste Accumulation Area seal_container->store arrange_pickup Arrange for Professional Waste Collection store->arrange_pickup document Complete Waste Transfer Documentation arrange_pickup->document end_process End of Disposal Process document->end_process

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 5-Bromoimidazo[1,2-a]pyridine hydrobromide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety Information

A thorough risk assessment should be conducted before handling this compound. The following table summarizes key safety information based on available data for analogous compounds.

PropertyValueReference
Chemical Name 5-Bromoimidazo[1,2-a]pyridine hydrobromide
CAS Number 603301-13-9[3][4][5]
Molecular Formula C₇H₅BrN₂·HBr[3]
Molecular Weight 277.94 g/mol [3]
Appearance Solid (form may vary)
GHS Hazard Class Based on analogous compounds: Skin Irritant (Category 2), Eye Irritant (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory System)[1][2]
Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[1][2]
Signal Word Warning[1][2]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against exposure. The following PPE is mandatory when handling this compound:

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).To prevent skin contact and absorption.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a significant risk of splashing.To protect the eyes from dust particles and splashes.
Body Protection A properly fitting laboratory coat.To protect skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved respirator (e.g., N95 or higher) is required when handling the powder outside of a certified chemical fume hood or glove box.To prevent inhalation of the powdered compound.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring experimental integrity.

  • Preparation:

    • Designate a specific work area for handling the compound, preferably within a certified chemical fume hood.

    • Ensure that an emergency eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the required PPE as outlined in the table above.

  • Weighing and Aliquoting:

    • Perform all weighing and aliquoting of the solid compound within a chemical fume hood or a balance enclosure to control dust.

    • Use anti-static weighing dishes to prevent dispersal of the powder.

    • Handle the compound gently to minimize the generation of airborne dust.

  • Dissolution:

    • When preparing solutions, add the solid this compound to the solvent slowly.

    • If heating is required, use a controlled heating mantle and ensure proper ventilation.

  • Post-Handling:

    • Thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and wipe it clean.

    • Carefully remove and dispose of contaminated PPE in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and associated materials is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation:

    • All solid waste, including contaminated consumables (e.g., weigh boats, pipette tips, gloves), must be collected in a dedicated, clearly labeled hazardous waste container.

    • Liquid waste containing this compound should be collected in a separate, compatible, and labeled container for halogenated organic waste.[6]

    • Do not mix this waste with other waste streams.

  • Container Management:

    • Waste containers must be kept closed except when adding waste.

    • Store waste containers in a designated satellite accumulation area that is secure and well-ventilated.

  • Final Disposal:

    • All waste must be disposed of through the institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[7]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek prompt medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

  • Spill:

    • Small Spill: For a small spill that can be safely cleaned up, wear appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand), and carefully sweep it into a designated hazardous waste container.

    • Large Spill: In the event of a large spill, evacuate the area immediately, secure the location, and contact your institution's EHS department or emergency response team.[8]

Experimental Workflow and Safety Diagram

The following diagram illustrates the key steps and safety considerations for handling this compound.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep1 Risk Assessment prep2 Don PPE (Gloves, Goggles, Lab Coat, Respirator) prep1->prep2 prep3 Prepare Work Area (Fume Hood) prep2->prep3 handling1 Weighing/Aliquoting (in Fume Hood) prep3->handling1 handling2 Solution Preparation handling1->handling2 cleanup1 Decontaminate Work Area handling2->cleanup1 cleanup2 Segregate Hazardous Waste (Solid & Liquid) cleanup1->cleanup2 cleanup3 Doff PPE cleanup2->cleanup3 cleanup4 Wash Hands cleanup3->cleanup4 emergency Exposure or Spill emergency_action Follow Emergency Procedures (First Aid/Spill Cleanup) emergency->emergency_action

Caption: A step-by-step workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.